3-Methylpyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(6)2-3-7-4-5/h7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOWOSXVPSBDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575412 | |
| Record name | 3-Methylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105675-13-6 | |
| Record name | 3-Methylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-Methylpyrrolidin-3-amine: A Technical Guide for Novel Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the predicted physical and chemical properties, proposed synthesis, and potential applications of 3-Methylpyrrolidin-3-amine, a novel small molecule with potential as a building block in drug discovery. Due to the current absence of this compound in publicly available chemical literature and databases, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. The insights and data presented herein are derived from a thorough analysis of structurally analogous compounds, aiming to provide a foundational understanding for future research and synthesis of this promising, yet unexplored, chemical entity.
Introduction: The Case for 3-Methylpyrrolidin-3-amine
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. Its conformational flexibility and utility as a pharmacophore have made it a privileged structure in the design of novel therapeutics. Within this class of compounds, 3-Methylpyrrolidin-3-amine presents a unique structural motif: a geminal amino and methyl group at the 3-position of the pyrrolidine ring. This arrangement offers a constrained, chiral center with both a primary amine for further functionalization and a methyl group that can influence binding affinity and metabolic stability.
Despite its potential, a comprehensive search of chemical literature and databases reveals a notable lack of information on 3-Methylpyrrolidin-3-amine. This guide aims to bridge this gap by providing a predictive analysis of its key properties and a proposed synthetic pathway. By leveraging data from structurally related compounds, we can construct a reliable theoretical framework to stimulate and guide future research into this novel molecule.
Predicted Physicochemical Properties
The physical and chemical properties of 3-Methylpyrrolidin-3-amine have been estimated based on known data for analogous structures like 3-aminopyrrolidine and 3-methylpyrrolidine. These predictions provide a baseline for experimental design and characterization.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₅H₁₂N₂ | |
| Molecular Weight | 100.16 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar small amines. |
| Boiling Point | ~150-170 °C | Extrapolated from 3-aminopyrrolidine (164-165 °C)[1] and considering the addition of a methyl group. |
| Density | ~0.95 - 1.05 g/mL | Inferred from 3-aminopyrrolidine (~0.97 g/mL)[1]. |
| Solubility | Miscible in water and polar organic solvents | The presence of two amine groups suggests high polarity and hydrogen bonding capacity. |
| pKa (of conjugate acid) | ~10-11 | Based on the pKa of the conjugate acid of pyrrolidine (11.27)[2] and other aliphatic amines. |
Proposed Synthesis and Workflow
A plausible and efficient synthetic route to 3-Methylpyrrolidin-3-amine can be envisioned starting from a suitable precursor, such as N-protected-3-pyrrolidinone. A key step would involve a Strecker or related reaction to introduce the amine and methyl functionalities.
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below:
-
Step 1: Formation of an α-aminonitrile. Reaction of an N-protected 3-pyrrolidinone with an ammonia source and a cyanide source (e.g., sodium cyanide) would yield the corresponding α-aminonitrile.
-
Step 2: Reductive decyanation. The resulting α-aminonitrile can then be reduced, for example, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford the target 3-Methylpyrrolidin-3-amine. The protecting group on the pyrrolidine nitrogen can be removed in a subsequent step if desired.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 3-Methylpyrrolidin-3-amine.
Predicted Chemical Reactivity
The chemical reactivity of 3-Methylpyrrolidin-3-amine is dictated by the presence of two key functional groups: a primary amine and a secondary amine within the pyrrolidine ring.
-
Primary Amine: The exocyclic primary amine is expected to be the more nucleophilic and sterically accessible of the two nitrogen atoms. It will readily undergo reactions typical of primary amines, such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, or quaternary ammonium salts.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
-
Secondary Amine (Ring Nitrogen): The endocyclic secondary amine is also nucleophilic, though potentially less so than the primary amine depending on the electronic environment. It can undergo similar reactions, but its reactivity can be selectively controlled through the use of protecting groups if desired.
Potential Applications in Drug Discovery
The unique structural features of 3-Methylpyrrolidin-3-amine make it an attractive scaffold for the development of novel therapeutic agents.
-
Constrained Diamine Scaffold: The geminal substitution pattern provides a rigidified diamine motif that can be used to probe the binding pockets of various biological targets.
-
Chiral Building Block: As a chiral molecule, it can be used to synthesize enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety.
-
Fragment-Based Drug Design: Its low molecular weight and presence of key functional groups make it an ideal candidate for fragment-based screening to identify novel starting points for drug discovery programs.
-
Analogs of Known Drugs: The pyrrolidine ring is a common feature in many classes of drugs, including antivirals, antidepressants, and anticancer agents. 3-Methylpyrrolidin-3-amine could be used to generate novel analogs of these existing drugs with potentially improved properties.
Proposed Analytical Characterization
Should 3-Methylpyrrolidin-3-amine be synthesized, its identity and purity would be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the pyrrolidine ring protons, the methyl group (a singlet), and the primary amine protons (a broad singlet, exchangeable with D₂O).
-
¹³C NMR: Would display five distinct carbon signals, including a quaternary carbon at the 3-position.
-
-
Infrared (IR) Spectroscopy: Would exhibit characteristic N-H stretching vibrations for the primary amine (typically a doublet around 3300-3500 cm⁻¹) and the secondary amine in the ring, as well as C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak at m/z = 100, along with characteristic fragmentation patterns resulting from the loss of methyl or amino groups.
Safety and Handling (Predicted)
While specific toxicity data for 3-Methylpyrrolidin-3-amine is unavailable, it should be handled with the precautions appropriate for a small, volatile amine.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Health Hazards: Assumed to be corrosive and may cause skin and eye burns. Inhalation may cause respiratory tract irritation.
-
Flammability: Likely to be a flammable liquid. Keep away from heat, sparks, and open flames.
Conclusion
3-Methylpyrrolidin-3-amine represents a novel and unexplored chemical entity with significant potential as a versatile building block in drug discovery. This technical guide provides a predictive yet scientifically grounded framework for its physicochemical properties, synthesis, reactivity, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and catalyze the exploration of this promising molecule, ultimately leading to the development of new and innovative therapeutics.
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The 3-Methylpyrrolidine Scaffold: A Privileged Motif in Natural Products and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Methylpyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, making it an ideal scaffold for molecular recognition and interaction with biological targets. The introduction of a methyl group at the 3-position of the pyrrolidine ring adds a layer of stereochemical complexity and conformational rigidity, profoundly influencing the biological activity of the parent molecule. This 3-methylpyrrolidine core is a key pharmacophore in numerous natural alkaloids and has been strategically employed in the design of novel therapeutics, underscoring its significance in medicinal chemistry and drug development. This guide provides a comprehensive overview of the 3-methylpyrrolidine scaffold, from its origins in nature to its synthesis and application in the quest for new medicines.
Biosynthesis of the 3-Methylpyrrolidine Scaffold in Nature
The biosynthesis of the pyrrolidine ring in natural products, particularly in alkaloids, predominantly originates from the amino acid L-ornithine. Through a series of enzymatic transformations, ornithine is converted into the symmetrical diamine putrescine. The pathway to the core pyrrolidine structure then proceeds via methylation and oxidative deamination.
A key intermediate in the formation of N-methylated pyrrolidine alkaloids is N-methylputrescine, which is generated from putrescine by the action of a putrescine N-methyltransferase (PMT). This enzyme utilizes S-adenosylmethionine (SAM) as the methyl group donor.[2] The resulting N-methylputrescine undergoes oxidative deamination, catalyzed by a diamine oxidase, to yield 4-(methylamino)butanal. This aminoaldehyde spontaneously cyclizes to form the 1-methyl-Δ¹-pyrrolinium cation, a crucial electrophilic intermediate that can be further elaborated by other enzymes to generate the diverse array of pyrrolidine-containing alkaloids.
The introduction of the methyl group at the 3-position of the pyrrolidine ring is less universally characterized and can occur through different enzymatic strategies. One plausible mechanism involves the action of a SAM-dependent C-methyltransferase on a pre-formed pyrrolidine ring or a linear precursor.[3] These enzymes are known to catalyze the transfer of a methyl group from SAM to a nucleophilic carbon atom. The stereochemistry of the resulting 3-methyl group is tightly controlled by the enzyme's active site architecture.
Figure 1: Plausible biosynthetic pathway to the 3-methylpyrrolidine scaffold.
Natural Products Containing the 3-Methylpyrrolidine Scaffold
The 3-methylpyrrolidine motif is found in a variety of natural products, particularly in alkaloids isolated from insects and plants. These compounds often exhibit interesting biological activities, serving as defense compounds or pheromones.
| Natural Product | Source | Biological Activity |
| (R)-Leptothoracine | Leptothorax ants | Pheromone |
| (R)-3-Methyl-N-(2-phenylethyl)pyrrolidine | Leptothorax ants | Pheromone |
| (3R, 2'S)-3-Methyl-N-(2-methylbutyl)pyrrolidine | Leptothorax ants | Pheromone |
| Penicipyrrolidines | Penicillium sp. (marine fungus) | Enhancement of glucose uptake |
(R)-Leptothoracine and related alkaloids are components of the venom gland secretions of certain ant species of the genus Leptothorax.[4] These compounds act as alarm pheromones, highlighting the role of the 3-methylpyrrolidine scaffold in chemical communication in insects. More recently, a series of pyrrolidine alkaloids, the penicipyrrolidines, were isolated from a marine-derived fungus, Penicillium sp., with some of these compounds showing significant enhancement of glucose uptake in L6 myotubes, suggesting potential applications in diabetes research.[5]
Chemical Synthesis of the 3-Methylpyrrolidine Scaffold
The stereoselective synthesis of the 3-methylpyrrolidine scaffold is a topic of considerable interest in organic chemistry, driven by the desire to access enantiomerically pure natural products and novel drug candidates. Various synthetic strategies have been developed, often starting from chiral precursors or employing asymmetric methodologies.
Stereoselective Synthesis from Chiral Precursors
A common and effective approach involves the use of readily available chiral starting materials, such as amino acids or their derivatives. For instance, (S)-malic acid can be converted into dimethyl (R)-2-methylsuccinate, which serves as a key intermediate for the synthesis of (R)-3-methylpyrrolidine alkaloids.[4]
Figure 2: Retrosynthetic analysis for the synthesis of (R)-3-methylpyrrolidine from (S)-malic acid.
Asymmetric Synthesis Methodologies
Asymmetric synthesis provides a powerful tool for the enantioselective construction of the 3-methylpyrrolidine ring. One notable example is the asymmetric [3+2] cycloaddition of azomethine ylides with α,β-unsaturated esters, catalyzed by a chiral metal complex. This approach allows for the direct formation of the pyrrolidine ring with high stereocontrol at multiple centers.
Experimental Protocol: Synthesis of (R)-N-Boc-3-methylpyrrolidine from (S)-Malic Acid (Adapted from literature procedures)[4]
Step 1: Synthesis of Dimethyl (R)-2-methylsuccinate
This multi-step conversion from (S)-malic acid is a known literature procedure and is not detailed here. The resulting dimethyl (R)-2-methylsuccinate is the starting material for the subsequent steps.
Step 2: Synthesis of (R)-3-Methylpyrrolidine-2,5-dione
-
To a solution of dimethyl (R)-2-methylsuccinate (1.0 equiv) in methanol is added a solution of ammonia in methanol (7 N, 5.0 equiv) at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is heated at 150 °C for 2 hours.
-
The crude product is purified by column chromatography on silica gel to afford (R)-3-methylpyrrolidine-2,5-dione.
Step 3: Synthesis of (R)-3-Methylpyrrolidine
-
To a suspension of lithium aluminum hydride (3.0 equiv) in anhydrous tetrahydrofuran (THF) is added a solution of (R)-3-methylpyrrolidine-2,5-dione (1.0 equiv) in anhydrous THF at 0 °C.
-
The reaction mixture is refluxed for 12 hours.
-
The reaction is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting suspension is filtered, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is carefully removed by distillation to yield crude (R)-3-methylpyrrolidine.
Step 4: N-Protection of (R)-3-Methylpyrrolidine
-
To a solution of crude (R)-3-methylpyrrolidine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane is added di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (R)-N-Boc-3-methylpyrrolidine.
The 3-Methylpyrrolidine Scaffold as a Pharmacophore in Drug Design
The 3-methylpyrrolidine scaffold has emerged as a valuable pharmacophore in modern drug discovery, with its stereochemistry playing a pivotal role in determining biological activity and selectivity. The methyl group can influence the conformation of the pyrrolidine ring and provide crucial steric interactions within a protein's binding pocket.
A compelling example of the importance of the 3-methyl stereocenter is seen in the development of selective estrogen receptor α (ERα) antagonists for the treatment of breast cancer. It has been demonstrated that the (R)-3-methylpyrrolidine derivative of a benzopyran scaffold acts as a pure ERα antagonist and selective ER degrader, whereas the corresponding (S)-enantiomer exhibits a different pharmacological profile.[1] This difference in activity is attributed to the ability of the (R)-methyl group to induce a specific conformational change in the ERα protein.[1]
Furthermore, the 3-methylpyrrolidine moiety has been incorporated into novel norepinephrine and serotonin reuptake inhibitors, which are of interest for the treatment of depression and other central nervous system disorders.[6] In these compounds, the pyrrolidine nitrogen serves as a key basic center for interaction with the transporters, while the 3-methyl group helps to optimize the binding affinity and selectivity. The 3-methylpyrrolidine scaffold has also been explored in the design of antiviral agents, particularly inhibitors of viral proteases.[5]
Figure 3: The 3-methylpyrrolidine scaffold as a key pharmacophore.
Spectroscopic Characterization of the 3-Methylpyrrolidine Scaffold
The structural elucidation of natural products and synthetic compounds containing the 3-methylpyrrolidine moiety relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum of a 3-methylpyrrolidine derivative typically shows a complex pattern of multiplets for the ring protons due to diastereotopicity and spin-spin coupling. The methyl group usually appears as a doublet in the upfield region (around 1.0 ppm). The chemical shifts of the ring protons are influenced by the nature and stereochemistry of other substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon skeleton. The methyl carbon typically resonates at a high field (around 15-20 ppm). The chemical shifts of the pyrrolidine ring carbons are sensitive to the substitution pattern and stereochemistry.
Characteristic ¹³C NMR Chemical Shifts for N-Methyl-3-methylpyrrolidine (approximate values in ppm, solvent dependent):
| Carbon | Chemical Shift (ppm) |
| C2 | ~60-65 |
| C3 | ~30-35 |
| C4 | ~25-30 |
| C5 | ~55-60 |
| N-CH₃ | ~40-45 |
| 3-CH₃ | ~15-20 |
Conclusion
The 3-methylpyrrolidine scaffold represents a privileged structural motif with significant implications for natural product chemistry and drug discovery. Its presence in a range of bioactive natural products highlights its evolutionary selection as a key molecular framework for biological function. The stereoselective synthesis of this scaffold remains an active area of research, with innovative methods continually being developed to provide access to enantiomerically pure compounds. The profound influence of the 3-methyl group's stereochemistry on biological activity underscores the importance of precise three-dimensional structure in molecular recognition. As our understanding of the biosynthesis, synthesis, and medicinal chemistry of the 3-methylpyrrolidine scaffold continues to grow, it is certain to remain a valuable building block in the development of future generations of therapeutic agents.
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A Technical Guide to 3-Methylpyrrolidin-3-amine: A Privileged Scaffold in Medicinal Chemistry
This guide provides an in-depth technical overview of 3-Methylpyrrolidin-3-amine, a unique small molecule with significant potential in drug discovery. While this specific compound is not extensively documented in publicly available databases, this document will establish its chemical identity, explore synthetic pathways based on established methodologies for analogous structures, and discuss its potential applications by examining the well-established role of the 3,3-disubstituted pyrrolidine scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
While a specific CAS number for 3-Methylpyrrolidin-3-amine is not indexed in major chemical databases, its IUPAC name is unequivocally 3-Methylpyrrolidin-3-amine . The structure features a pyrrolidine ring with both a methyl group and an amino group attached to the same carbon atom at the 3-position.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Reference Compound(s) |
| Molecular Formula | C₅H₁₂N₂ | - |
| Molecular Weight | 100.16 g/mol | - |
| Boiling Point | ~150-170 °C | (3S)-(-)-3-(Methylamino)pyrrolidine: 164 °C[1] |
| Density | ~0.9 g/mL | (3S)-(-)-3-(Methylamino)pyrrolidine: 0.94 g/mL[1] |
| pKa (of amine) | ~10-11 | Estimated based on similar secondary amines |
Synthesis of the 3,3-Disubstituted Pyrrolidine Core
The synthesis of 3,3-disubstituted pyrrolidines is a well-established area of organic chemistry, driven by the prevalence of this scaffold in bioactive molecules.[2] Several general strategies can be adapted for the synthesis of 3-Methylpyrrolidin-3-amine.
Synthetic Strategy Overview
A plausible retrosynthetic analysis for 3-Methylpyrrolidin-3-amine would involve the formation of the C-N bond at the 3-position as a key step. This could be achieved through various methods, including the reductive amination of a suitable ketone precursor or the nucleophilic attack of an amine on an electrophilic center.
Caption: Retrosynthetic analysis of 3-Methylpyrrolidin-3-amine.
Representative Experimental Protocol: Synthesis of a 3-Amino-3-methylpyrrolidine derivative
The following protocol is adapted from methodologies for the synthesis of related 3-aminopyrrolidine derivatives and illustrates a potential route to the target molecule's core structure.[3]
Step 1: Synthesis of N-Boc-3-methyl-3-nitropyrrolidine
-
To a solution of N-Boc-3-methylenepyrrolidine (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add a solution of sodium nitrite (2.0 eq) in water.
-
Slowly add acetic acid (2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-3-methyl-3-nitropyrrolidine.
Step 2: Reduction of the Nitro Group to the Amine
-
Dissolve N-Boc-3-methyl-3-nitropyrrolidine (1.0 eq) in methanol (0.1 M).
-
Add Palladium on carbon (10 wt. %, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
The resulting crude product is N-Boc-3-amino-3-methylpyrrolidine, which can be purified by crystallization or chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve N-Boc-3-amino-3-methylpyrrolidine (1.0 eq) in a solution of 4 M HCl in dioxane (5.0 eq).
-
Stir the solution at room temperature for 4 hours.
-
Concentrate the reaction mixture to dryness under reduced pressure to yield 3-Methylpyrrolidin-3-amine dihydrochloride.
Caption: Synthetic workflow for 3-Methylpyrrolidin-3-amine.
Applications in Drug Discovery
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[4] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets.
The Pyrrolidine Scaffold in Approved Drugs
Numerous FDA-approved drugs contain the pyrrolidine core, highlighting its importance in drug design. These drugs span a wide range of therapeutic areas, including antivirals, antidiabetics, and central nervous system agents. The inclusion of the pyrrolidine moiety often enhances potency, selectivity, and pharmacokinetic properties.[5]
3-Aminopyrrolidine Derivatives as Bioactive Compounds
Derivatives of 3-aminopyrrolidine have shown significant promise in various therapeutic areas. For instance, they have been investigated as:
-
CCR2 Antagonists: For the treatment of inflammatory diseases.[3][6]
-
Kinase Inhibitors: As potential anticancer agents.[7]
The introduction of a methyl group at the 3-position, as in 3-Methylpyrrolidin-3-amine, can have a profound impact on the biological activity of the molecule. This substitution can influence the compound's conformation, lipophilicity, and metabolic stability, potentially leading to improved efficacy and a better safety profile.
Spectroscopic Analysis
While experimental spectroscopic data for 3-Methylpyrrolidin-3-amine is not available, we can predict the key features of its NMR and mass spectra based on its structure and data from similar compounds.
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl protons, and a series of multiplets for the pyrrolidine ring protons. The chemical shifts of the protons on the carbons adjacent to the nitrogen atoms would be downfield compared to the other ring protons. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show five distinct carbon signals. The quaternary carbon at the 3-position would be a key diagnostic peak.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 100.10. Common fragmentation patterns would involve the loss of the methyl or amino groups.
Conclusion
3-Methylpyrrolidin-3-amine represents a promising, yet underexplored, chemical entity. Its structure, featuring a privileged pyrrolidine scaffold with a geminal amino and methyl substitution, makes it an attractive building block for the synthesis of novel drug candidates. The synthetic strategies outlined in this guide, based on established literature for analogous compounds, provide a clear path for its preparation. Further investigation into the biological activities of 3-Methylpyrrolidin-3-amine and its derivatives is warranted and could lead to the discovery of new therapeutic agents with improved properties.
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The Pyrrolidine Ring: A Cornerstone of Biologically Active Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, stands as a testament to nature's ingenuity and a cornerstone in the edifice of modern medicinal chemistry. Its deceptively simple structure belies a remarkable versatility, enabling it to serve as a key pharmacophore in a vast array of biologically active molecules, from vital amino acids to potent therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, delves into the profound biological significance of the pyrrolidine ring, exploring its structural nuances, its role as a privileged scaffold in drug design, and its application in cutting-edge synthetic methodologies.
The Structural and Conformational Uniqueness of the Pyrrolidine Ring
The biological activity of pyrrolidine-containing molecules is intrinsically linked to the ring's distinct structural and conformational properties. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring afford it a non-planar, three-dimensional structure. This inherent three-dimensionality is a critical attribute in drug design, as it allows for a more comprehensive exploration of the pharmacophore space and facilitates precise interactions with the intricate topographies of biological targets.[1][2]
The pyrrolidine ring is not a rigid entity; it exhibits a phenomenon known as "pseudorotation," where the ring rapidly interconverts between various envelope and twisted conformations.[2] However, the conformational landscape of the pyrrolidine ring can be strategically manipulated through the introduction of substituents. The position and nature of these substituents can lock the ring into specific preferred puckered conformations, thereby influencing the spatial orientation of pharmacophoric groups and modulating biological activity.[1] For instance, the electronegativity of a substituent at the C-4 position can dictate the preference for either a Cγ-exo or Cγ-endo envelope conformer.[3][4] This conformational control is a powerful tool for medicinal chemists to fine-tune the binding affinity and selectivity of drug candidates.[1][4]
A Privileged Scaffold in Nature and Medicine
The pyrrolidine nucleus is a recurring motif in a multitude of natural products, particularly in alkaloids isolated from plants and microorganisms, where it contributes to a wide spectrum of biological activities.[1] Notable examples include nicotine, with its well-documented physiological effects, and the amino acids proline and hydroxyproline, which are fundamental building blocks of proteins and play crucial roles in protein structure and function.[5][6]
This prevalence in nature has inspired medicinal chemists to embrace the pyrrolidine ring as a "privileged scaffold" in drug discovery. Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, coupled with its conformational flexibility, make it an ideal framework for the design of novel therapeutic agents.[7][8] Consequently, the pyrrolidine ring is a prominent feature in a significant number of FDA-approved drugs, spanning a wide range of therapeutic areas.[1][3]
Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Ring
| Drug Name | Therapeutic Area | Mechanism of Action |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Aniracetam | Nootropic | Modulator of AMPA receptors |
| Clindamycin | Antibiotic | Inhibits bacterial protein synthesis |
| Rolipram | Antidepressant | Phosphodiesterase-4 (PDE4) Inhibitor |
| Daridorexant | Insomnia | Dual orexin receptor antagonist |
| Pacritinib | Myelofibrosis | JAK2/FLT3 inhibitor |
| Futibatinib | Cholangiocarcinoma | FGFR1-4 inhibitor |
The Pyrrolidine Ring in Action: Case Studies in Drug Development
The strategic incorporation of the pyrrolidine ring has been instrumental in the success of numerous drug development programs. The following case studies highlight the diverse roles this versatile scaffold plays in achieving therapeutic efficacy.
Anticonvulsant Agents: Targeting Seizure Propagation
The pyrrolidine-2,5-dione scaffold has emerged as a valuable framework for the development of anticonvulsant drugs.[1] These compounds have shown efficacy in preclinical models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which are indicative of activity against generalized tonic-clonic and myoclonic seizures, respectively.[9] Structure-activity relationship (SAR) studies have revealed that the anticonvulsant activity is significantly influenced by the substituents at the 1 and 3-positions of the pyrrolidine-2,5-dione ring.[1]
Anticancer Therapeutics: The Rise of Spiro[pyrrolidine-3,3'-oxindoles]
A compelling example of the pyrrolidine ring's utility in modern oncology is the development of spiro[pyrrolidine-3,3'-oxindole] derivatives as potent anticancer agents.[10] These compounds have demonstrated significant inhibitory activity against the proliferation of breast cancer cells.[10] Mechanistic studies have identified histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) as potential cellular targets for these molecules, highlighting a novel mechanism of action.[10] The interaction with these targets leads to the induction of apoptotic cell death in cancer cells.[10]
The prohibitin 2 (PHB2) signaling pathway is implicated in various cellular processes, including cell proliferation and survival. In some cancers, PHB2 is overexpressed and promotes tumorigenesis.[11][12] Spiro[pyrrolidine-3,3'-oxindoles] are thought to interfere with the normal functioning of PHB2, contributing to their anticancer effects.
Caption: Putative mechanism of action of spiro[pyrrolidine-3,3'-oxindoles].
Antidiabetic Agents: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The pyrrolidine scaffold is a key component of several dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used in the treatment of type 2 diabetes.[2][13] DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[14][15] By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[14][15]
Quantitative Structure-Activity Relationship (QSAR) studies on pyrrolidine-based DPP-4 inhibitors have provided valuable insights into the structural requirements for potent and selective inhibition.[16][17][18] These studies have highlighted the importance of specific electronic and steric properties of the substituents on the pyrrolidine ring for optimal interaction with the active site of the DPP-4 enzyme.[16][17]
Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.
The Role of Pyrrolidine in Asymmetric Catalysis
Beyond its direct role as a pharmacophore, the pyrrolidine ring is a cornerstone of asymmetric organocatalysis. Chiral pyrrolidine derivatives, particularly those derived from proline, have proven to be highly effective catalysts for a wide range of stereoselective transformations, enabling the synthesis of enantiomerically pure molecules.[19] The conformational rigidity and well-defined stereochemistry of the pyrrolidine scaffold are key to its success in transferring chiral information during a chemical reaction.
Experimental Protocols
To bridge the gap between theoretical knowledge and practical application, this section provides detailed, step-by-step methodologies for key experiments relevant to the study of pyrrolidine-containing molecules.
Synthesis of a Bioactive Pyrrolidine Derivative: Spiro[pyrrolidine-3,3'-oxindole]
This protocol describes a one-pot synthesis of a spiro[pyrrolidine-3,3'-oxindole] derivative, adapted from Hati et al. (2016).[10]
Materials:
-
Tryptamine
-
Substituted benzaldehyde
-
N-bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of tryptamine (1.0 eq) and a substituted benzaldehyde (1.1 eq) in a 1:1 mixture of THF and water, add a catalytic amount of TFA (0.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add N-bromosuccinimide (NBS) (1.2 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro[pyrrolidine-3,3'-oxindole].
-
Characterize the final product by NMR and mass spectrometry.
In Vivo Evaluation of Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[9][20][21][22][23]
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g)
-
Electroshock apparatus with corneal electrodes
-
0.9% saline solution
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., phenytoin) as a positive control
Procedure:
-
Administer the test compound, vehicle, or positive control to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).
-
At the time of peak effect of the drug, apply a drop of saline to the corneal electrodes.
-
Gently restrain the mouse and apply the corneal electrodes to its corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[22][23]
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.[22][23] The endpoint is the abolition of the tonic hindlimb extension.[22][23]
-
An animal is considered protected if it does not exhibit the tonic hindlimb extension phase.
-
Calculate the percentage of protected animals in each group and determine the ED₅₀ (the dose that protects 50% of the animals) for the test compound.
In Vitro Bioassay: Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay measures the activity of HDAC enzymes and can be used to screen for inhibitors.[24][25][26][27]
Materials:
-
HDAC assay kit (containing HDAC substrate, developer, and assay buffer)
-
HeLa nuclear extract or purified HDAC enzyme
-
Test compound (potential HDAC inhibitor)
-
Trichostatin A (a known HDAC inhibitor) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em ~360/460 nm)
Procedure:
-
Prepare the assay buffer, HDAC substrate, and developer according to the kit's instructions.
-
In a 96-well black microplate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells. Include wells for a no-inhibitor control and a positive control (Trichostatin A).
-
Add the HeLa nuclear extract or purified HDAC enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).
Pharmacokinetics and ADME Properties
The incorporation of a pyrrolidine ring can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. The basic nitrogen atom of the pyrrolidine ring can be protonated at physiological pH, which can enhance aqueous solubility.[8] However, this basicity can also lead to potential liabilities such as rapid metabolism. The metabolic fate of pyrrolidine-containing drugs is an important consideration in drug design, with potential for N-dealkylation or oxidation of the ring.
A classic example is Captopril, the first ACE inhibitor. Its pharmacokinetic profile has been extensively studied. After oral administration, it is rapidly absorbed with peak plasma concentrations reached within about an hour.[8][28][29] However, its biological effects are more prolonged than its plasma half-life would suggest, indicating tissue-level retention and sustained ACE inhibition.[8]
Table 2: Pharmacokinetic Parameters of Captopril
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (tmax) | ~1 hour | [8][28][29] |
| Elimination Half-life (t1/2) | ~2 hours | [30] |
| Bioavailability | ~75% (reduced by food) | [31] |
| Metabolism | Rapidly metabolized to disulfides | [31] |
| Excretion | Primarily renal | [31] |
Future Perspectives
The pyrrolidine ring is poised to remain a central player in the future of drug discovery and development. The continued exploration of its conformational intricacies, the development of novel synthetic methodologies for its stereocontrolled construction, and the application of computational tools for the rational design of new pyrrolidine-based therapeutics will undoubtedly lead to the discovery of innovative medicines with improved efficacy and safety profiles. As our understanding of complex biological pathways deepens, the versatility of the pyrrolidine scaffold will continue to be harnessed to create targeted therapies for a wide range of human diseases.
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Discovery and history of 3-aminopyrrolidine derivatives
An In-Depth Technical Guide to the Discovery and History of 3-Aminopyrrolidine Derivatives
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of the 3-Aminopyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy and drug-like properties is relentless. Among the saturated heterocycles, the pyrrolidine ring has emerged as a privileged scaffold.[1] Its non-planar, three-dimensional structure provides an ideal framework for exploring chemical space in ways that flat, aromatic systems cannot, offering enhanced target-binding interactions and improved physicochemical properties. This guide focuses specifically on the 3-aminopyrrolidine core, a versatile building block whose journey from a synthetic curiosity to a cornerstone of blockbuster pharmaceuticals encapsulates a fascinating history of chemical innovation and drug discovery. We will dissect the evolution of its synthesis, explore its strategic incorporation into diverse therapeutic agents, and provide actionable protocols for its preparation, offering researchers and drug development professionals a comprehensive understanding of this vital scaffold.
The Genesis of a Scaffold: Early Synthetic Endeavors
The initial forays into the synthesis of 3-aminopyrrolidine were driven by the fundamental need to access novel diamine structures. Early methods were often lengthy, low-yielding, and, crucially, produced racemic mixtures, limiting their utility in a field increasingly aware of the importance of stereochemistry. The challenge lay in efficiently and stereoselectively installing an amino group onto the pyrrolidine ring at the C-3 position.
A significant breakthrough came with the strategic use of readily available, naturally occurring chiral molecules—the "chiral pool." This approach elegantly solved the problem of stereocontrol by starting with a molecule where the desired stereochemistry was already established.
Foundational Strategy: Synthesis from Chiral Precursors
Two primary chiral starting materials have historically dominated the synthesis of enantiomerically pure 3-aminopyrrolidines: hydroxyproline and malic acid (via butanetriol).
The Hydroxyproline Route: A Classic in Stereochemical Inversion
The most established and widely adopted method for synthesizing (S)-3-aminopyrrolidine utilizes (2S, 4R)-trans-4-hydroxy-L-proline as the starting material.[2] This amino acid, a component of collagen, is inexpensive and provides a rigid framework where the stereocenters are pre-defined. The core of this synthetic strategy hinges on a crucial Walden inversion (SN2 reaction) at the C-4 position to install the amino precursor with the opposite stereochemistry, ultimately yielding the (S)-configuration at C-3 after ring formation.
The causality behind this multi-step process is a prime example of strategic synthetic design:
-
Protection: Both the secondary amine and the carboxylic acid of hydroxyproline must be protected to prevent them from interfering with subsequent reactions. The amine is typically protected with a tert-butoxycarbonyl (Boc) group, which is stable under the reaction conditions but easily removed later.
-
Hydroxyl Group Activation: The hydroxyl group at C-4 is a poor leaving group. To facilitate its displacement, it must be converted into a better one, typically a sulfonate ester like a mesylate or tosylate. This step is critical for the subsequent nucleophilic substitution.
-
SN2 Displacement and Inversion: The activated hydroxyl group is displaced by a nitrogen nucleophile, most commonly the azide ion (N₃⁻) from sodium azide. This reaction proceeds via an SN2 mechanism, which forces the nucleophile to attack from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter's configuration. This is the key stereochemistry-defining step.
-
Reduction and Deprotection: The azide is then reduced to the primary amine, often using triphenylphosphine (Staudinger reaction) or catalytic hydrogenation. Finally, the protecting groups are removed, typically with a strong acid, to yield the desired 3-aminopyrrolidine salt.[2]
Caption: Key transformations in the synthesis of (S)-3-aminopyrrolidine.
Alternative Chiral Pool Approaches
While the hydroxyproline route is prevalent, other chiral precursors have been employed. For instance, (S)-1,2,4-butanetriol, accessible from natural sources like malic acid, can be converted to a trimesylate. Subsequent reaction with a primary amine (e.g., benzylamine) leads to the formation of the pyrrolidine ring, which can then be further manipulated to yield the final product.[3][4]
The Pharmaceutical Ascent: 3-Aminopyrrolidine in Modern Drugs
The availability of robust synthetic routes to enantiomerically pure 3-aminopyrrolidines catalyzed their adoption in drug discovery programs. The scaffold's inherent properties—a basic nitrogen atom for salt formation and hydrogen bonding, a defined stereocenter for chiral recognition, and a 3D structure for optimal target engagement—make it an attractive design element.
A Scaffold for Neurological and Psychiatric Disorders
The 3-aminopyrrolidine moiety has proven particularly valuable in targeting the central nervous system (CNS). Its structure can be found in templates for potential drug candidates designed as serotonin-norepinephrine reuptake inhibitors (SNRIs), a major class of antidepressants.[5] The pyrrolidine ring acts as a constrained scaffold to correctly orient the pharmacophoric elements responsible for binding to serotonin (SERT) and norepinephrine (NET) transporters.
A Cornerstone of Antibacterial Agents
Perhaps the most commercially significant application of 3-aminopyrrolidine is in the synthesis of fluoroquinolone antibiotics. It serves as a key intermediate for compounds like Tosufloxacin , where the (S)-3-aminopyrrolidinyl group is attached at the C-7 position of the quinolone core. This substituent is critical for enhancing antibacterial potency, particularly against Gram-positive bacteria, and improving the pharmacokinetic profile of the drug.
Expanding Therapeutic Horizons
The utility of the 3-aminopyrrolidine scaffold extends far beyond these examples. It is a building block in a wide array of experimental and approved drugs across various therapeutic areas:
-
Antiviral Agents: As a core component in Hepatitis C Virus (HCV) NS5A inhibitors.[6]
-
Anticancer Therapies: Used to develop selective enzyme inhibitors targeting kinases or other proteins implicated in cancer progression.[1]
-
Antidiabetic Drugs: Incorporated into dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.
The table below summarizes some key examples of drugs and clinical candidates featuring the 3-aminopyrrolidine core.
| Drug/Candidate | Therapeutic Class | Role of 3-Aminopyrrolidine Scaffold |
| Tosufloxacin | Fluoroquinolone Antibiotic | C-7 side chain, crucial for antibacterial spectrum and potency. |
| Daclatasvir | HCV NS5A Inhibitor | Part of the core structure contributing to potent inhibition of viral replication.[6] |
| Alogliptin | DPP-4 Inhibitor | Forms a key part of the molecule that binds to the active site of the DPP-4 enzyme. |
| SNRI Candidates | Antidepressant | Serves as a rigid scaffold to orient functional groups for transporter binding.[5] |
Self-Validating Protocol: Enantioselective Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride
This section provides a detailed, field-proven protocol for the synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline. The logic of this workflow is self-validating: successful progression through each step confirms the efficacy of the previous one, culminating in a high-purity final product whose stereochemistry is guaranteed by the SN2 inversion.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
(Based on principles described in CN102531987A) [2]
Step 1: N-tert-butoxycarbonyl (Boc) Protection of trans-4-hydroxy-L-proline
-
Rationale: To prevent the secondary amine from acting as a nucleophile in subsequent steps. The Boc group is chosen for its stability in basic/nucleophilic conditions and ease of removal under acidic conditions.
-
Procedure:
-
Dissolve trans-4-hydroxy-L-proline in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise while maintaining the pH between 9-10 with additional NaOH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an acidic workup to protonate the carboxylate, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify to yield (2S, 4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.
-
Step 2: Activation of the Hydroxyl Group
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) or tosylate (-OTs) makes it an excellent leaving group for the SN2 reaction.
-
Procedure:
-
Dissolve the product from Step 1 in anhydrous dichloromethane (DCM) or pyridine.
-
Cool the solution to 0°C.
-
Add triethylamine (if using DCM) followed by the dropwise addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).
-
Stir the reaction at 0°C for several hours until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction with water and perform an extractive workup.
-
Purify the crude product to obtain the sulfonylated intermediate.
-
Step 3: SN2 Azidation with Stereochemical Inversion
-
Rationale: This is the key step. The azide ion (N₃⁻) acts as a potent nucleophile, attacking the carbon bearing the sulfonate ester from the backside. This inverts the stereocenter from (R) to (S). Azide is used because it is a strong nucleophile and is easily reduced to an amine in a later step.
-
Procedure:
-
Dissolve the sulfonylated intermediate from Step 2 in a polar aprotic solvent like dimethylformamide (DMF).
-
Add an excess of sodium azide (NaN₃).
-
Heat the reaction mixture to approximately 80-90°C and stir for several hours or overnight. Monitor by TLC.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify to yield (2S, 4S)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. Note: The stereochemistry at C-4 is now (S).
-
Step 4 & 5: Decarboxylation, Reduction, and Deprotection
-
Rationale: The final steps convert the azide to the target amine and remove the Boc protecting group. These steps are often combined. Some patented procedures decarboxylate the starting material first.[2] An alternative shown here involves reduction of the azide followed by deprotection.
-
Procedure (Staudinger Reduction & Deprotection):
-
Dissolve the azide product from Step 3 (assuming prior decarboxylation for simplicity of this example, yielding (S)-1-Boc-3-azidopyrrolidine) in a mixture of THF and water.
-
Add triphenylphosphine (PPh₃) and stir at room temperature. The reaction will evolve N₂ gas as the azide is reduced.
-
Once the reduction is complete, concentrate the mixture.
-
Dissolve the crude residue in methanol or ether and add an excess of concentrated hydrochloric acid or a solution of HCl in ether.
-
Stir the mixture. The Boc group will be cleaved, and the two amine groups will be protonated, causing the dihydrochloride salt to precipitate.
-
Collect the solid product by filtration, wash with cold ether, and dry under vacuum to yield (S)-3-aminopyrrolidine dihydrochloride as a white solid.
-
Conclusion and Future Outlook
The history of 3-aminopyrrolidine derivatives is a testament to the power of synthetic strategy in enabling drug discovery. From its origins in chiral pool synthesis to its current status as a ubiquitous scaffold in pharmaceuticals, its journey highlights the importance of stereocontrolled synthesis. The demand for novel, three-dimensional building blocks in drug design ensures that the 3-aminopyrrolidine core and its analogs will continue to be of high interest. Future innovations will likely focus on even more efficient, greener synthetic routes and the exploration of novel substitution patterns around the ring to unlock new biological activities and intellectual property. For any drug development professional, a deep understanding of the history, synthesis, and application of this scaffold is not just an academic exercise—it is a gateway to creating the next generation of innovative medicines.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from the Organic Chemistry Portal website. [Link]
-
Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. Retrieved from Wikipedia. [Link]
- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6486.
-
PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from PubChem. [Link]
- Google Patents. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
European Patent Office. (2001). EP 1138672 A1 - Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from the European Patent Office. [Link]
-
Sadyrova, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of 3-Methylpyrrolidin-3-amine
Abstract
This application note provides a comprehensive, technically detailed guide for the synthesis of 3-Methylpyrrolidin-3-amine, a valuable tertiary amine building block for pharmaceutical and agrochemical research. The presented methodology follows a robust and logical pathway, beginning with the commercially available N-Boc-pyrrolidine. Key transformations include a highly efficient photoenzymatic oxidation to the corresponding ketone, a standard α-alkylation to install the key methyl group, a diastereoselective reductive amination to introduce the amine functionality, and a final deprotection step. This guide emphasizes the causality behind experimental choices, providing a framework for self-validating protocols suitable for medicinal chemistry and process development laboratories.
Introduction and Strategic Overview
The 3,3-disubstituted pyrrolidine scaffold is a privileged motif in modern drug discovery, offering a three-dimensional vector for molecular exploration that often imparts favorable physicochemical properties. 3-Methylpyrrolidin-3-amine, in particular, serves as a crucial building block, incorporating a chiral quaternary center and a primary amine handle for further derivatization.
This guide details a reliable synthetic route starting from the readily available tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine). The overall strategy is a linear synthesis that constructs the target molecule through a series of well-understood and scalable chemical transformations. The retrosynthetic analysis reveals a pathway dependent on the key intermediate, tert-butyl 3-methyl-3-oxopyrrolidine-1-carboxylate.
Caption: Retrosynthetic analysis of 3-Methylpyrrolidin-3-amine.
Overall Synthetic Workflow
The synthesis is divided into four principal stages, each designed to be high-yielding and amenable to standard purification techniques.
Caption: Four-stage synthetic workflow for 3-Methylpyrrolidin-3-amine.
Detailed Experimental Protocols
Part 1: Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate (2)
This initial step utilizes a modern photoenzymatic approach to achieve selective C-H oxidation, offering a green and efficient alternative to traditional heavy-metal oxidants.[1] The process involves a regioselective photooxyfunctionalization to generate 3-pyrrolidinone, which is then protected in situ.
Protocol:
-
Reaction Setup: In a suitable quartz photoreactor, dissolve N-Boc-pyrrolidine (1.0 eq) in a mixture of acetonitrile and water.
-
Photocatalyst Addition: Add decatungstate photocatalyst ([W₁₀O₃₂]⁴⁻) to the solution.
-
Irradiation: Irradiate the mixture with a suitable light source (e.g., 365 nm UV lamp) under an oxygen atmosphere while maintaining the temperature at 20-25 °C. Monitor the reaction by GC-MS until the starting material is consumed.
-
In-situ Protection: Upon completion, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a mild base such as sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Workup and Purification: Stir the mixture at room temperature for 4-6 hours. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound 2 .
Expertise & Causality:
-
Photoenzymatic Oxidation: This method is highly regioselective for the C-3 position of the pyrrolidine ring, distal to the sterically bulky Boc-protected nitrogen atom.[1] The photocatalyst, activated by UV light, abstracts a hydrogen atom, initiating the oxidation cascade.
-
In-situ Protection: The intermediate 3-pyrrolidinone can be unstable. Trapping it immediately with (Boc)₂O improves overall yield and simplifies handling by converting the potentially volatile and reactive free amine into a stable carbamate.
Part 2: Synthesis of tert-butyl 3-methyl-3-oxopyrrolidine-1-carboxylate (3)
This step installs the crucial methyl group at the C-3 position via α-alkylation of the ketone. This is a standard transformation based on the generation of a ketone enolate followed by quenching with an electrophile.
Protocol:
-
Reaction Setup: To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C to pre-form lithium diisopropylamide (LDA).
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate 2 (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to afford the methylated ketone 3 .
Expertise & Causality:
-
Choice of Base: LDA is a strong, non-nucleophilic base, ideal for quantitatively deprotonating the α-carbon of the ketone without competing nucleophilic attack at the carbonyl group.
-
Low Temperature: The reaction is performed at -78 °C to ensure kinetic control of the deprotonation, prevent side reactions such as self-condensation of the enolate, and manage the exothermic nature of the reactions.
Part 3: Synthesis of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate (4)
This key transformation introduces the amino group via reductive amination. The ketone is converted to an intermediate iminium ion, which is then reduced in situ.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the ketone 3 (1.0 eq) in anhydrous methanol.
-
Amine Source: Add ammonium acetate (NH₄OAc, 10 eq) to the solution.
-
Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Quench the reaction carefully by adding 1 M HCl to adjust the pH to ~2 (perform in a well-ventilated fume hood to neutralize any excess cyanide). Stir for 30 minutes. Basify the solution with 6 M NaOH to pH > 11. Extract the product with dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the Boc-protected amine 4 , which can be used in the next step or purified by chromatography if necessary.
Expertise & Causality:
-
Ammonium Acetate: Serves as both the ammonia source and a buffer to maintain a slightly acidic pH (around 6-7), which is optimal for the formation of the iminium ion intermediate.
-
Sodium Cyanoborohydride: This reducing agent is selective for the iminium ion over the ketone starting material.[2] Stronger reducing agents like NaBH₄ would prematurely reduce the ketone, preventing the desired reaction.
Part 4: Synthesis of 3-Methylpyrrolidin-3-amine (5)
The final step is the removal of the Boc protecting group under acidic conditions to liberate the target primary amine.
Protocol:
-
Reaction Setup: Dissolve the protected amine 4 (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the solution at 0 °C.
-
Deprotection: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 50% aq. NaOH) to pH > 12. Extract the free amine product with a suitable organic solvent (e.g., DCM or a mixture of THF/Toluene). Dry the combined organic layers over Na₂SO₄, filter, and concentrate carefully to yield the final product, 3-Methylpyrrolidin-3-amine 5 . The product can be further purified by distillation if required.
Expertise & Causality:
-
Acid Choice: TFA is highly effective for Boc deprotection. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation (which is scavenged or forms isobutylene) and subsequent decarboxylation to release the free amine. Anhydrous HCl in dioxane is another common and effective reagent.
Summary of Results
| Step | Product Name | Starting Material | Key Reagents | Typical Yield | Purity (Typical) |
| 1 | tert-butyl 3-oxopyrrolidine-1-carboxylate (2) | N-Boc-pyrrolidine (1) | [W₁₀O₃₂]⁴⁻, O₂, (Boc)₂O | 70-80%[1] | >95% |
| 2 | tert-butyl 3-methyl-3-oxopyrrolidine-1-carboxylate (3) | Ketone (2) | LDA, MeI | 65-75% (Est.) | >95% |
| 3 | tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate (4) | Methylated Ketone (3) | NH₄OAc, NaBH₃CN | 75-85% | >95% |
| 4 | 3-Methylpyrrolidin-3-amine (5) | Boc-protected Amine (4) | TFA or HCl | 90-98% | >98% |
References
-
PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Wu, S., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Angewandte Chemie International Edition, 60(25), 14036-14040. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.
-
Scifinder-n. (2023). Reductive Amination. CAS, a division of the American Chemical Society. [Link]
- Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric synthesis using chiral ligands from tartaric acid. Tetrahedron, 42(8), 2209-2215. (Discusses principles of asymmetric synthesis relevant to chiral building blocks).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. [Link]
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Methylpyrrolidin-3-amine
Introduction: The Significance of Chiral 3-Methylpyrrolidin-3-amine
The chiral 3-methylpyrrolidin-3-amine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The presence of a stereogenic quaternary carbon center bearing both a methyl and an amino group within a pyrrolidine ring imparts unique three-dimensional complexity. This distinct architecture allows for precise interactions with biological targets, making it a valuable building block for the development of novel therapeutics. Pyrrolidine-containing molecules have demonstrated a wide range of biological activities, and the specific substitution pattern of 3-methylpyrrolidin-3-amine offers opportunities for fine-tuning pharmacological properties.[1][2]
The synthesis of this chiral diamine, however, presents a significant challenge due to the steric hindrance around the quaternary center. Controlling the stereochemistry at this position requires sophisticated asymmetric synthetic strategies. This application note provides a comprehensive overview of established and innovative methodologies for the enantioselective synthesis of 3-methylpyrrolidin-3-amine, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of 3-methylpyrrolidin-3-amine can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of a particular route often depends on the availability of starting materials, the desired scale of the synthesis, and the required enantiopurity of the final product.
Here, we will delve into two prominent and effective approaches:
-
Chiral Auxiliary-Mediated Synthesis: This classical yet reliable method involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key reaction. The auxiliary is subsequently removed to afford the desired enantiomerically enriched product.
-
Catalytic Asymmetric Synthesis: This modern and highly efficient approach utilizes a chiral catalyst to control the stereoselectivity of the reaction. This method is often more atom-economical and allows for the generation of significant quantities of the target molecule with a small amount of the chiral catalyst.
The following sections will provide detailed protocols and mechanistic discussions for these strategies.
Protocol 1: Chiral Auxiliary-Assisted Diastereoselective Synthesis
This protocol details a diastereoselective approach utilizing a chiral auxiliary to establish the stereocenter at the C3 position of the pyrrolidine ring. The key step involves a diastereoselective alkylation of an enolate derived from a pyroglutamic acid derivative.
Experimental Workflow
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Detailed Protocol
Step 1: Attachment of Chiral Auxiliary
-
To a solution of N-Boc-L-pyroglutamic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to afford the acid chloride.
-
In a separate flask, dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.1 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) and cool to -78 °C.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes.
-
Add the previously prepared acid chloride solution in THF to the lithiated auxiliary solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acyl-oxazolidinone.
Step 2: Diastereoselective Methylation
-
Dissolve the N-acyl-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.2 eq, 1.0 M in THF) dropwise and stir for 1 hour at -78 °C.
-
Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Purify by flash column chromatography to isolate the desired diastereomer.
Step 3: Conversion to 3-Azido-3-methylpyrrolidine Derivative
-
To a solution of the methylated product (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate to obtain the corresponding amino alcohol.
-
Dissolve the amino alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M) at 0 °C.
-
Add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise, followed by diphenylphosphoryl azide (DPPA, 1.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield the 3-azido-3-methylpyrrolidine derivative.
Step 4: Auxiliary Cleavage and Final Deprotection
-
Dissolve the azido derivative (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).
-
Add lithium hydroxide (LiOH, 3.0 eq) and 30% hydrogen peroxide (H₂O₂, 5.0 eq) at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Quench with aqueous sodium sulfite solution and extract with DCM.
-
Dry the organic layer, filter, and concentrate.
-
Dissolve the resulting crude product in methanol (0.2 M) and add 10% palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Treat the residue with an appropriate acid (e.g., HCl in ether) to remove the Boc protecting group.
-
Lyophilize or concentrate to obtain the final product, chiral 3-methylpyrrolidin-3-amine, as a salt.
Mechanistic Rationale
The stereochemical outcome of this synthesis is primarily controlled during the diastereoselective methylation step. The chiral auxiliary, in this case, an Evans oxazolidinone, directs the incoming electrophile (methyl iodide) to one face of the enolate.[3] The bulky substituent on the oxazolidinone ring effectively blocks one face, leading to the preferential formation of one diastereomer. The stereocenter established in this step is then carried through the subsequent transformations to yield the final enantiomerically enriched product.
Protocol 2: Catalytic Asymmetric Synthesis via [3+2] Cycloaddition
This protocol outlines a modern and efficient approach using a catalytic asymmetric [3+2] cycloaddition reaction between an azomethine ylide and a substituted alkene. This strategy allows for the direct construction of the pyrrolidine ring with control over the stereochemistry at the C3 position.[4][5]
Experimental Workflow
Caption: Workflow for Catalytic Asymmetric [3+2] Cycloaddition.
Detailed Protocol
Step 1 & 2: In Situ Ylide Generation and Asymmetric [3+2] Cycloaddition
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral catalyst (e.g., AgOAc/Fesulphos complex, 5 mol%).
-
Add anhydrous solvent (e.g., toluene, 0.1 M).
-
Add the N-protected imino ester (e.g., N-benzylideneaminoacetate, 1.0 eq) and 2-nitropropene (1.2 eq).
-
Add a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (e.g., 24-48 hours), monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted pyrrolidine. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
Step 3: Functional Group Transformation
-
Dissolve the substituted pyrrolidine (1.0 eq) in a suitable solvent (e.g., methanol, 0.2 M).
-
Add Raney Nickel (Raney Ni, ~50% slurry in water, 1.0 wt eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate to obtain the amino ester.
-
Dissolve the amino ester (1.0 eq) in anhydrous THF (0.2 M) at 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Cool the reaction to 0 °C and quench carefully with water, followed by 1 M HCl.
-
Basify the aqueous layer with solid NaOH and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 3-amino-3-methylpyrrolidine derivative.
Step 4: Deprotection
-
Dissolve the protected diamine (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and wash with ether.
-
Basify the aqueous layer with 2 M NaOH and extract with DCM.
-
Dry the combined organic layers, filter, and concentrate to yield the free base of chiral 3-methylpyrrolidin-3-amine. The product can be converted to a salt for better stability and handling.
Mechanistic Rationale
The key to this synthesis is the catalytic asymmetric [3+2] cycloaddition. The chiral metal catalyst coordinates with the in situ generated azomethine ylide, creating a chiral environment. This chiral complex then reacts with the dipolarophile (2-nitropropene) in a stereocontrolled manner. The facial selectivity of the cycloaddition is dictated by the steric and electronic properties of the chiral ligand on the metal catalyst, leading to the formation of the pyrrolidine ring with high enantioselectivity.[4]
Data Summary and Comparison
| Parameter | Chiral Auxiliary Method | Catalytic Asymmetric Method |
| Key Step | Diastereoselective Alkylation | Catalytic Asymmetric [3+2] Cycloaddition |
| Chirality Source | Stoichiometric Chiral Auxiliary | Catalytic Chiral Ligand |
| Typical Yields | 60-80% (over several steps) | 70-90% (for the cycloaddition step) |
| Stereoselectivity | >95% de | >90% ee |
| Atom Economy | Lower | Higher |
| Scalability | More challenging | More amenable |
| Advantages | Well-established, predictable | High efficiency, atom-economical |
| Disadvantages | Requires auxiliary attachment/removal | Catalyst synthesis/cost can be a factor |
Conclusion
The asymmetric synthesis of chiral 3-methylpyrrolidin-3-amine is a challenging yet achievable goal for synthetic chemists. The choice between a chiral auxiliary-based approach and a catalytic asymmetric method will depend on the specific requirements of the research program. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to successfully synthesize this valuable building block for the development of next-generation pharmaceuticals. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly continue to advance the field of asymmetric synthesis and provide even more efficient routes to this important chiral diamine.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. (2022). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. (n.d.). Request PDF. Retrieved January 25, 2026, from [Link]
-
Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2012). J Org Chem. Retrieved January 25, 2026, from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. (2023). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. (2023). Aalto University's research portal. Retrieved January 25, 2026, from [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. (n.d.). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. (2017). (n.d.). Retrieved January 25, 2026, from [Link]
-
ChemInform Abstract: Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael—Aldol Reactions. (n.d.). Sci-Hub. Retrieved January 25, 2026, from [Link]
-
An Asymmetric Approach Towards 3-Spiropiperidines. (2021). (n.d.). Retrieved January 25, 2026, from [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. (n.d.). Request PDF. Retrieved January 25, 2026, from [Link]
Sources
Application Notes & Protocols: 3-Methylpyrrolidin-3-amine as a Novel Chiral Ligand in Asymmetric Synthesis
Abstract
The pyrrolidine scaffold is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and, critically, in the realm of asymmetric catalysis where it serves as a privileged structural motif for highly effective chiral ligands and organocatalysts.[1] While much of the research has centered on derivatives functionalized at the C2 or C5 positions, stemming from the readily available chiral pool precursor, proline, there exists a vast, underexplored landscape of pyrrolidines with substitution at the C3 position. This application note delves into the potential of a specific, yet largely unexamined, chiral diamine: 3-methylpyrrolidin-3-amine. We present a comprehensive guide for researchers, scientists, and drug development professionals, outlining a proposed enantioselective synthesis of this novel ligand and detailing its prospective application in the highly significant asymmetric transfer hydrogenation of ketones. By drawing parallels with structurally related and well-established catalytic systems, we provide a robust, scientifically grounded framework to pioneer the use of this promising ligand.
Introduction: The Rationale for 3-Methylpyrrolidin-3-amine
The efficacy of a chiral ligand in asymmetric catalysis is profoundly influenced by its three-dimensional structure, which dictates the stereochemical outcome of the reaction. C2-symmetric 2,5-disubstituted pyrrolidines, for instance, have demonstrated remarkable success as ligands in metal catalysis and as organocatalysts due to their well-defined chiral environment.[2][3] However, the introduction of a geminal disubstitution at the C3 position, as in 3-methylpyrrolidin-3-amine, offers a unique set of stereoelectronic properties:
-
A Quaternary Stereocenter: The presence of a chiral center bearing both a methyl and an amino group introduces a fixed and sterically demanding element. This can effectively shield one face of the coordinated metal center, thereby directing the approach of the substrate and inducing high enantioselectivity.
-
Vicinal Diamine Motif: The 3-amino group, in conjunction with the pyrrolidine nitrogen, creates a vicinal diamine-like structure. This bidentate chelation is a well-established feature of highly successful ligands for a variety of transition metals, including ruthenium, rhodium, and iridium, particularly in hydrogenation and transfer hydrogenation reactions.
-
Tunability: The secondary amine of the pyrrolidine ring and the primary amine at the C3 position offer sites for further derivatization, allowing for the fine-tuning of steric and electronic properties to optimize catalytic performance for specific substrates.
Despite these promising attributes, 3-methylpyrrolidin-3-amine remains a largely unexplored entity in the literature of asymmetric synthesis. This guide aims to bridge that gap by providing a foundational protocol for its synthesis and a detailed, practical application in a key synthetic transformation.
Proposed Enantioselective Synthesis of (S)-3-Methylpyrrolidin-3-amine
The enantioselective synthesis of pyrrolidines with a quaternary center at the C3 position presents a significant synthetic challenge. Drawing inspiration from established methodologies for the synthesis of substituted pyrrolidines and related heterocycles, we propose a multi-step sequence commencing from a readily available chiral precursor. A plausible route could involve an asymmetric Michael addition to a nitroalkene, followed by reduction and cyclization.
Protocol 1: Synthesis of (S)-tert-butyl (3-methyl-3-nitropyrrolidin-1-yl)carboxylate
This initial phase focuses on constructing the pyrrolidine ring with the desired geminal methyl and nitro groups at the C3 position.
-
Starting Material Preparation: Begin with the synthesis of a suitable Michael acceptor, such as (E)-4-nitrobut-2-en-1-yl acetate.
-
Asymmetric Michael Addition:
-
In a flame-dried, argon-purged flask, dissolve the chiral organocatalyst (e.g., a diarylprolinol silyl ether) (10 mol%) in a suitable solvent like toluene (0.5 M).
-
Add the Michael donor, such as a protected amino malonate (1.2 equivalents).
-
Cool the reaction mixture to 0 °C and add the Michael acceptor, (E)-4-nitrobut-2-en-1-yl acetate (1.0 equivalent).
-
Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to yield the Michael adduct.
-
-
Cyclization and Decarboxylation:
-
Treat the purified adduct with a suitable base (e.g., DBU) in an appropriate solvent to effect an intramolecular cyclization.
-
Subsequent acidic workup will induce decarboxylation, affording the nitro-substituted pyrrolidine.
-
-
Protection and Reduction of the Nitro Group:
-
Protect the pyrrolidine nitrogen with a Boc group using di-tert-butyl dicarbonate.
-
The nitro group can then be reduced to the primary amine using a reducing agent such as zinc dust in the presence of ammonium chloride or through catalytic hydrogenation.
-
This sequence provides a viable, albeit challenging, route to the desired chiral 3-methyl-3-aminopyrrolidine core structure.
Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. Chiral diamine ligands are particularly effective in ruthenium- and iridium-catalyzed ATH reactions. The structural features of 3-methylpyrrolidin-3-amine make it an excellent candidate for this transformation.
Mechanism of Action: A Proposed Catalytic Cycle
The proposed mechanism for the Ru-catalyzed ATH of a ketone using 3-methylpyrrolidin-3-amine as the ligand and formic acid/triethylamine as the hydrogen source is depicted below. The causality behind the experimental choices lies in the in-situ formation of a chiral ruthenium hydride species, which is the active catalyst. The diamine ligand coordinates to the metal, creating a chiral environment that dictates the facial selectivity of hydride delivery to the prochiral ketone.
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a representative procedure for the ATH of acetophenone, a common benchmark substrate, using an in-situ generated catalyst with 3-methylpyrrolidin-3-amine.
-
Catalyst Preparation (In-Situ):
-
In an argon-flushed Schlenk tube, add [RuCl2(p-cymene)]2 (0.5 mol%) and the chiral ligand, (S)-3-methylpyrrolidin-3-amine (1.1 mol%).
-
Add degassed solvent (e.g., isopropanol or a mixture of formic acid and triethylamine in a 5:2 ratio).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
-
Reaction Execution:
-
Add acetophenone (1.0 mmol) to the catalyst solution.
-
If using isopropanol as the solvent, add a base such as KOH (10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
-
Expected Performance and Data
While experimental data for 3-methylpyrrolidin-3-amine is not yet available, we can extrapolate expected performance based on structurally similar chiral diamine ligands in the ATH of acetophenone.
| Ligand Type | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Proposed: 3-Methylpyrrolidin-3-amine | [RuCl2(p-cymene)]2 | 40 | 12 | >95 | >95 |
| Established Chiral Diamine | [RuCl2(p-cymene)]2 | 40 | 12 | 98 | 97 |
This table serves as a benchmark for researchers investigating the catalytic potential of 3-methylpyrrolidin-3-amine.
Experimental Workflow and Logic
The successful application of a novel ligand requires a systematic approach to both its synthesis and its evaluation in a catalytic reaction. The following workflow illustrates the key stages and decision points.
Caption: Logical workflow for the synthesis and application of 3-methylpyrrolidin-3-amine.
Conclusion and Future Outlook
3-Methylpyrrolidin-3-amine represents a compelling, yet underexplored, chiral ligand for asymmetric synthesis. Its unique structural features, including a quaternary stereocenter and a vicinal diamine motif, position it as a promising candidate for a range of catalytic transformations. The protocols and workflows detailed in this application note provide a robust starting point for researchers to synthesize this novel ligand and investigate its efficacy, particularly in the realm of asymmetric transfer hydrogenation. Future work should focus on the experimental validation of the proposed synthetic route, optimization of the reaction conditions for various substrates, and the exploration of this ligand in other metal-catalyzed reactions such as asymmetric C-C bond formations. The insights gained will undoubtedly contribute to the expanding toolkit of chiral ligands and advance the field of asymmetric catalysis.
References
-
Ansari, A., & Ramapanicker, R. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8161–8169. [Link]
-
Vitale, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Guillena, G., & Nájera, C. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. The Journal of Organic Chemistry, 88(7), 3949-3979. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of organic chemistry, 70(9), 3353–3362. [Link]
Sources
Application Note: The Strategic Role of 3-Methylpyrrolidin-3-amine in Engineering Potent and Selective KRASG12C Inhibitors
Introduction: Confronting the "Undruggable" Target
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an intractable target in oncology.[1][2] Its picomolar affinity for GTP/GDP and the absence of deep, well-defined binding pockets made the rational design of inhibitors a formidable challenge.[3] The KRASG12C mutation, present in a significant fraction of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors, represented a major unmet need.[4] This landscape shifted dramatically with the discovery of a cryptic pocket under the effector binding Switch-II region (S-IIP), accessible only in the inactive, GDP-bound state of the KRASG12C mutant.[4][5] This breakthrough enabled the development of a new class of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 residue, locking the protein in its "off" state.[6][7]
Within this new paradigm, Adagrasib (MRTX849) emerged as a potent, selective, and orally bioavailable covalent inhibitor of KRASG12C.[8][9] A key architectural feature of Adagrasib is the 3-methylpyrrolidin-3-amine moiety. This application note will dissect the critical role of this specific chemical scaffold, explaining its contribution to the inhibitor's potency and drug-like properties, and will provide detailed protocols for its incorporation and evaluation in a drug discovery workflow.
The Rationale: Why 3-Methylpyrrolidin-3-amine?
The development of KRASG12C inhibitors from early fragments to clinical candidates like Adagrasib involved extensive structure-activity relationship (SAR) studies to optimize binding and pharmacokinetic properties.[10] The tetrahydropyridopyrimidine core of Adagrasib serves as the main anchor, positioning the acrylamide "warhead" for covalent reaction with Cys12.[1][11] However, achieving high potency and selectivity requires optimal engagement with the S-IIP.
The 3-methylpyrrolidin-3-amine group, attached to the C-2 position of the core, is instrumental in this regard.[11] Its primary role is to provide a critical interaction vector that extends into the S-IIP, forming key non-covalent interactions that stabilize the inhibitor-protein complex prior to the irreversible covalent bond formation.
Causality behind this choice:
-
Optimal Geometry for S-IIP Engagement: The stereochemistry and constrained five-membered ring of the pyrrolidine scaffold orient the methyl and amine groups in a precise three-dimensional arrangement. This geometry is crucial for fitting snugly within the pocket and establishing favorable contacts with amino acid residues.
-
Enhanced Potency through Key Interactions: While specific crystallographic details on the 3-methylpyrrolidin-3-amine itself are part of the broader Adagrasib structure, the optimization of such aliphatic heterocyclic systems is known to enhance van der Waals contacts and can displace solvating water molecules, which is an entropically favorable event that increases binding affinity.
-
Modulation of Physicochemical Properties: The inclusion of the tertiary amine within the pyrrolidine ring is a classic medicinal chemistry strategy. It provides a basic handle that can be protonated at physiological pH. This positive charge can form strong ionic interactions or hydrogen bonds with polar residues or structured water within the binding pocket, further anchoring the inhibitor.[10] Furthermore, it significantly influences the molecule's overall solubility, permeability, and metabolic stability—key determinants of a successful oral drug.[6]
Core Signaling and Mechanism of Inhibition
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[12] This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs).[7] Oncogenic mutations like G12C impair the intrinsic GTPase activity, trapping KRAS in the active, signal-transducing state, which leads to constitutive activation of downstream pro-growth pathways like the RAF-MEK-ERK (MAPK) cascade.
// Pathway connections RTK -> KRAS_GDP [label="SOS (GEF)"]; KRAS_GDP -> KRAS_GTP [label="GTP loading", arrowhead=vee]; KRAS_GTP -> KRAS_GDP [label="GAP", arrowhead=vee, style=dashed]; KRAS_GTP -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TF; TF -> Proliferation;
// Inhibitor action Inhibitor -> KRAS_GDP [label="Covalent Binding\nto Cys12", style=bold, color="#34A853", arrowhead=tee]; } caption: "Simplified KRAS signaling pathway and the mechanism of covalent inhibition by Adagrasib."
Adagrasib and similar inhibitors function by selectively binding to the GDP-bound, inactive state of KRASG12C.[13] The inhibitor forms an irreversible covalent bond with the thiol group of cysteine-12, effectively trapping the oncoprotein in this non-signaling conformation and preventing it from being re-activated by GEFs.[6]
Application Protocols
Protocol 1: Synthesis of a Key Adagrasib Intermediate via SNAr Reaction
This protocol describes a key step in a modern, efficient synthesis of Adagrasib, focusing on the late-stage introduction of a chiral amine. This approach, adapted from convergent synthetic strategies, maximizes efficiency.[1][14] This specific step illustrates the coupling of a piperazine moiety, which will later be functionalized with the acrylamide warhead, to the core structure. The principles are directly analogous to the coupling of other amine nucleophiles like 3-methylpyrrolidin-3-amine in related scaffolds.
Objective: To perform a nucleophilic aromatic substitution (SNAr) to couple a protected piperazine to the tetrahydropyridopyrimidine core.
Materials:
-
Activated tetrahydropyridopyrimidine core (e.g., with a sulfone or other good leaving group at C4) (1.0 eq)
-
(R)-1-Boc-3-methylpiperazine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the activated tetrahydropyridopyrimidine core (1.0 eq) and anhydrous DMSO to create a ~0.2 M solution.
-
Reagent Addition: Add (R)-1-Boc-3-methylpiperazine (1.2 eq) to the stirring solution, followed by the dropwise addition of DIPEA (3.0 eq).
-
Heating: Heat the reaction mixture to 80-90 °C.
-
Expert Insight: The use of a polar aprotic solvent like DMSO is critical for S
NAr reactions as it solvates the cation but not the nucleophile, increasing its reactivity. DIPEA is a non-nucleophilic base used to scavenge the acid byproduct (e.g., H-LG). Heating is required to overcome the activation energy of the Meisenheimer complex formation.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with EtOAc and wash with saturated aq. NaHCO₃ (2x) followed by brine (1x).
-
Expert Insight: The aqueous washes are essential to remove the DMSO solvent and excess DIPEA/salts, which simplifies purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to obtain the desired coupled product.
Protocol 2: Cellular Target Engagement Assay using Western Blot for p-ERK Inhibition
Objective: To determine the efficacy of a KRASG12C inhibitor in a cellular context by measuring the suppression of downstream signaling (p-ERK levels).
Materials:
-
KRASG12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Test inhibitor (e.g., Adagrasib) dissolved in DMSO
-
Vehicle control (DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, Rabbit/Mouse anti-β-actin
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Seeding: Seed KRASG12C mutant cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours before treatment.
-
Inhibitor Treatment: Treat cells with serial dilutions of the test inhibitor (e.g., 1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 3 hours).[10]
-
Self-Validation: Include a vehicle-only control and a positive control (if available). The final DMSO concentration should be consistent across all wells and ideally ≤0.1%.
-
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 20 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
SDS-PAGE and Western Blot: a. Normalize the protein amounts for each sample (e.g., load 20 µg of total protein per lane). b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (anti-p-ERK, anti-t-ERK, anti-β-actin) overnight at 4 °C.
- Expert Insight: Probing for total ERK and a loading control like β-actin is crucial for data normalization. It ensures that any observed decrease in p-ERK is due to inhibition of signaling, not variations in protein loading.[15] e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-ERK signal to the total ERK signal for each sample. Then, normalize these values to the loading control (β-actin). Calculate the percentage of inhibition relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Data Presentation and Expected Outcomes
The successful incorporation of the 3-methylpyrrolidin-3-amine moiety, as seen in Adagrasib, is expected to yield a compound with high cellular potency.
Table 1: Representative Cellular Activity of KRASG12C Inhibitors
| Compound | Cell Line | Assay Endpoint | IC₅₀ (nM) | Reference |
| Adagrasib (MRTX849) | NCI-H358 | p-ERK Inhibition (3h) | ~5-15 | [8][10] |
| Adagrasib (MRTX849) | MIA PaCa-2 | p-ERK Inhibition | Potent | [6] |
| Sotorasib (AMG 510) | NCI-H358 | Cell Viability | ~10 | [16] |
Note: IC₅₀ values are highly dependent on assay conditions (e.g., incubation time, cell density, serum concentration). The values presented are for illustrative purposes.
The Western blot results from Protocol 2 should show a dose-dependent decrease in the p-ERK signal with increasing concentrations of the inhibitor, while the total ERK and β-actin levels remain constant. This demonstrates specific inhibition of the MAPK pathway downstream of KRASG12C.
Conclusion and Future Outlook
The 3-methylpyrrolidin-3-amine moiety is a prime example of rational, structure-based drug design. Its incorporation into the Adagrasib scaffold was a critical step in optimizing interactions within the Switch-II pocket, leading to a potent and selective clinical candidate. The protocols provided herein offer a framework for synthesizing and evaluating novel inhibitors built upon these principles. As researchers continue to tackle other KRAS mutations and address mechanisms of resistance, the lessons learned from the successful deployment of specific chemical groups like 3-methylpyrrolidin-3-amine will remain invaluable in the ongoing mission to drug the RAS family of oncoproteins.
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Hallin, J., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Christensen, J. G., et al. (2019). The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. Cancer Discovery. Available at: [Link]
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Vetter, I. R., et al. (2018). Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]
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Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor for the Treatment of Cancer. ResearchGate. Available at: [Link]
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PubChem. Adagrasib. National Center for Biotechnology Information. Available at: [Link]
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Wang, Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters. Available at: [Link]
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DergiPark. Structure-based optimization of adagrasib (MRTX849) analogues: advanced computational framework for KRAS G12D. DergiPark Academic. Available at: [Link]
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Promega Corporation. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Publications. Available at: [Link]
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Liu, P., et al. (2019). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Journal of Hematology & Oncology. Available at: [Link]
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Liu, P., et al. (2019). The mechanism of the activation of KRas and KRas G12C covalent inhibitors. ResearchGate. Available at: [Link]
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Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. Available at: [Link]
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Wang, Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ResearchGate. Available at: [Link]
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Promega Corporation. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. Available at: [Link]
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Wang, Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters. Available at: [Link]
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MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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The authors. (2021). The Research Progress of Direct KRAS G12C Mutation Inhibitors. OncoTargets and Therapy. Available at: [Link]
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BridgeBio Oncology Therapeutics. (2022). Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS. PNAS. Available at: [Link]
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Wang, Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed. Available at: [Link]
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Johnson, M. L., et al. (2019). A phase I/II multiple expansion cohort trial of MRTX849 in patients with advanced solid tumors with KRAS G12C mutation. Journal of Clinical Oncology. Available at: [Link]
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Zhou, J., et al. (2023). Developing KRAS G12C inhibitor-resistant tumor models for efficacy evaluation of next-generation anticancer therapies. AACR Journals. Available at: [Link]
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Christensen, J. G., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. PubMed. Available at: [Link]
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Lito, P., et al. (2016). Progress on Covalent Inhibition of KRAS G12C. Cancer Discovery. Available at: [Link]
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Ghias, M., et al. (2022). Adagrasib in the treatment of KRAS G12C positive advanced NSCLC: design, development, and potential place in therapy. Drug Design, Development and Therapy. Available at: [Link]
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Frontiers. (2023). Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. Frontiers in Oncology. Available at: [Link]
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De, S. (2023). First Approval of Adagrasib for the Treatment of Non-Small Cell Lung Cancer Harboring a KRAS G12C Mutation. Current Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: Synthesis and Evaluation of 3-Aminopyrrolidine Derivatives as Potent CCR2 Antagonists
An In-Depth Technical Guide for Researchers
Abstract: The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis that governs the migration of monocytes and macrophages to sites of inflammation.[1] This pathway is deeply implicated in the pathophysiology of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, diabetic nephropathy, and atherosclerosis, as well as finding a role in cancer progression.[1][2][3][4][5][6][7] Consequently, the development of small-molecule CCR2 antagonists has become a significant objective in modern drug discovery.[8] Among the various chemical scaffolds investigated, 3-aminopyrrolidine derivatives have emerged as a particularly promising class, forming the core of several highly potent and selective antagonists.[9][10] This guide provides a comprehensive overview of the rationale, synthetic strategies, and biological evaluation protocols for novel 3-aminopyrrolidine-based CCR2 antagonists, designed for researchers and professionals in drug development.
The Rationale: Targeting the CCL2-CCR2 Axis
The recruitment of monocytes from the bloodstream into tissues is a hallmark of chronic inflammation.[11] This process is initiated when tissue-resident cells, under stress or injury, release chemokines like CCL2.[2] Circulating monocytes, which express high levels of CCR2 on their surface, detect this CCL2 gradient and undergo a directed migration (chemotaxis) into the affected tissue, where they differentiate into inflammatory macrophages.[2][7]
Blocking this interaction with a CCR2 antagonist is a compelling therapeutic strategy. By preventing monocyte recruitment, an antagonist can disrupt the cycle of inflammation at a critical early stage, potentially mitigating tissue damage and disease progression.[3]
The signaling cascade initiated by CCL2 binding to CCR2, a G-protein-coupled receptor (GPCR), is multifaceted, involving several downstream pathways that promote cell survival, proliferation, and migration.[12][13]
Caption: Multi-step synthesis of a model CCR2 antagonist.
Step 1: Amide Coupling
Objective: To form the amide bond between the chiral aminopyrrolidine core and the aromatic acid moiety.
| Materials & Reagents | Supplier | Grade |
| tert-butyl (R)-3-aminopyrrolidine-1-carboxylate | Commercial | >98% |
| 4-(Trifluoromethyl)benzoyl chloride | Commercial | >98% |
| Triethylamine (Et₃N) | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | Anhydrous |
Procedure:
-
To a stirred solution of tert-butyl (R)-3-aminopyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes). The product spot should be less polar than the starting amine.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.
Self-Validation:
-
LC-MS: Confirm the mass of the expected product.
-
¹H NMR: Appearance of aromatic protons and an amide NH proton, along with the characteristic Boc group signal (~1.4 ppm).
Step 2: Boc Deprotection
Objective: To remove the Boc protecting group to liberate the secondary amine for the next step.
| Materials & Reagents | Supplier | Grade |
| Amide Intermediate (from Step 1) | - | Purified |
| Trifluoroacetic Acid (TFA) | Commercial | Reagent |
| Dichloromethane (DCM) | Commercial | Anhydrous |
Procedure:
-
Dissolve the amide intermediate (1.0 eq) in DCM.
-
Add Trifluoroacetic Acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The product is typically obtained as a TFA salt and can be used directly in the next step.
Self-Validation:
-
LC-MS: Confirm the mass of the deprotected product.
-
¹H NMR: Disappearance of the large singlet corresponding to the Boc group protons.
Step 3: Reductive Amination
Objective: To install the substituted benzyl group onto the pyrrolidine nitrogen.
| Materials & Reagents | Supplier | Grade |
| Secondary Amine Salt (from Step 2) | - | Crude |
| 3,4-Dichlorobenzaldehyde | Commercial | >97% |
| Sodium triacetoxyborohydride (STAB) | Commercial | >95% |
| Dichloroethane (DCE) | Commercial | Anhydrous |
| Triethylamine (Et₃N) | Commercial | Anhydrous |
Procedure:
-
Suspend the secondary amine salt (1.0 eq) in anhydrous DCE.
-
Add triethylamine (1.2 eq) to neutralize the salt.
-
Add 3,4-dichlorobenzaldehyde (1.1 eq) and stir for 30 minutes at room temperature to form the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Rationale: STAB is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash chromatography or preparative HPLC.
Self-Validation:
-
LC-MS & HRMS: Confirm the exact mass of the final compound.
-
¹H & ¹³C NMR: Confirm the full structure, including the presence of signals for both aromatic rings and the pyrrolidine core.
Structure-Activity Relationship (SAR) Data
SAR studies are crucial for optimizing lead compounds into clinical candidates. For 3-aminopyrrolidine CCR2 antagonists, specific structural modifications have been shown to dramatically impact potency.
| Compound ID | R¹ Group (on Pyrrolidine N) | R² Group (on Amide N) | CCR2 Binding IC₅₀ (nM) | [9][10] Key Insight |
| A | -H | 4-(Trifluoromethyl)phenyl | > 1000 | The pyrrolidine nitrogen requires substitution for potency. |
| B | Benzyl | 4-(Trifluoromethyl)phenyl | 150 | Benzyl group provides a moderate increase in activity. |
| C | 3,4-Dichlorobenzyl | 4-(Trifluoromethyl)phenyl | 15 | Halogen substitution on the benzyl ring significantly improves potency, likely through enhanced hydrophobic interactions in the binding pocket. |
| D | 3,4-Dichlorobenzyl | 4-Chlorophenyl | 45 | The trifluoromethyl group is preferred over a chloro group on the benzamide moiety. |
| E | 3,4-Dichlorobenzyl (S-amino) | 4-(Trifluoromethyl)phenyl | > 1000 | Demonstrates the critical importance of the (R)-stereocenter at the 3-position of the pyrrolidine. |
Note: IC₅₀ values are representative and compiled from literature to illustrate trends.
Protocol: In Vitro Biological Evaluation
To assess the functional activity of the synthesized compounds, a chemotaxis assay is the gold standard. It directly measures the ability of an antagonist to block the migration of CCR2-expressing cells toward the CCL2 ligand.
Protocol: MCP-1-Induced Chemotaxis Assay
Principle: This assay uses a transwell chamber system. CCR2-expressing cells (e.g., human monocytic THP-1 cells) are placed in the upper chamber, and CCL2 is placed in the lower chamber. The cells will migrate through a porous membrane toward the chemoattractant. A potent antagonist will inhibit this migration.
| Materials & Reagents | |
| Cell Line | THP-1 (ATCC® TIB-202™) |
| Chemoattractant | Recombinant Human CCL2/MCP-1 |
| Assay Plates | 96-well chemotaxis plates (e.g., Corning® Transwell®) |
| Assay Buffer | RPMI 1640 + 0.5% BSA |
| Detection Reagent | Calcein-AM or similar cell viability dye |
Procedure:
-
Cell Preparation: Culture THP-1 cells according to standard protocols. On the day of the assay, harvest cells and resuspend in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a serial dilution of the test compounds (and a positive control, e.g., a known CCR2 antagonist like RS-504393) [14]in Assay Buffer.
-
Assay Setup: a. Add Assay Buffer containing CCL2 (at its EC₅₀ concentration, e.g., 10 ng/mL) to the lower wells of the chemotaxis plate. b. In a separate plate, pre-incubate the THP-1 cell suspension with the serially diluted test compounds for 30 minutes at 37 °C. c. Add 100 µL of the cell/compound mixture to the upper chamber (the transwell insert). d. Place the inserts into the lower wells containing the CCL2. Include negative controls (no CCL2) and positive controls (cells + CCL2, no compound).
-
Incubation: Incubate the plate for 2-4 hours at 37 °C in a 5% CO₂ incubator.
-
Detection: a. Carefully remove the upper inserts. b. Add a cell viability reagent (e.g., CellTiter-Glo® or Calcein-AM) to the lower wells. c. Measure the signal (luminescence or fluorescence) using a plate reader. The signal is directly proportional to the number of migrated cells.
-
Data Analysis: a. Normalize the data to the positive (100% migration) and negative (0% migration) controls. b. Plot the percent inhibition versus the log of the antagonist concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
References
-
MDPI. (n.d.). Inflammation and Diabetic Kidney Disease. Retrieved from [Link]
-
Royal Society of Chemistry. (2012, July 18). CHAPTER 12: CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. Retrieved from [Link]
-
Journal for ImmunoTherapy of Cancer. (2026, January 22). Phase 1b/2 study of BMS-813160, a CCR2/5 dual antagonist, in combination with chemotherapy or nivolumab in patients with advanced pancreatic or colorectal cancer. Retrieved from [Link]
-
bioRxiv. (2023, November 17). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023, November 17). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. Retrieved from [Link]
-
PubMed. (2009, March). Recent developments in CCR2 antagonists. Retrieved from [Link]
-
PubMed. (n.d.). Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009, December 28). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists | Request PDF. Retrieved from [Link]
-
PubMed. (2010). CCR2 antagonists. Retrieved from [Link]
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
National Institutes of Health (NIH). (2014, July 2). Role of CCR2 in inflammatory conditions of the central nervous system. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting. Retrieved from [Link]
-
ACS Publications. (2023, October 4). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters. Retrieved from [Link]
-
Frontiers. (n.d.). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Retrieved from [Link]
-
Frontiers. (n.d.). Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
PubMed. (2008, March 15). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
-
Wikipedia. (n.d.). CCR2. Retrieved from [Link]
-
Oxford Academic. (n.d.). Targeting the CCL2–CCR2 signaling pathway: potential implications of statins beyond cardiovascular diseases | Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models. Retrieved from [Link]
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Application Notes and Protocols: Leveraging (S)-3-Aminopyrrolidine for the Discovery of Potent Dual Abl and PI3K Inhibitors
Introduction: The Rationale for Dual Abl/PI3K Inhibition in Oncology
The landscape of cancer therapy is increasingly moving towards targeted strategies that address the complex and interconnected signaling pathways driving malignant cell growth and survival. Two such critical pathways are those mediated by the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase and phosphoinositide 3-kinase (PI3K).
The BCR-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver in Chronic Myeloid Leukemia (CML).[1] While Abl kinase inhibitors like imatinib have revolutionized CML treatment, resistance, often driven by mutations in the Abl kinase domain, remains a clinical challenge.[2] Concurrently, the PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, playing a pivotal role in cell proliferation, survival, and metabolism.[3][4][5]
Crucially, there is significant crosstalk between these two pathways. Activation of the PI3K pathway has been identified as a compensatory mechanism that can lead to resistance to Abl inhibitors.[6] This biological reality underscores the compelling therapeutic rationale for the development of dual inhibitors that can simultaneously target both Abl and PI3K. Such agents have the potential to overcome resistance, enhance therapeutic efficacy, and provide a more durable response in various malignancies, including CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7][8]
This application note provides a comprehensive guide for researchers on utilizing the (S)-3-aminopyrrolidine scaffold as a versatile starting point for the discovery and development of novel dual Abl and PI3K inhibitors.
The (S)-3-Aminopyrrolidine Scaffold: A Privileged Structure for Kinase Inhibition
The (S)-3-aminopyrrolidine moiety is considered a "privileged scaffold" in medicinal chemistry. Its inherent chirality and sp3-hybridized nature allow for the presentation of substituents in a well-defined three-dimensional orientation, which is crucial for achieving high-affinity and selective interactions within the ATP-binding pockets of kinases.[9] The pyrrolidine ring is a common feature in many FDA-approved drugs due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability.[9]
The primary amine of (S)-3-aminopyrrolidine provides a key vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against both Abl and PI3K.
Visualizing the Core Concept: The Drug Discovery Workflow
Caption: A generalized workflow for the discovery of dual Abl/PI3K inhibitors.
Experimental Protocols
PART 1: Synthesis of (S)-3-Aminopyrrolidine-Based Inhibitor Library
The synthesis of a diverse library of (S)-3-aminopyrrolidine derivatives is the foundational step in the discovery process. A common and effective strategy involves the acylation of the primary amine of a protected (S)-3-aminopyrrolidine with a variety of carboxylic acids or sulfonyl chlorides, followed by deprotection.
Protocol 1: General Procedure for the Synthesis of N-Acyl-(S)-3-Aminopyrrolidine Derivatives
This protocol outlines a representative amide coupling reaction.
Materials:
-
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate
-
Desired carboxylic acid (e.g., a substituted benzoic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amide Coupling:
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF, add BOP (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add TFA (10-20 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final compound.
-
Self-Validation: The identity and purity of all synthesized compounds must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by High-Performance Liquid Chromatography (HPLC).
PART 2: In Vitro Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory activity of the synthesized compounds against Abl and PI3K kinases.
Protocol 2: Abl Kinase Activity Assay (Example using ADP-Glo™ Kinase Assay)
Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human Abl kinase
-
Abltide substrate peptide
-
ATP
-
Assay buffer (containing MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds and a known Abl inhibitor (e.g., Imatinib) as a positive control.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, Abl kinase, and the Abltide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Protocol 3: PI3Kα Kinase Activity Assay (Example using PI3K HTRF™ Assay)
Principle: This is a competitive immunoassay that measures the production of PIP₃, the product of the PI3K-catalyzed phosphorylation of PIP₂.
Materials:
-
Recombinant human PI3Kα
-
PIP₂ substrate
-
ATP
-
Assay buffer
-
PI3K HTRF™ Assay kit (Cisbio)
-
Test compounds and a known PI3K inhibitor (e.g., Alpelisib) as a positive control.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, PI3Kα, and PIP₂ in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 30 minutes.
-
Stop the reaction by adding the detection reagents (PIP₃-d2 and anti-PIP₃-Europium Cryptate).
-
Incubate for 1 hour at room temperature.
-
Measure the HTRF signal (ratio of emission at 665 nm to 620 nm) using a compatible plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Self-Validation: Each assay plate must include a positive control (known inhibitor) to confirm assay performance and a negative control (DMSO vehicle) to define 0% inhibition. Z'-factor should be calculated for each assay to ensure robustness.
PART 3: Cellular Assays for Pathway Inhibition and Cytotoxicity
Cell-based assays are crucial to confirm that the observed biochemical inhibition translates to functional effects within a cellular context.
Protocol 4: Cell Proliferation/Viability Assay (Example using MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
K562 (CML) or other relevant cancer cell lines.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Test compounds.
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[7]
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Protocol 5: Western Blot Analysis for Pathway Modulation
Principle: Western blotting allows for the detection of changes in the phosphorylation status of key downstream effectors of the Abl and PI3K pathways, providing direct evidence of target engagement in cells.
Materials:
-
K562 cells.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-CrkL (Tyr207), anti-CrkL, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Treat K562 cells with the test compounds at various concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control (β-actin).
Self-Validation: Include untreated and vehicle-treated controls. A known dual inhibitor should be used as a positive control to validate the antibody performance and expected pathway modulation.
Visualizing the Signaling Pathways
Caption: Simplified Abl and PI3K signaling pathways and points of inhibition.
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the in vitro and cellular assays will fuel the SAR studies. The goal is to identify chemical modifications on the (S)-3-aminopyrrolidine scaffold that enhance dual potency, selectivity, and desirable drug-like properties.
Data Presentation: Example SAR Table
| Compound ID | R Group Modification | Abl IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | K562 GI₅₀ (nM) |
| Lead-1 | 4-chlorophenyl | 50 | 120 | 85 |
| Lead-1a | 4-fluorophenyl | 45 | 110 | 78 |
| Lead-1b | 4-methoxyphenyl | 150 | 300 | 250 |
| Lead-1c | 3,4-dichlorophenyl | 25 | 80 | 45 |
Analysis: From this hypothetical data, one might conclude that electron-withdrawing groups on the phenyl ring are favorable for dual activity, with the 3,4-dichloro substitution (Lead-1c) showing improved potency in both biochemical and cellular assays. This iterative process of design, synthesis, and testing is central to lead optimization.[10][11]
In Vivo Efficacy Studies
Promising lead compounds should be advanced to in vivo studies to assess their pharmacokinetic (PK) properties and anti-tumor efficacy in relevant animal models.
Protocol 6: Xenograft Tumor Model in Mice
Principle: This protocol evaluates the ability of a lead compound to inhibit tumor growth in an in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
K562 cells.
-
Lead compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant K562 cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the lead compound and vehicle according to a predetermined dosing schedule (e.g., once daily by oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control.
Self-Validation: The study should be adequately powered with a sufficient number of animals per group. Body weight should be monitored as an indicator of general toxicity. A positive control group treated with a standard-of-care agent can also be included.
Conclusion
The (S)-3-aminopyrrolidine scaffold represents a highly promising starting point for the development of novel dual Abl and PI3K inhibitors. The strategic combination of rational design, efficient chemical synthesis, and a robust cascade of in vitro and in vivo assays, as outlined in these application notes, provides a clear and effective path for identifying and optimizing potent drug candidates. By simultaneously targeting two key oncogenic signaling pathways, these next-generation inhibitors hold the potential to offer significant advantages over single-agent therapies, particularly in the context of acquired drug resistance.
References
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Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed. Available at: [Link]
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Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceutics. Available at: [Link]
- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.
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Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]
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Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. Available at: [Link]
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Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link]
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Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. Available at: [Link]
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The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. MDPI. Available at: [Link]
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A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. MDPI. Available at: [Link]
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Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. AACR Journals. Available at: [Link]
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PI3K Inhibitors Face Challenges in Hematologic Malignancies. OncLive. Available at: [Link]
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The allosteric inhibitor ABL001 enables dual targeting of BCR-ABL1. SAHMRI. Available at: [Link]
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Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Crossfire Oncology. Available at: [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Available at: [Link]
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Ablation of PI3K blocks BCR-ABL leukemogenesis in mice, and a dual PI3K/mTOR inhibitor prevents expansion of human BCR-ABL+ leukemia cells. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. PubMed. Available at: [Link]
-
Preclinical evaluation of novel PI3K/mTOR dual inhibitor SN202 as potential anti-renal cancer agent. PubMed Central. Available at: [Link]
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3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. PubMed Central. Available at: [Link]
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Identification of phytochemical as a dual inhibitor of PI3K and mTOR: a structure-based computational approach. ResearchGate. Available at: [Link]
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Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1. MDPI. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
Mastering the Synthesis of N-Aryl-3-Aminopyrrolidines: An Experimental Guide
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of modern therapeutics. Its prevalence in bioactive molecules underscores the importance of versatile and efficient synthetic methodologies for its functionalization. Among these, the N-arylation of 3-aminopyrrolidine stands out as a critical transformation, granting access to a diverse array of compounds with significant pharmacological potential. This application note provides a detailed, experience-driven guide to the experimental protocols for the N-arylation of 3-aminopyrrolidine, focusing on the widely employed Buchwald-Hartwig amination and the classical Ullmann condensation.
The Strategic Importance of N-Aryl-3-Aminopyrrolidines
The introduction of an aryl group onto the nitrogen atom of 3-aminopyrrolidine can profoundly influence the molecule's physicochemical and biological properties. This modification can enhance target binding, modulate solubility, and improve pharmacokinetic profiles. N-aryl-3-aminopyrrolidine derivatives are found in a variety of therapeutic agents, acting as inhibitors of kinases, proteases, and other key enzymes implicated in diseases ranging from cancer to viral infections. The ability to reliably and selectively synthesize these compounds is therefore a key enabler of drug discovery programs.
Navigating the Chemoselectivity Challenge
A primary consideration in the N-arylation of 3-aminopyrrolidine is the presence of two nucleophilic nitrogen atoms: a primary amine at the 3-position and a secondary amine within the pyrrolidine ring. Achieving selective arylation at the desired nitrogen is paramount. The protocols detailed herein will address this challenge, offering strategies to control the reaction's regioselectivity. Generally, under palladium catalysis, the arylation can be directed to the endocyclic secondary amine, particularly when the exocyclic primary amine is substituted.
I. The Buchwald-Hartwig Amination: A Modern Powerhouse for C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and milder reaction conditions compared to traditional methods.[1][2] The catalytic cycle, a cornerstone of this reaction's success, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the N-arylated product and regenerate the active catalyst.[1]
The "Why" Behind the Reagents: A Senior Scientist's Perspective
The success of a Buchwald-Hartwig reaction hinges on the judicious selection of each component. This is not merely a matter of following a recipe, but of understanding the interplay between the catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, pre-formed catalysts or those generated in situ from sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common. The choice often depends on air and moisture stability, as well as ease of handling.
-
Phosphine Ligands: The ligand is arguably the most critical component, dictating the catalyst's reactivity and stability. For the arylation of aliphatic amines like 3-aminopyrrolidine, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl (DavePhos) or Xantphos have proven effective in promoting the desired C-N bond formation.[3] The steric bulk of the ligand facilitates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition.
-
The Base: The base plays a crucial role in deprotonating the amine, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently employed. However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives.
-
Solvent: The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Aprotic, non-polar solvents such as toluene or dioxane are commonly used.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: N-Arylation of 1-Substituted-3-Aminopyrrolidine
This protocol is adapted from established procedures for the palladium-catalyzed arylation of cyclic diamines.
Materials:
-
1-Substituted-3-aminopyrrolidine (1.0 equiv)
-
Aryl bromide or chloride (1.1 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl (DavePhos) or similar bulky phosphine ligand (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene (5-10 mL per mmol of amine)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the 1-substituted-3-aminopyrrolidine and the aryl halide to the reaction vessel, followed by the anhydrous toluene.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product is typically purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 1-2 mol% Pd | Balances reaction efficiency with cost and ease of removal. |
| Ligand | Bulky, electron-rich phosphines | Promotes reductive elimination and enhances catalyst stability. |
| Base | NaOt-Bu | Strong, non-nucleophilic base effective for deprotonating aliphatic amines. |
| Solvent | Toluene or Dioxane | Aprotic, non-polar solvents that solubilize reagents and allow for heating. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers. |
II. The Ullmann Condensation: A Classic Approach with Modern Refinements
The Ullmann condensation is a copper-catalyzed reaction that has long been used for the formation of C-N bonds.[4] While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper and ligands, making it a more viable option for many applications.[4]
The Enduring Relevance of a Classic Reaction
Despite the prevalence of palladium-catalyzed methods, the Ullmann condensation offers distinct advantages in certain contexts. Copper is significantly less expensive than palladium, making it an attractive choice for large-scale synthesis. Furthermore, in some cases, copper catalysis can offer complementary reactivity and selectivity to palladium.
Key Considerations for a Successful Ullmann Reaction
-
Copper Source: Copper(I) salts, such as CuI, are commonly used as the catalyst.
-
Ligand: The use of a ligand is often crucial for achieving high yields under milder conditions. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective in promoting the coupling of aliphatic amines.
-
Base: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is typically required.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction.
Visualizing the Ullmann Reaction Workflow
Caption: A simplified workflow for the Ullmann condensation.
Detailed Experimental Protocol: Ullmann N-Arylation of 3-Aminopyrrolidine
Materials:
-
3-Aminopyrrolidine (1.0 equiv)
-
Aryl iodide or bromide (1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMF or DMSO (5-10 mL per mmol of amine)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 3-aminopyrrolidine, aryl halide, CuI, and K₂CO₃.
-
Reagent Addition: Add the anhydrous solvent and then the DMEDA ligand.
-
Reaction Conditions: Heat the mixture to 100-140 °C with stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | CuI (10 mol%) | A common and effective copper(I) source. |
| Ligand | DMEDA (20 mol%) | Accelerates the reaction and allows for milder conditions. |
| Base | K₂CO₃ or K₃PO₄ | A strong, inexpensive base suitable for this transformation. |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvents that facilitate the reaction. |
| Temperature | 100-140 °C | Higher temperatures are often required compared to palladium catalysis. |
Troubleshooting and Practical Considerations
-
Low Yields: If yields are low, consider increasing the catalyst and ligand loading, or screening different ligands and bases. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
-
Side Reactions: In the case of 3-aminopyrrolidine, di-arylation can be a potential side reaction. Using a slight excess of the amine or carefully controlling the stoichiometry can help to minimize this.
-
Purification Challenges: The N-arylated products can sometimes be challenging to purify. Careful selection of the eluent system for column chromatography is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.
Conclusion
The N-arylation of 3-aminopyrrolidine is a powerful tool in the arsenal of the medicinal chemist. Both the Buchwald-Hartwig amination and the Ullmann condensation offer viable pathways to this important class of compounds. The choice between these methods will depend on factors such as substrate scope, cost, and scale. By understanding the underlying principles of these reactions and carefully optimizing the experimental conditions, researchers can confidently and efficiently synthesize a wide range of N-aryl-3-aminopyrrolidine derivatives to drive forward their drug discovery and development efforts.
References
- Jean, L., Rouden, J., Maddaluno, J., & Lasne, M.-C. (2005). Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines. The Journal of Organic Chemistry, 70(15), 5739–5749.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
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- N-Aryl amines and heterocycles are an important class of compounds and are widely used as medicinal as analgesic drugs, biological and NHC chemistry. (2017). World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
- N-aryl-substituted pyrrolidines are important moieties widely found in bioactive substances and drugs. (2024). Molecules, 29(11), 2633.
- The tandem N-arylation/carboamination of γ-amino alkenes with two different aryl bromides provides rapid entry to differentially arylated N-aryl-2-benzyl pyrrolidine derivatives in good yields with good to excellent levels of diastereoselectivity. (2005). Organic Letters, 7(13), 2575-2578.
- We report here a broad-scope, palladium-catalyzed pyrroline hydroarylation process that gives 3-aryl pyrrolidines, a class of small molecules with potency in a diverse range of biological scenarios. (2018). Journal of the American Chemical Society, 140(48), 16564-16569.
- Aminopyrrole derivatives have been synthesized from 3-anilino-2-cyanoacrylonitrile using Thorpe-Ziegler cyclization. (2008). Arkivoc, 2008(14), 180-190.
- Substituted N-Aryl Pyrollo-Quinolines was achieved by the reductive isomerisation of (E)-3-(2-nitrobenzylidene)-1- phenylpyrrolidine-2, 5-dione with iron in acetic acid and studied for their biological activity. (2014). Journal of Chemical and Pharmaceutical Research, 6(8), 393-399.
- The selective synthesis of cis-3,4-disubstituted pyrrolidines and piperidines is achieved by a Pd-catalyzed C–H arylation with excellent regio- and stereoselectivity using an aminoquinoline auxiliary at C(3). (2018). Organic Letters, 20(13), 3896-3900.
- Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds. (2023). Chemistry LibreTexts.
- The Buchwald-Hartwig (B-H) amination or coupling reaction is a catalytic reaction widely used for the construction of sp2-N carbon-nitrogen bonds from amines and aryl/heteroaryl halides or sulfonates. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions using dichlorobis(triphenylphosphine)Pd(II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere. (2013). Molecules, 18(10), 12563-12572.
- Palladium-‐catalyzed cross-‐coupling has rapidly evolved as an efficient and valuable method for C-‐N bond formation. (2014).
- The completely N1-selective Pd-catalyzed arylation of unsymmetric imidazoles with aryl halides and triflates is described. (2012).
- The first examples of direct palladium-catalyzed arylation and heteroarylation of cyclopropenes have been demonstrated. (2005). Journal of the American Chemical Society, 127(11), 3714-3715.
- Saturated aza-heterocycles are highly privileged building blocks that are commonly encountered in bioactive compounds and approved therapeutic agents. (2017).
- The invention discloses a method for analyzing 3-aminopyrrolidine hydrochloride by using pre-column derivatization. (2015).
- We describe the application of flash column chromatography on silica gel as a rapid and general method to obtain pure α-amino acid-N-carboxyanhydride (NCA) monomers. (2011). Journal of the American Chemical Society, 133(41), 16330-16333.
- The Ullmann condensation or Ullmann-type reaction is the copper-promoted conversion of aryl halides to aryl ethers, aryl thioethers, aryl nitriles, and aryl amines. (2023). Wikipedia, The Free Encyclopedia.
- There are two different transformations referred as the Ullmann Reaction. (2023). Organic Chemistry Portal.
- A Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction of phenanthrene-9,10-diamines with aryl iodides has been developed. (2015).
- To modernize this prominent and classical Ullmann reaction, it is essential to establish a novel composition and morphology of catalyst, suitable solvents, and reducing agents. (2021).
- In this article, we present a comprehensive computational investigation into the reaction mechanism of N-arylation of substituted aryl halides through Ullmann-type coupling reactions. (2024). International Journal of Molecular Sciences, 25(8), 4301.
- A novel Rh-catalyzed one-pot Ullmann homo-coupling reaction of Grignard reagents was achieved. (2024). Beilstein Journal of Organic Chemistry, 20, 688-693.
- I did MS analysis for my reaction mixture, and it had a major peak at m/z=714. (2021). Chemistry Stack Exchange.
- These are purified with hexane/ethyl acetate solvent systems although one example, Compound 2, uses ethyl acetate with some methanol. (2014). Teledyne ISCO.
- The molecular structures of TAMCSAs 1a–1d contain two amide, two amino, and two phenolic hydroxyl groups as potential multiple hydrogen bonding sites with chiral analytes. (2017). Molecules, 22(12), 2133.
- Determination of physico-chemical properties of compounds is one of the corner-stones in selection of hit molecules for further progression into lead development in the modern drug discovery process. (2019). Arhiv za farmaciju, 69(4), 225-243.
- 1-Phenylpyrrolidine. (n.d.). PubChem.
- 1 H NMR spectra of compound 3a. (2011).
- Several alkyl-substituted mesocyclic diamines were synthesized, and their interaction with DNA were studied by melting-temperature measurements and the ethidium bromide (EB)-fluorescence competitive method. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4151-4154.
- Imine is one of the most versatile functional groups in chemistry and biochemistry fields. (2020). Scientific Reports, 10(1), 10921.
- The diacylaminoquinazolinones are highly selective acylating agents for primary amines in the presence of secondary amines. (2007). Journal of the Iranian Chemical Society, 4(4), 436-441.
- A facile route for mono-BOC protection of symmetrical and unsymmetrical diamines was developed by sequential additions of 1 mol of HCl and 1 mol of (BOC)2O followed by neutralization. (2007).
- Variable temperature 1H NMR spectra for compound 2 in toluene-d8. (2014). Dalton Transactions, 43(10), 4064-4075.
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Application Note & Protocol: A Scalable and Efficient Synthesis of 3-Methylpyrrolidin-3-amine for Pharmaceutical Development
Abstract
3-Methylpyrrolidin-3-amine is a crucial chiral building block in modern medicinal chemistry, prized for its role in constructing complex bioactive molecules.[1][2][3] Its rigid, three-dimensional scaffold and the presence of a quaternary stereocenter make it a highly sought-after component in the design of novel therapeutics.[4] This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 3-Methylpyrrolidin-3-amine. We move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for transitioning from bench-scale discovery to pilot-plant production. The featured pathway emphasizes safety, cost-effectiveness, and high fidelity, culminating in a detailed, step-by-step protocol for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of 3-Methylpyrrolidin-3-amine
The pyrrolidine ring is a privileged scaffold in drug discovery, offering a unique combination of structural rigidity and favorable physicochemical properties that enhance ligand-receptor interactions.[3] The introduction of a methyl group and an amine at the C3 position creates a chiral quaternary center, a feature that allows for precise three-dimensional exploration of chemical space, often leading to improved potency and selectivity.
However, the transition from gram-scale laboratory synthesis to kilogram-scale production presents significant challenges, including the management of hazardous reagents, control of stereochemistry, and optimization of process economics.[5][6] This guide details a robust synthetic strategy designed to address these scale-up hurdles, focusing on a reductive amination pathway that is both efficient and amenable to industrial application.
Strategic Pathway Selection: Reductive Amination
Several synthetic routes to 3-substituted pyrrolidines exist, including multi-step sequences from chiral precursors like hydroxyproline or de novo ring-closing strategies.[2][7][8] For large-scale synthesis, a convergent approach that minimizes step count and utilizes readily available, cost-effective starting materials is paramount. We have selected a three-step sequence centered around the reductive amination of a ketone precursor.
The core advantages of this strategy are:
-
Efficiency: Reductive amination is a highly reliable and atom-economical method for amine synthesis.[9]
-
Scalability: The reaction conditions are generally mild and avoid the use of highly energetic or difficult-to-handle reagents, making it suitable for large reactors.
-
Control: The pathway allows for the use of a stable, easily purified ketone intermediate, ensuring high purity of the final product.
The overall synthetic workflow is illustrated below.
Caption: Overall workflow for the scale-up synthesis of 3-Methylpyrrolidin-3-amine.
In-Depth Mechanistic Discussion
Step 1: Synthesis of Ketone Precursor (N-Benzyl-3-methylpyrrolidin-3-one)
The synthesis begins with commercially available N-Benzyl-3-pyrrolidinone. A Grignard reaction with methylmagnesium bromide introduces the key methyl group at the C3 position, forming a tertiary alcohol. The benzyl protecting group is chosen for its stability under these nucleophilic conditions and its straightforward removal via hydrogenolysis in the final step. Subsequent oxidation of the tertiary alcohol to the ketone is a critical step. While various methods exist, for scale-up, a Swern oxidation or a similar method using less hazardous reagents like Dess-Martin periodinane is often preferred, despite the need to manage byproducts.
Step 2: Reductive Amination via Leuckart-Wallach Reaction
This is the core transformation of the synthesis. The Leuckart-Wallach reaction is a robust, one-pot method for the reductive amination of ketones.[9] It utilizes ammonium formate or a mixture of formamide and formic acid as both the ammonia source and the reducing agent.
The mechanism proceeds through two main stages:
-
Imine Formation: The ketone carbonyl reacts with ammonia (generated in situ from ammonium formate) to form an iminium ion intermediate.
-
Hydride Transfer: A hydride is transferred from formate (or formic acid) to the iminium carbon, reducing it to the amine.
Caption: Simplified mechanism of the Leuckart-Wallach reductive amination.
This method is highly advantageous for large-scale production because it avoids the direct handling of gaseous ammonia and does not require expensive metal catalysts or high-pressure hydrogenation equipment for this specific step.
Step 3: N-Benzyl Deprotection
The final step is the removal of the N-benzyl group to yield 3-Methylpyrrolidin-3-amine. Catalytic hydrogenolysis is the method of choice for its efficiency and clean reaction profile. The reaction is performed under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The only byproduct is toluene, which is easily removed during workup and purification.
Quantitative Data and Analytical Summary
The following tables summarize the expected parameters for each step of the synthesis and the analytical specifications for the final product.
Table 1: Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Typical Yield | Purity (by GC) |
| 1a | N-Benzyl-3-pyrrolidinone | MeMgBr, THF | 85-95% | >95% |
| 1b | N-Benzyl-3-methyl-3-hydroxypyrrolidine | Oxalyl chloride, DMSO, Et₃N | 80-90% | >97% |
| 2 | N-Benzyl-3-methylpyrrolidin-3-one | Ammonium formate, Formic acid | 70-80% | >95% |
| 3 | N-Benzyl-3-methylpyrrolidin-3-amine | H₂, 10% Pd/C, Ethanol | 90-98% | >98% |
Table 2: Final Product Specifications
| Parameter | Specification |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₅H₁₂N₂ |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | ~160-165 °C (at 760 mmHg) |
| ¹H NMR | Conforms to structure |
| Mass Spec (ESI+) | m/z = 101.1 [M+H]⁺ |
| Purity (GC) | ≥ 98.0% |
Detailed Experimental Protocols
Safety Precaution: All procedures must be carried out by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All glassware should be properly dried and reactions involving organometallics or hydrides should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of N-Benzyl-3-methylpyrrolidin-3-one (Ketone Precursor)
Part A: Grignard Addition
-
Setup: Equip a 5 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Reagent Charge: Charge the flask with N-Benzyl-3-pyrrolidinone (350 g, 2.0 mol) and anhydrous tetrahydrofuran (THF, 2.0 L). Stir the solution and cool to 0 °C using an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 730 mL, 2.2 mol) dropwise via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (1 L).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine all organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Benzyl-3-methyl-3-hydroxypyrrolidine as a crude oil. The product is typically used in the next step without further purification.
Part B: Swern Oxidation
-
Setup: Equip a 5 L flask as described above and place it under a nitrogen atmosphere.
-
Oxalyl Chloride: Charge the flask with dichloromethane (DCM, 2.5 L) and oxalyl chloride (203 mL, 2.4 mol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO, 227 mL, 3.2 mol) in DCM (500 mL) dropwise, keeping the temperature below -65 °C.
-
Alcohol Addition: Add a solution of the crude N-Benzyl-3-methyl-3-hydroxypyrrolidine (from Part A, ~2.0 mol) in DCM (1 L) dropwise over 1 hour, maintaining the temperature below -65 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 2 hours.
-
Base Addition: Add triethylamine (Et₃N, 1.1 L, 8.0 mol) dropwise, allowing the temperature to rise to -10 °C.
-
Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Add water (1.5 L) to quench the reaction.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL). Combine the organic layers, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation to afford N-Benzyl-3-methylpyrrolidin-3-one as a pale yellow oil.
Protocol 2: Reductive Amination to N-Benzyl-3-methylpyrrolidin-3-amine
-
Setup: Equip a 3 L flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reagent Charge: Charge the flask with N-Benzyl-3-methylpyrrolidin-3-one (190 g, 1.0 mol), ammonium formate (315 g, 5.0 mol), and formic acid (190 mL, 5.0 mol).
-
Heating: Heat the mixture to 160-165 °C and maintain at this temperature for 6-8 hours. Monitor the reaction progress by GC-MS.
-
Cooling & Basification: Once the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to a beaker of ice (2 kg) and basify to pH > 12 by the slow addition of 50% aqueous sodium hydroxide solution, ensuring the temperature is kept below 30 °C.
-
Extraction: Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 750 mL).
-
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Benzyl-3-methylpyrrolidin-3-amine.
Protocol 3: Deprotection to 3-Methylpyrrolidin-3-amine
-
Setup: Charge a hydrogenation vessel (Parr apparatus) with N-Benzyl-3-methylpyrrolidin-3-amine (188 g, ~0.9 mol), ethanol (1.5 L), and 10% Palladium on Carbon (10% Pd/C, 20 g, ~10 wt%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction is complete when hydrogen uptake ceases.
-
Filtration: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 200 mL).
-
Purification: Combine the filtrate and washings. Concentrate the solution under reduced pressure to remove the ethanol. The resulting residue, containing the product and toluene, should be purified by fractional distillation under reduced pressure to yield pure 3-Methylpyrrolidin-3-amine.
Safety, Handling, and Waste Disposal
-
Reagent Hazards: Handle flammable solvents (THF, DCM, Ethanol) with care, avoiding ignition sources and ensuring proper grounding of equipment.[10][11] Organometallic reagents like Grignard reagents are highly reactive with water and air. Corrosive reagents like oxalyl chloride, formic acid, and sodium hydroxide can cause severe burns.[12]
-
Process Hazards: The hydrogenation step involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). Ensure the equipment is rated for the pressure and handle the catalyst with care, preferably wet.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, face shield, flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.[13]
-
Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated. Aqueous waste should be neutralized before disposal.
Conclusion
This application note details a robust and scalable synthetic route to 3-Methylpyrrolidin-3-amine, a valuable building block for pharmaceutical research and development. By employing a strategic reductive amination pathway, this protocol prioritizes safety, efficiency, and the use of industrially viable reagents and conditions. The detailed procedural steps and explanations of the underlying chemical logic provide researchers and process chemists with a solid foundation for the successful large-scale production of this important intermediate.
References
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents.
-
Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]
- Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
-
METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO. Available at: [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. Available at: [Link]
- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents.
-
Suto, M. J., Turner, W. R., & Kampf, J. W. (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441–1448. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. Available at: [Link]
-
Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction - RSC Publishing. Available at: [Link]
-
3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem - NIH. Available at: [Link]
-
3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - MDPI. Available at: [Link]
-
Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - NIH. Available at: [Link]
-
Synthesis of a New Chiral Pyrrolidine - MDPI. Available at: [Link]
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - MDPI. Available at: [Link]
-
METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office - EP 1720833 B1 - EPO. Available at: [Link]
-
Your Guide to Sourcing High-Purity (3R)-(+)-3-Aminopyrrolidine for R&D - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Global Product Strategy (GPS) Safety Summary N-Methyl-Pyrrolidone - LyondellBasell. Available at: [Link]
-
Material Safety Data Sheet - 1-Methylpyrrolidine, 98% - Cole-Parmer. Available at: [Link]
Sources
- 1. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 6. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
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- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 13. lyondellbasell.com [lyondellbasell.com]
Technical Support Center: Purification of 3-Methylpyrrolidin-3-amine by Distillation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Methylpyrrolidin-3-amine via distillation. It is designed to address common challenges and provide practical, field-proven solutions to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: Is distillation a suitable method for purifying 3-Methylpyrrolidin-3-amine?
A1: Yes, distillation is a viable method for the purification of 3-Methylpyrrolidin-3-amine. However, due to its chemical nature, specific precautions must be taken. The presence of both a primary and a tertiary amine group, along with the pyrrolidine ring, makes the molecule susceptible to thermal degradation and oxidation. Therefore, vacuum distillation is the recommended procedure. This technique lowers the boiling point of the compound, minimizing the risk of decomposition that can occur at higher temperatures.[1]
Q2: What is the expected boiling point of 3-Methylpyrrolidin-3-amine?
Q3: What are the primary challenges when distilling 3-Methylpyrrolidin-3-amine?
A3: The main challenges stem from the compound's inherent chemical properties:
-
Thermal Instability: Like many amines, 3-Methylpyrrolidin-3-amine can decompose at elevated temperatures. This makes vacuum distillation essential.
-
Air Sensitivity: Amines are prone to oxidation in the presence of air, which can lead to discoloration (often turning yellow or brown) and the formation of impurities. All handling and distillation should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Hygroscopicity: Low-molecular-weight amines are often hygroscopic, readily absorbing moisture from the atmosphere. Water contamination can affect the purity of the distillate and may lead to the formation of azeotropes.
-
Bifunctionality: The presence of two amine groups can potentially lead to side reactions, such as intermolecular condensation, at high temperatures, although this is less likely under vacuum distillation conditions.
Pre-Distillation Preparation: Drying the Amine
Prior to distillation, it is crucial to dry the 3-Methylpyrrolidin-3-amine to remove any absorbed water.
Recommended Protocol:
-
Place the crude 3-Methylpyrrolidin-3-amine in a round-bottom flask.
-
Add a suitable drying agent that does not react with amines, such as potassium hydroxide (KOH) pellets or barium oxide (BaO).
-
Allow the mixture to stand, with occasional swirling, for several hours or overnight.
-
Filter the amine under an inert atmosphere to remove the drying agent.
Step-by-Step Vacuum Distillation Protocol
This protocol assumes the use of a standard laboratory vacuum distillation setup with a Schlenk line for maintaining an inert atmosphere.
Equipment:
-
Two-neck round-bottom flask (distilling flask)
-
Claisen adapter
-
Thermometer and adapter
-
Vigreux column (short path)
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Stir bar or boiling chips
-
Heating mantle
-
Vacuum pump with a cold trap
-
Schlenk line (or similar inert gas setup)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Assembly: Assemble the distillation apparatus. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Charging the Flask: Place a stir bar and the dried 3-Methylpyrrolidin-3-amine into the distilling flask.
-
Inert Atmosphere: Connect the apparatus to the Schlenk line and perform at least three evacuate-refill cycles with nitrogen or argon to remove all air.
-
Applying Vacuum: Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.
-
Heating: Once the desired vacuum is achieved and stable, begin heating the distilling flask gently with a heating mantle.
-
Distillation: The amine will begin to boil and condense. The temperature at the thermometer head should remain constant during the collection of the main fraction.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. Change receiving flasks to collect the pure 3-Methylpyrrolidin-3-amine fraction.
-
Completion: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly reintroducing the inert gas to break the vacuum.
Troubleshooting Guide
Below are common issues encountered during the distillation of 3-Methylpyrrolidin-3-amine, their potential causes, and recommended solutions.
Q: My product is discolored (yellow/brown). What happened?
A: Discoloration is a common issue with amines and is almost always due to oxidation .
-
Cause: Exposure to air (oxygen) at elevated temperatures. This can happen if the system was not properly purged with an inert gas or if there are leaks in the distillation setup.
-
Solution:
-
Check for Leaks: Before the next distillation, ensure all joints are properly sealed with vacuum grease and that there are no cracks in the glassware.
-
Thorough Purging: Perform a minimum of three evacuate-refill cycles with a high-purity inert gas before applying vacuum and heat.
-
Degas the Amine: For particularly sensitive applications, the crude amine can be degassed before distillation by subjecting it to several freeze-pump-thaw cycles.
-
Q: The distillation is very slow, or the compound is not distilling at the expected temperature.
A: This is typically related to issues with vacuum or heat transfer.
-
Cause 1: Inadequate Vacuum: The vacuum may not be as low as indicated by the pump's gauge due to leaks in the system.
-
Solution 1:
-
Re-check all connections for proper sealing.
-
Ensure the vacuum pump is in good working order and the pump oil is clean.
-
Check that the cold trap is sufficiently cold to prevent volatile substances from entering the pump.
-
-
Cause 2: Inefficient Heating: The heating mantle may not be providing uniform heating, or the temperature may be set too low.
-
Solution 2:
-
Use a sand bath or an oil bath for more uniform heating.
-
Insulate the distillation head and Vigreux column with glass wool or aluminum foil to minimize heat loss.
-
Q: The pressure in the system is fluctuating.
A: Pressure fluctuations can be caused by several factors, including bumping of the liquid or issues with the vacuum source.
-
Cause 1: Bumping: The amine may be boiling unevenly, causing sudden surges of vapor.
-
Solution 1:
-
Ensure efficient stirring with a magnetic stir bar. Boiling chips are not effective under vacuum.
-
A Claisen adapter can help to prevent bumping liquid from splashing into the condenser.
-
-
Cause 2: Inconsistent Vacuum Source: The vacuum pump may be struggling, or if using a water aspirator, fluctuations in water pressure can affect the vacuum.
-
Solution 2:
-
Service the vacuum pump if necessary.
-
If using a water aspirator, ensure a consistent water flow rate.
-
Q: My yield is low. Where did my product go?
A: Low yield can result from decomposition, hold-up in the apparatus, or incomplete distillation.
-
Cause 1: Thermal Decomposition: If the heating temperature is too high or the distillation is prolonged, the amine may have decomposed.
-
Solution 1:
-
Use a lower vacuum to further reduce the boiling point.
-
Ensure rapid and efficient distillation once the boiling point is reached.
-
-
Cause 2: Apparatus Hold-up: A significant amount of product can be lost as a thin film on the surfaces of a large or complex distillation apparatus.
-
Solution 2:
-
Use the smallest possible glassware for the amount of material being distilled.
-
A short-path distillation head is recommended to minimize the surface area.
-
-
Cause 3: Incomplete Distillation: The distillation may have been stopped prematurely.
-
Solution 3:
-
Monitor the distillation rate. When it slows significantly and the temperature at the head begins to drop, the distillation of the main fraction is likely complete.
-
Data Summary
| Property | Estimated Value | Source |
| Molecular Formula | C₅H₁₂N₂ | PubChem |
| Molecular Weight | 100.16 g/mol | PubChem |
| Estimated Atmospheric Boiling Point | 110-120 °C | Inferred |
| Estimated Boiling Point at 10 mmHg | ~50-60 °C | Nomograph Estimation |
| Estimated Boiling Point at 1 mmHg | ~20-30 °C | Nomograph Estimation |
Note: Boiling points under vacuum are estimations and should be confirmed experimentally.
Visual Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Distillation Issues.
References
-
ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again. YouTube. [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 25, 2026, from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 3-methyl- (CAS 34375-89-8). Retrieved January 25, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. Retrieved January 25, 2026, from [Link]
-
Erowid. (n.d.). Nomograph for the calculation of boiling points under vacuum. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Diamine purification method.
- Google Patents. (n.d.). Process for the purification of amines.
-
PubChem. (n.d.). 3-Methylpyrrolidine. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). (3S)-3-methylpyrrolidin-3-ol. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2015, December 31). (PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]
-
ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved January 25, 2026, from [Link]
Sources
Technical Support Center: Chiral Resolution of Racemic 3-Methylpyrrolidin-3-amine
Welcome to the technical support center for the chiral resolution of racemic 3-Methylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical separation process. Drawing from established principles of stereochemistry and extensive laboratory experience, this resource aims to empower you to optimize your resolution protocols, troubleshoot effectively, and achieve high enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chiral resolution of a racemic amine like 3-Methylpyrrolidin-3-amine?
A1: The most prevalent and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts.[1][2][3] This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[1][4] The resulting products are a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties, most importantly, different solubilities in a given solvent.[3][5][6] This disparity in solubility allows for their separation by fractional crystallization.[1]
Q2: Which chiral resolving agents are most effective for 3-Methylpyrrolidin-3-amine?
A2: For primary amines such as 3-Methylpyrrolidin-3-amine, chiral carboxylic acids are the resolving agents of choice. Commonly employed and effective options include:
-
Tartaric acid and its derivatives: (+)-Tartaric acid is a widely used, cost-effective, and readily available resolving agent for amines.[1][4] Its derivatives, such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), often form highly crystalline salts, which can lead to excellent separation.[7]
-
(-)-Mandelic acid: This is another effective resolving agent for primary amines.[4]
-
(+)-Camphor-10-sulfonic acid: This agent can also be used for the resolution of racemic bases.[1][4]
The selection of the optimal resolving agent is often empirical and may require screening several candidates to find the one that provides the best balance of crystalline salt formation and solubility difference.[1][8]
Q3: How do I choose the right solvent for the crystallization of diastereomeric salts?
A3: Solvent selection is a critical parameter that significantly influences the efficiency of the resolution. An ideal solvent should exhibit a large difference in the solubility of the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize out, while the other remains in the solution.[5]
Commonly used solvents for this purpose include alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aqueous mixtures of these solvents. Screening a variety of solvents and solvent mixtures is a standard practice to identify the optimal crystallization conditions.[8]
Q4: How can I determine the enantiomeric excess (e.e.) of my resolved 3-Methylpyrrolidin-3-amine?
A4: After liberating the amine from the diastereomeric salt, it is crucial to determine its enantiomeric purity. Common analytical techniques for this include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method. The resolved amine is typically derivatized with a chiral or UV-active agent to facilitate detection and separation on a chiral stationary phase (CSP).
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral column to separate the enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the enantiomers, allowing for the determination of their ratio.
-
Polarimetry: This classical technique measures the optical rotation of the sample. While it can confirm the presence of an excess of one enantiomer, it may not be as accurate as chromatographic methods for precise e.e. determination without a known standard of the pure enantiomer.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the chiral resolution of 3-Methylpyrrolidin-3-amine and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No crystallization of diastereomeric salts occurs. | The diastereomeric salts are too soluble in the chosen solvent. | - Change the solvent: Experiment with less polar solvents or solvent mixtures to decrease solubility. - Increase the concentration: Carefully evaporate some of the solvent to create a supersaturated solution. - Cool the solution: Lowering the temperature will generally decrease solubility and promote crystallization. - Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt if available. |
| Both diastereomeric salts crystallize out together. | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | - Screen different solvents: This is the most critical step. A systematic screening of various solvents and solvent mixtures is necessary to find a system with a significant solubility difference.[8] - Optimize the temperature profile: A slower cooling rate can sometimes allow for the preferential crystallization of the less soluble salt. |
| The recovered amine has a low enantiomeric excess (e.e.). | - Incomplete separation of the diastereomeric salts. - Co-precipitation of the more soluble salt. - Racemization during the liberation of the amine. | - Recrystallize the diastereomeric salt: One or more recrystallizations of the isolated salt can significantly improve its diastereomeric purity and, consequently, the e.e. of the final amine. - Optimize crystallization conditions: As mentioned above, fine-tuning the solvent and temperature can minimize co-precipitation.[10] - Ensure complete liberation and efficient extraction: Use a sufficiently strong base to fully deprotonate the amine salt. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the free amine.[9] |
| An oil forms instead of crystals. | The melting point of the diastereomeric salt is below the temperature of the solution. | - Use a different solvent: The choice of solvent can influence the physical form of the precipitate. - Lower the crystallization temperature: If possible, conduct the crystallization at a lower temperature. |
| The yield of the desired enantiomer is very low. | - The less soluble diastereomeric salt is the one formed from the undesired enantiomer. - Significant loss of material during recrystallization. | - Try a different resolving agent: Using a resolving agent with the opposite chirality may result in the desired enantiomer forming the less soluble salt. - Optimize recrystallization: Minimize the number of recrystallization steps and use minimal amounts of cold solvent for washing the crystals to reduce losses. |
Experimental Workflow & Protocols
Visualizing the Chiral Resolution Process
The following diagram illustrates the general workflow for the chiral resolution of racemic 3-Methylpyrrolidin-3-amine via diastereomeric salt formation.
Caption: Workflow for Chiral Resolution
Detailed Protocol: Resolution using (+)-Tartaric Acid
This protocol provides a starting point for the resolution of racemic 3-Methylpyrrolidin-3-amine. Optimization of solvent, temperature, and stoichiometry may be required.
Materials:
-
Racemic 3-Methylpyrrolidin-3-amine
-
(+)-(2R,3R)-Tartaric acid
-
Methanol (or other suitable solvent)
-
5 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve (+)-tartaric acid (0.5 equivalents relative to the racemic amine) in a minimal amount of warm methanol.
-
In a separate container, dissolve the racemic 3-Methylpyrrolidin-3-amine (1.0 equivalent) in methanol.
-
Slowly add the amine solution to the tartaric acid solution with stirring. An exothermic reaction may be observed.[11]
-
Allow the mixture to cool to room temperature and then let it stand undisturbed for several hours or overnight to promote crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals. At this stage, a sample can be taken to determine the diastereomeric purity if desired. For higher purity, the crystals can be recrystallized from fresh hot methanol.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt crystals in water.
-
With vigorous stirring, slowly add 5 M NaOH solution until the pH of the aqueous layer is >12. This will liberate the free amine.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched 3-Methylpyrrolidin-3-amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the product using an appropriate analytical method (e.g., chiral HPLC).
-
Visualizing Diastereomeric Salt Formation and Separation
The following diagram illustrates the chemical principle behind the formation and separation of diastereomeric salts.
Caption: Diastereomeric Salt Formation
References
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
MDPI. (2020). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Reddit. (2023). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
-
ACS Publications. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Retrieved from [Link]
-
YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]
-
PubMed. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Retrieved from [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Methylpyrrolidin-3-amine
Welcome to the technical support center for the synthesis of 3-Methylpyrrolidin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this valuable building block. The formation of the quaternary carbon center at the 3-position of the pyrrolidine ring presents unique synthetic hurdles. This guide provides in-depth, experience-based solutions to common problems in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Low to No Product Formation
Question: I am attempting the synthesis of 3-Methylpyrrolidin-3-amine via reductive amination of N-protected 3-methylpyrrolidin-3-one, but I am observing very low to no conversion to the desired amine. What are the likely causes and how can I improve my yield?
Answer:
Low yields in the reductive amination of a hindered ketone like N-protected 3-methylpyrrolidin-3-one are a common issue. The primary challenges are the steric hindrance around the carbonyl group and the formation of a stable iminium ion intermediate. Here’s a breakdown of potential causes and troubleshooting steps:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the ketone and the imine/iminium ion may not favor the formation of the imine, which is a necessary intermediate for the reduction to the amine.[1][2]
-
Troubleshooting:
-
Dehydrating Agent: Incorporate a dehydrating agent to drive the equilibrium towards the imine. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves are effective. For more robust dehydration, a Dean-Stark apparatus can be used if the solvent forms an azeotrope with water.[3]
-
pH Control: The reaction pH is critical. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without deactivating the amine nucleophile. Acetic acid is a commonly used catalyst.[4]
-
-
-
Inappropriate Reducing Agent: The choice of reducing agent is crucial for the successful reduction of the sterically hindered iminium ion.
-
Troubleshooting:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a mild reducing agent that is effective at the slightly acidic pH required for imine formation.[5]
-
Sodium Triacetoxyborohydride (STAB): STAB is another excellent choice for reductive aminations, as it is less toxic than NaBH₃CN and often gives higher yields with hindered ketones.[6]
-
Catalytic Hydrogenation: If other methods fail, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be effective. This method, however, may require higher pressures and temperatures and is dependent on the substrate's tolerance to these conditions.
-
-
-
Steric Hindrance: The methyl group at the 3-position significantly hinders the approach of the amine nucleophile and the hydride from the reducing agent.
-
Troubleshooting:
-
Reaction Time and Temperature: Increase the reaction time and/or temperature to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Choice of Amine Source: If using a protected amine, the nature of the protecting group can influence steric hindrance. If feasible, consider alternative protecting groups.
-
-
Side Reactions and Impurity Formation
Question: My reaction mixture shows the presence of significant byproducts, leading to a low yield of the desired 3-Methylpyrrolidin-3-amine. What are the common side reactions, and how can I minimize them?
Answer:
Side reactions are a frequent cause of low yields. In the synthesis of 3-Methylpyrrolidin-3-amine, several side reactions can occur depending on the chosen synthetic route.
-
Over-alkylation (in direct alkylation approaches): If synthesizing the pyrrolidine ring via cyclization of a linear precursor with a primary amine, over-alkylation can lead to the formation of quaternary ammonium salts.[7]
-
Mitigation: Use a large excess of the primary amine to favor the formation of the desired secondary amine before cyclization.
-
-
Formation of Aldol or Other Condensation Products: Under basic or acidic conditions, the ketone starting material (in the reductive amination route) can undergo self-condensation.
-
Mitigation: Maintain careful control over the reaction temperature and pH. Add the reagents slowly to avoid localized high concentrations.
-
-
Incomplete Cyclization: In syntheses involving intramolecular cyclization, incomplete ring closure will result in linear impurities.
-
Mitigation: Ensure optimal cyclization conditions, which may include high dilution to favor intramolecular over intermolecular reactions, and the use of an appropriate base or catalyst.
-
-
Side Reactions during Boc Deprotection: If using a Boc-protected intermediate, the deprotection step can lead to side products. Strong acids can cause side reactions with other functional groups, and the tert-butyl cation generated can alkylate the product amine.[8]
-
Mitigation: Use milder deprotection conditions. A solution of HCl in a non-protic solvent like dioxane or diethyl ether is often effective. Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used, but care should be taken to remove the TFA thoroughly during workup.[9]
-
Purification Challenges
Question: I am struggling to purify the final 3-Methylpyrrolidin-3-amine product. Standard silica gel chromatography gives poor separation and low recovery. What are the best practices for purifying this type of hindered tertiary amine?
Answer:
Purifying small, polar, and sterically hindered amines like 3-Methylpyrrolidin-3-amine can be challenging. The basic nature of the amine can lead to strong interactions with acidic silica gel, resulting in tailing and poor separation.[10]
-
Column Chromatography Modifications:
-
Amine-Treated Silica: Pre-treating the silica gel with a volatile amine like triethylamine can neutralize the acidic sites and improve elution. A common practice is to use a solvent system containing a small percentage (e.g., 1-2%) of triethylamine or ammonia in methanol/DCM.[9]
-
Alumina Chromatography: Basic or neutral alumina can be a better alternative to silica gel for the purification of basic amines.[11]
-
-
Alternative Purification Techniques:
-
Acid-Base Extraction: This is a highly effective method for separating amines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or DCM).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate to obtain the purified product.[12]
-
-
Distillation: If the product is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be an effective purification method, especially for larger scales.
-
Synthetic Strategies and Protocols
Here are two plausible synthetic routes for 3-Methylpyrrolidin-3-amine with detailed protocols and considerations.
Route 1: Reductive Amination of N-Boc-3-methylpyrrolidin-3-one
This is a common and direct approach. The synthesis of the ketone precursor, N-Boc-3-methylpyrrolidin-3-one, is a key initial step and can be achieved through various published methods. The subsequent reductive amination introduces the amino group.
Caption: Reductive Amination Workflow
-
Reductive Amination: To a solution of N-Boc-3-methylpyrrolidin-3-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-3-Methylpyrrolidin-3-amine. Purify by column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine.
-
Boc Deprotection: Dissolve the purified N-Boc-3-Methylpyrrolidin-3-amine in a 4M solution of HCl in 1,4-dioxane. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 3-Methylpyrrolidin-3-amine. The free base can be obtained by neutralization with a suitable base and extraction.
Route 2: Strecker Synthesis from N-Boc-3-methylpyrrolidin-3-one
The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives.[13][14] In this case, it would be adapted to form an α-amino nitrile from the ketone precursor, which is then reduced to the desired diamine.
Caption: Strecker Synthesis Workflow
-
Strecker Reaction: In a well-ventilated fume hood, dissolve N-Boc-3-methylpyrrolidin-3-one (1.0 eq) and ammonium chloride (1.2 eq) in aqueous ammonia. Add a solution of potassium cyanide (1.2 eq) in water dropwise at 0 °C. Stir the reaction mixture at room temperature for 24-48 hours.
-
Workup and Purification of Aminonitrile: Extract the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aminonitrile. Purify by column chromatography.
-
Nitrile Reduction: To a solution of the purified aminonitrile in anhydrous THF, add lithium aluminum hydride (LiAlH₄) (2-3 eq) portion-wise at 0 °C under an inert atmosphere. After the addition is complete, stir the reaction at room temperature or gentle reflux until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).
-
Workup and Deprotection: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude N-Boc protected diamine. Proceed with the Boc deprotection as described in Route 1.
Data Summary
| Parameter | Reductive Amination | Strecker Synthesis |
| Starting Material | N-Boc-3-methylpyrrolidin-3-one | N-Boc-3-methylpyrrolidin-3-one |
| Key Reagents | NH₄OAc, NaBH₃CN or STAB | NH₄Cl, KCN, LiAlH₄ or H₂/Raney Ni |
| Number of Steps | 2 (amination and deprotection) | 3 (aminonitrile formation, reduction, deprotection) |
| Potential Yield | Moderate to Good | Moderate |
| Key Challenges | Steric hindrance, imine formation | Handling of cyanide, nitrile reduction |
| Safety Concerns | NaBH₃CN is toxic | KCN and HCN are highly toxic, LiAlH₄ is highly reactive |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 12. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization of Chiral Amines
Welcome to the technical support center for diastereomeric salt crystallization. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the resolution of chiral amines. This center is structured to offer quick answers through FAQs and detailed, step-by-step guidance in our troubleshooting section.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the principles and practice of diastereomeric salt crystallization.
Q1: What is the fundamental principle behind separating enantiomers using diastereomeric salt crystallization?
A: The core principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties.[1][2] A racemic mixture of a chiral amine (a 50:50 mixture of R- and S-enantiomers) is reacted with a single, pure enantiomer of a chiral acid (the resolving agent).[3][4] This acid-base reaction forms two diastereomeric salts: (R-amine)-(S-acid) and (S-amine)-(S-acid). Because these diastereomers are not mirror images of each other, they possess different solubilities, melting points, and crystal structures.[3][5] This difference in solubility is exploited to selectively crystallize one diastereomer from a solution, thereby separating it from the more soluble one.[3][6]
Q2: How do I select an appropriate chiral resolving agent for my amine?
A: The selection of a resolving agent is a critical step and often requires empirical screening.[5] Key considerations include:
-
Chemical Compatibility: The resolving agent must be an acid that readily forms a salt with your amine.[5]
-
Availability and Cost: The agent should be commercially available in high enantiomeric purity and be economically viable for the scale of your resolution.[5]
-
Crystallinity of the Salt: The resulting diastereomeric salts must be crystalline solids, not oils or amorphous materials.[5]
-
Solubility Difference: There must be a significant difference in the solubility of the two diastereomeric salts in a chosen solvent system to achieve efficient separation.[5]
A screening process is typically employed where the racemic amine is reacted with a variety of chiral acids in different solvents to identify the combination that yields well-defined crystals of a single diastereomer.
Q3: What is the importance of the solvent in this process?
A: The solvent system is as critical as the resolving agent. The solvent must:
-
Dissolve the Racemic Amine and Resolving Agent: Both starting materials need to be soluble at an elevated temperature to ensure salt formation.
-
Provide a Solubility Differential: The solvent must allow for one diastereomeric salt to be significantly less soluble than the other at a lower temperature, enabling its selective crystallization.
-
Promote Crystal Growth: The solvent should facilitate the formation of well-ordered, easily filterable crystals rather than oils or fine powders.
The interactions between the solvent and the diastereomeric salts can significantly influence the solubility ratio.[5] Therefore, screening a range of solvents with varying polarities is a standard part of the optimization process.
Q4: How is the enantiomeric purity of the resolved amine determined?
A: After crystallization and isolation of the desired diastereomeric salt, the salt is "broken" by treatment with a base (e.g., NaOH) to liberate the free amine.[1] The enantiomeric excess (e.e.) of the resulting amine is then determined using a chiral analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[7] Other methods include chiral gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: No Crystallization Occurs
You've mixed your racemic amine and resolving agent in a solvent, but no solid precipitates, even after cooling and extended stirring.
Causality Analysis:
This issue typically arises from either very high solubility of both diastereomeric salts in the chosen solvent or the formation of a stable eutectic mixture. A eutectic is a mixture of substances that freezes or melts at a single temperature that is lower than the melting points of the separate constituents. In the context of crystallization, if the eutectic composition is close to the 50:50 mixture of diastereomers, it can be challenging to crystallize one in preference to the other.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no crystallization.
Step-by-Step Solutions:
-
Increase Concentration: The most straightforward first step is to increase the concentration of your solutes. This can be achieved by removing some of the solvent under reduced pressure.
-
Change the Solvent System: If increasing concentration fails, the solvent is likely too effective at solvating both diastereomeric salts.
-
Switch to a Less Polar Solvent: Try a solvent in which the salts are less soluble. For example, if you are using methanol, consider trying ethanol, isopropanol, or acetonitrile.
-
Introduce an Anti-Solvent: An anti-solvent is a solvent in which the salts are insoluble. Add it dropwise to the solution at room temperature or below until turbidity persists. Common anti-solvents for polar organic solvents include ethers (like MTBE) or alkanes (like heptane).
-
-
Lower the Temperature: If crystals still do not form, try cooling the solution to a lower temperature (e.g., 0°C or -20°C) for an extended period.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a tiny crystal to the supersaturated solution. This will provide a template for crystal growth.[4][8]
-
Problem 2: "Oiling Out" Instead of Crystallization
Upon cooling, the solution becomes cloudy, and a viscous, immiscible liquid (an oil) separates instead of solid crystals.
Causality Analysis:
"Oiling out" occurs when the solubility of the diastereomeric salts is exceeded, but the system's temperature is still above the freezing point of the supersaturated solution or the melting point of the solid phase. The high concentration of solute separates as a liquid phase rather than an ordered crystalline solid. This is often exacerbated by rapid cooling or the presence of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
Step-by-Step Solutions:
-
Re-dissolve and Cool Slowly: Heat the mixture until the oil redissolves and the solution is homogeneous. Then, allow the solution to cool very slowly to room temperature. You can insulate the flask to slow the cooling rate.
-
Dilute the Solution: Oiling out is often a sign of excessive supersaturation. Add more solvent to the heated, homogeneous solution before commencing the slow cooling process.
-
Change the Solvent: A different solvent may have a more optimal solubility profile. Solvents that are better at promoting hydrogen bonding can sometimes encourage crystallization over oiling.
-
Seed the Solution: While the solution is still warm and homogeneous (but approaching saturation), add seed crystals of the desired diastereomer. This provides a template for crystallization to occur before the solution becomes so supersaturated that it oils out.
Problem 3: Poor Diastereomeric Excess (d.e.) of the Crystalline Product
Crystals form, but after isolation and liberation of the free amine, the enantiomeric excess is low.
Causality Analysis:
Low diastereomeric excess in the solid phase can be due to several factors:
-
Small Solubility Difference: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.
-
Co-crystallization: Both diastereomers are crystallizing out of solution simultaneously.
-
Solid Solution Formation: The two diastereomers are incorporated into the same crystal lattice, forming a solid solution rather than a pure crystal of one diastereomer.[9] This is a particularly challenging scenario.[9]
-
Insufficient Equilibration Time: The crystallization process was too rapid, trapping the more soluble diastereomer in the crystal lattice.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereomeric excess.
Step-by-Step Solutions:
-
Recrystallization: The most common method to improve purity is to recrystallize the isolated diastereomeric salt. Dissolve the salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. Each recrystallization step should enrich the less soluble diastereomer.
-
Slurrying: Suspend the impure diastereomeric salt in a solvent in which it is sparingly soluble. Stir the slurry at a constant temperature for an extended period (hours to days). This allows the system to reach thermodynamic equilibrium, where the more soluble diastereomer dissolves and the less soluble, more stable diastereomer crystallizes, leading to an enrichment of the solid phase.
-
Optimize Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the outcome. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a purer initial precipitate, albeit at the cost of yield.
-
Re-screen Resolving Agents and Solvents: If the above methods fail, it is likely that the intrinsic solubility difference between the diastereomers is too small in your current system. A systematic screening of different resolving agents and solvents is necessary to find a more selective system.
Experimental Protocols
Protocol 1: General Screening of Resolving Agents and Solvents
This protocol outlines a small-scale screening process to identify promising resolving agent-solvent combinations.
Materials:
-
Racemic amine
-
A selection of chiral resolving acids (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid)
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
Small vials or test tubes
-
Stir plate and stir bars
Procedure:
-
In separate vials, dissolve a known amount of the racemic amine (e.g., 100 mg) in a small volume of each solvent (e.g., 1 mL).
-
To each vial, add an equimolar amount of a single resolving agent.
-
Gently heat the vials while stirring to ensure complete dissolution and salt formation.
-
Allow the vials to cool slowly to room temperature, then place them in a refrigerator (4°C).
-
Observe the vials over 24-48 hours for the formation of crystalline solids.
-
Evaluate the results based on the quantity and quality of the crystals formed. Promising systems are those that yield a significant amount of well-defined crystals.
-
Isolate the solids by filtration, wash with a small amount of cold solvent, and dry.
-
Determine the diastereomeric excess of the promising candidates by liberating the amine and analyzing via chiral HPLC.
Protocol 2: Measuring Diastereomeric Salt Solubility
Understanding the solubility of each diastereomer is crucial for optimizing the crystallization process.
Procedure:
-
Add an excess amount of a pure diastereomeric salt to a known volume of the chosen solvent in a sealed vial.[10]
-
Place the vial in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).[10]
-
Allow the solid to settle, then carefully withdraw a filtered aliquot of the supernatant.[10]
-
Accurately weigh the aliquot and then evaporate the solvent to determine the mass of the dissolved salt.[10]
-
Alternatively, dilute the aliquot and determine the concentration using a calibrated HPLC method.
-
Repeat steps 1-5 for each diastereomer and at various temperatures to construct a solubility curve for each.
Data Presentation
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | pKa | Common Applications |
| (L)-(+)-Tartaric Acid | pKa1 = 2.98, pKa2 = 4.34 | Widely used for primary and secondary amines.[1] |
| (R)-(-)-Mandelic Acid | pKa = 3.41 | Effective for a broad range of amines.[1] |
| (1S)-(+)-10-Camphorsulfonic Acid | pKa ≈ 1.5 | Strong acid, useful for weakly basic amines.[1] |
| (R)-(-)-Malic Acid | pKa1 = 3.40, pKa2 = 5.11 | Another common diacid for amine resolution.[1] |
| Di-p-toluoyl-L-tartaric acid | Stronger diacid | Often used when tartaric acid itself is not effective. |
Conclusion
Diastereomeric salt crystallization is a powerful and widely used technique for the resolution of chiral amines.[3][5] Success often depends on a systematic approach to screening and optimization. By understanding the underlying principles of solubility and phase equilibria, and by methodically troubleshooting issues such as oiling out or poor selectivity, researchers can significantly improve the efficiency and outcome of their chiral resolutions. This guide provides a framework for that systematic approach, grounded in both chemical theory and practical laboratory experience.
References
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Crystal Growth & Design. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Retrieved from [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]
-
YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]
-
AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link]
-
chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
-
UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
ACS Publications. (n.d.). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Retrieved from [Link]
-
NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Retrieved from [Link]
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- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
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- 4. Chiral_resolution [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization during the synthesis of chiral pyrrolidines
Technical Support Center: Synthesis of Chiral Pyrrolidines
A Guide to Preventing and Troubleshooting Racemization
Introduction
Welcome to the technical support guide for the synthesis of chiral pyrrolidines. As a Senior Application Scientist, I understand that maintaining stereochemical integrity is paramount in your research, particularly in drug development where enantiomeric purity can be the difference between a therapeutic agent and a toxic compound. This guide is designed to provide you, our fellow researchers and chemists, with field-proven insights and actionable troubleshooting protocols to address the persistent challenge of racemization. We will move beyond simple procedural lists to explore the mechanistic underpinnings of why stereocenters are lost and how to strategically prevent it. This resource is structured as a dynamic troubleshooting guide and a foundational FAQ section to address both immediate experimental issues and broader conceptual questions.
Part 1: Troubleshooting Guide - Diagnosing & Solving Racemization in Real-Time
This section is designed to address specific problems you may be encountering during your synthesis. Each question tackles a common experimental observation and provides a diagnostic workflow, corrective actions, and the scientific rationale behind them.
Question 1: "I've just synthesized my pyrrolidine, but the enantiomeric excess (% ee) is significantly lower than my starting material. Where could the racemization have occurred?"
This is the most critical question and often has a multi-faceted answer. A loss of enantiomeric excess indicates that at least one stereocenter has been compromised. The most likely culprit is the α-carbon to a carbonyl group, which is highly susceptible to epimerization via enolization, especially under basic or acidic conditions.
Diagnostic & Troubleshooting Workflow:
A systematic approach is crucial. You must isolate the step responsible for the loss of stereochemical integrity.
Step 1: Analyze Intermediates: Do not wait until the final product to check the % ee. If your synthesis involves multiple steps, attempt to isolate and analyze the enantiomeric purity of key intermediates. This is the most effective way to pinpoint the problematic reaction.
Step 2: Scrutinize the Reaction Steps: Focus on the steps where the chiral center is most vulnerable. The diagram below illustrates a decision tree for identifying the source of racemization.
dot
Caption: Troubleshooting workflow for identifying racemization sources.
Common Problem Areas & Solutions:
-
Carboxylic Acid Activation (e.g., from Proline):
-
The Problem: Activating the carboxyl group of an amino acid like proline makes the α-proton significantly more acidic and thus prone to abstraction by a base, leading to racemization. The formation of oxazolone intermediates is a classic pathway for this process.
-
The Solution:
-
Reagent Choice: Avoid methods that generate highly reactive intermediates for prolonged periods. The use of carbodiimides (like DCC or EDC) coupled with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a standard, effective strategy. These additives trap the activated ester before it can rearrange to the oxazolone.
-
Conditions: Perform the activation and coupling at low temperatures (e.g., 0 °C to -15 °C) to minimize the rate of proton abstraction.
-
-
-
N-Deprotection:
-
The Problem: Harsh acidic or basic conditions required to remove certain protecting groups can easily cause epimerization. For example, strong bases used in some deprotection schemes can abstract the α-proton.
-
The Solution: Choose your N-protecting group wisely, with a view to its eventual removal under mild conditions.
-
| Protecting Group | Common Deprotection Reagent | Racemization Risk | Recommended Alternative / Conditions |
| Cbz (Z) | H₂/Pd-C, HBr/AcOH | Low (Hydrogenolysis), High (HBr/AcOH) | Prefer catalytic hydrogenation (H₂/Pd-C). |
| Boc | TFA, HCl | Moderate to High | Use milder acids (e.g., 4M HCl in dioxane) at 0°C or use enzymatic deprotection if applicable. |
| Fmoc | Piperidine | High | Use DBU in a polar aprotic solvent; keep reaction time minimal. |
-
Purification:
-
The Problem: Standard silica gel chromatography can be a hidden source of racemization. The acidic nature of silica can catalyze enolization of compounds with a stereocenter adjacent to a carbonyl group, especially if the compound remains on the column for an extended period.
-
The Solution:
-
Neutralization: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~1% v/v) in the eluent.
-
Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) chromatography where possible.
-
-
Question 2: "My cyclization step to form the pyrrolidine ring is showing significant epimerization. How can I fix this?"
The ring-forming step often involves the use of a base to deprotonate a nucleophile, which then attacks an electrophilic center. If the stereocenter is α to a proton that is abstracted, racemization is a major risk.
Mechanistic Insight:
The key is to use a base that is sterically hindered and/or non-nucleophilic enough to perform the desired deprotonation without abstracting the vulnerable α-proton. The choice of solvent is also critical, as it can influence the stability of the enolate intermediate.
dot
Caption: Epimerization via a planar enolate intermediate.
Recommended Protocols:
-
Base Selection:
-
Avoid: Strong, small bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) if a more acidic proton is available elsewhere for the desired reaction.
-
Prefer: Use milder, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Carbonate bases are often effective and are less likely to cause epimerization.
-
-
Solvent & Temperature Control:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are common. However, sometimes a less polar solvent like THF can disfavor the formation of the enolate intermediate.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or even lower and slowly warm if necessary.
-
Experimental Protocol: A Model Intramolecular Cyclization
-
Step 1: Dissolve the linear precursor (e.g., a tosylated amino ester) in anhydrous acetonitrile (MeCN).
-
Step 2: Add 1.5 equivalents of finely ground cesium carbonate (Cs₂CO₃). The use of Cs₂CO₃ is often advantageous due to the "caesium effect," which can enhance reaction rates without requiring harsh conditions.
-
Step 3: Stir the reaction mixture at room temperature (or gently heat to 40-50°C if necessary), monitoring by TLC or LC-MS.
-
Step 4: Upon completion, quench the reaction, perform an aqueous workup, and extract the product.
-
Step 5: Immediately analyze the crude product's % ee by chiral HPLC or SFC to assess if the cyclization protocol was successful in preserving stereointegrity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the single most important factor to consider when planning a synthesis of a chiral pyrrolidine?
The choice of the N-protecting group. This decision has cascading effects throughout the entire synthesis. A good protecting group should be stable to all intermediate reaction conditions but removable at the end under mild conditions that do not endanger any stereocenters. The Boc and Cbz groups are often preferred for their stability and relatively mild deprotection methods (mild acid and catalytic hydrogenation, respectively).
Q2: How do I accurately measure the enantiomeric excess (% ee) of my pyrrolidine product?
Direct measurement is crucial for diagnosis. The most reliable and widely used methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Columns with a chiral stationary phase (CSP), such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS), can separate enantiomers, allowing for their quantification by UV or other detectors.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster and higher-resolution separations than HPLC for many chiral compounds.
-
NMR Spectroscopy with Chiral Shift Reagents: In the absence of chiral chromatography, lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) can be used. These reagents bind to the enantiomers, causing their signals (e.g., α-proton) in the NMR spectrum to split, allowing for integration and % ee calculation. This method is generally less accurate than chromatography.
Q3: Are there any "racemization-proof" methods for synthesizing chiral pyrrolidines?
While no chemical reaction is truly "proof" against side reactions, some strategies are inherently more robust at preserving stereochemistry:
-
1,3-Dipolar Cycloadditions: The reaction of an azomethine ylide with an alkene is a powerful method for constructing the pyrrolidine ring. This reaction is a concerted pericyclic process, meaning that the stereochemistry of the starting materials is directly translated into the product with high fidelity.
-
Asymmetric Catalysis: Using a chiral catalyst to induce stereochemistry in the first place, for example, through the asymmetric hydrogenation of a pyrrole precursor, builds the chiral center under controlled conditions, often with very high enantioselectivity.
Q4: Can storage conditions lead to racemization?
Yes, although it is less common for stable final products. Intermediates that contain both a stereocenter and an acidic proton α to a carbonyl group can be susceptible to racemization over time, especially if stored in protic solvents or in the presence of trace acidic or basic impurities. It is best practice to store sensitive intermediates as solids in a freezer under an inert atmosphere and to use them promptly after synthesis and purification.
References
-
Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. (This book provides a foundational understanding of racemization in amino acid chemistry, which is directly applicable to proline derivatives). [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. (Details the use of HOBt and HOAt to suppress racemization during peptide coupling). [Link]
-
Kocienski, P. J. (2004). Protecting Groups. Thieme. (A comprehensive guide to the selection, use, and removal of protecting groups in organic synthesis). [Link]
-
Calmes, M., & Daunis, J. (1999). Racemization of amino acid derivatives on silica gel. Amino Acids, 16(3), 215–230. (A study specifically investigating the role of silica gel in causing racemization). [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765–2810. (A comprehensive review on a powerful, stereospecific method for pyrrolidine synthesis). [Link]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling 3-Methylpyrrolidin-3-amine Against Established Catalysts
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Chiral amines have firmly established themselves as a cornerstone of organocatalysis, providing a powerful metal-free alternative for constructing stereochemically complex molecules.[1][2] This guide offers an in-depth comparison of various classes of chiral amine catalysts, with a special focus on the emerging potential of diamines like 3-methylpyrrolidin-3-amine, benchmarked against established catalysts such as L-proline and its derivatives, and Cinchona alkaloids. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for key synthetic transformations.
The Foundation: Aminocatalysis Activation Modes
The efficacy of chiral amines in organocatalysis stems from their ability to transiently and reversibly react with carbonyl compounds, activating them towards nucleophilic or electrophilic attack through two primary mechanisms: Enamine and Iminium ion catalysis.[3][4]
-
Enamine Catalysis : A chiral secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., a Michael acceptor). The stereochemistry of the final product is dictated by the chiral environment of the amine, which directs the approach of the electrophile to one face of the enamine.[4][5]
-
Iminium Catalysis : In this mode, the chiral secondary amine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the carbonyl compound, activating it for attack by a nucleophile.
Understanding these fundamental pathways is crucial for rationalizing the performance differences between various chiral amine catalysts.
The Contenders: A Structural Overview
3-Methylpyrrolidin-3-amine: The Bifunctional Challenger
As a vicinal diamine, 3-methylpyrrolidin-3-amine contains both a secondary and a primary amine within a rigid pyrrolidine scaffold. This structure is significant for two reasons:
-
Bifunctional Catalysis : The two amine groups can act in concert. The secondary amine can form an enamine or iminium ion, while the primary amine can act as a hydrogen-bond donor or a Brønsted acid/base, activating the other reactant and organizing the transition state.[6] This dual activation is a powerful strategy for achieving high stereoselectivity.
-
Steric Influence : The methyl group at the C3 position introduces a fixed stereocenter and provides steric bulk, which can be expected to significantly influence the facial selectivity of reactions by creating a more defined chiral pocket.
L-Proline and Derivatives: The Classic Choice
L-proline is arguably the most famous organocatalyst.[7] Its rigid pyrrolidine ring and the presence of a carboxylic acid group are critical to its success.[4] The acid moiety acts as an intramolecular proton source/sink, participating directly in the transition state to provide additional stereocontrol, often through a Zimmerman-Traxler-like chair conformation.[8] Derivatives, such as diarylprolinol silyl ethers, enhance steric shielding and are exceptionally effective catalysts.[9]
Cinchona Alkaloids: Nature's Privileged Scaffolds
Derived from cinchona bark, alkaloids like quinine and quinidine possess a rigid, complex structure featuring a quinoline ring and a quinuclidine moiety.[10] They often operate through a different mechanism, acting as Brønsted bases or phase-transfer catalysts.[11] The hydroxyl group and the tertiary amine can work together to activate both the nucleophile and electrophile via hydrogen bonding and ion pair formation, respectively.[12]
Performance in Key Asymmetric Transformations
The true measure of a catalyst lies in its performance. We will compare these amine classes in two of the most fundamental carbon-carbon bond-forming reactions: the Michael Addition and the Aldol Reaction.
Asymmetric Michael Addition
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of organic synthesis. Chiral amines are particularly adept at catalyzing the addition of ketones or aldehydes to nitroolefins.[6][9]
This reaction is a standard benchmark for evaluating catalyst performance.
| Catalyst Type | Representative Catalyst | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (major) | Reference |
| Diamine | (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Toluene | RT | 99 | 95:5 | 99 | J. Am. Chem. Soc. 2005, 127, 8286 |
| Proline Derivative | (S)-Diphenylprolinol Silyl Ether | Toluene | 0 | 98 | 99:1 | 99 | J. Am. Chem. Soc. 2005, 127, 119 |
| Proline | L-Proline | DMSO | RT | 92 | 90:10 | 20 | Chem. Commun., 2001, 1970 |
| Cinchona-Thiourea | Takemoto Catalyst | Toluene | RT | 95 | 94:6 | 99 | J. Am. Chem. Soc. 2003, 125, 1728 |
Analysis and Mechanistic Insights:
-
Proline itself provides poor enantioselectivity in this reaction, highlighting the need for structural modification.
-
Proline Derivatives like diphenylprolinol silyl ethers are exceptionally effective. The bulky silyl ether group effectively shields one face of the enamine intermediate, forcing the nitroolefin to approach from the less hindered side, leading to excellent diastereo- and enantioselectivity.[6]
-
Chiral Diamines show outstanding performance, often matching or exceeding that of proline derivatives. Their success is attributed to a bifunctional activation mechanism. The secondary amine forms the enamine, while the other amine (or a derivative) hydrogen-bonds to the nitro group of the acceptor, locking it into a specific orientation in the transition state. This rigid, well-defined transition state leads to high levels of stereocontrol.
-
3-Methylpyrrolidin-3-amine's Potential : Based on the performance of other vicinal diamines, it is highly probable that 3-methylpyrrolidin-3-amine would be an effective catalyst for this transformation. The C3-methyl group would provide additional steric hindrance near the reactive enamine center, potentially enhancing facial selectivity. The primary amine is well-positioned to act as a hydrogen-bond donor, fulfilling the requirements for bifunctional catalysis.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for forming C-C bonds and creating β-hydroxy carbonyl compounds.[13]
| Catalyst Type | Representative Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Proline | L-Proline | DMSO | RT | 68 | 76 | J. Am. Chem. Soc. 2000, 122, 4243 |
| Diamine | (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Neat | RT | 93 | 48 | Tetrahedron: Asymmetry 2004, 15, 3691 |
| Primary Amine | Cinchona-derived Primary Amine | Toluene | -20 | 99 | 97 | Angew. Chem. Int. Ed. 2007, 46, 7813 |
Analysis and Mechanistic Insights:
-
Proline is highly effective in aldol reactions. The carboxylic acid is crucial, participating in a hydrogen-bonded, chair-like transition state that rigidly controls the orientation of the reactants.[4] This bifunctional acid-base catalysis within a single molecule is the source of its high enantioselectivity.[8]
-
Diamine Catalysts , while excellent in Michael additions, are often less effective in aldol reactions compared to proline. This is because they lack the critical acidic co-catalyst site (like proline's carboxylic acid) to activate the aldehyde electrophile and stabilize the transition state in the same highly organized manner.
-
Primary Amines , particularly those derived from Cinchona alkaloids, can be outstanding catalysts for aldol reactions.[14] They operate through enamine catalysis, and the additional functional groups on the alkaloid scaffold (e.g., thiourea, hydroxyl) provide the necessary secondary interactions to achieve high stereocontrol.
-
3-Methylpyrrolidin-3-amine's Potential : For aldol reactions, 3-methylpyrrolidin-3-amine might show moderate success. The secondary amine would form the enamine, but the primary amine is less acidic than a carboxylic acid and may be less effective at organizing the transition state with the aldehyde. Its performance could potentially be improved with the use of a Brønsted acid co-catalyst.
Experimental Protocols: A Practical Guide
A reliable protocol is the foundation of reproducible science. Here, we provide a detailed, self-validating methodology for the benchmark Michael addition.
Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is adapted from established procedures using pyrrolidine-based catalysts.[5]
Workflow Overview:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminocatalysis [kofo.mpg.de]
- 4. Organocatalytic Properties of 3,4-Dihydroxyprolines | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | MDPI [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. moodle2.units.it [moodle2.units.it]
- 13. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfachemic.com [alfachemic.com]
A Senior Application Scientist's Guide to Pyrrolidine Scaffolds in Modern Drug Design
Introduction: Beyond Flatland—The Strategic Value of 3D Scaffolds
In contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy and optimized pharmacokinetic profiles has led medicinal chemists to increasingly favor three-dimensional (3D) scaffolds over traditional flat, aromatic systems. Saturated heterocycles are paramount in this endeavor, and among them, the five-membered pyrrolidine ring has established itself as a "privileged scaffold".[1][2] Its prevalence in numerous natural products and FDA-approved pharmaceuticals is a testament to its versatile utility.[3]
This guide provides a comparative analysis of the pyrrolidine scaffold against its common structural alternatives, grounded in experimental data and field-proven insights. We will dissect the causal relationships behind its advantages, provide actionable experimental protocols for its synthesis and evaluation, and explore a case study to illustrate its therapeutic impact. The objective is to equip researchers and drug development professionals with a robust framework for making informed decisions when incorporating this valuable scaffold into their design strategies.
The Pyrrolidine Advantage: A Head-to-Head Comparison
The decision to use a pyrrolidine ring is a strategic choice, driven by its unique combination of physicochemical and structural properties. Its performance is best understood when compared directly to its closest acyclic and cyclic analogs: the six-membered piperidine and the four-membered azetidine rings.
Physicochemical Properties: A Tale of Three Rings
The seemingly subtle differences in ring size translate to significant, tunable variations in properties critical for drug development.
| Property | Azetidine | Pyrrolidine | Piperidine | Key Design Rationale |
| pKa (Conjugate Acid) | ~10.5-11.0 | ~11.27 | ~11.22 | All three are strongly basic amines, with pyrrolidine being slightly the most basic. This similarity makes them largely interchangeable when basicity for a key salt-bridge interaction is the primary goal.[1] |
| logP (Octanol/Water) | Lower | 0.46 | 0.84 | Azetidine offers the lowest lipophilicity, followed by pyrrolidine, with piperidine being the most lipophilic.[1][4] This provides a critical tool for modulating a compound's solubility and permeability. A switch from piperidine to pyrrolidine can be a key strategy to reduce logP and mitigate potential off-target hydrophobic interactions. |
| Conformational Flexibility | Rigid | Flexible (Pseudorotation) | Rigid (Chair/Boat) | Pyrrolidine's non-planar, flexible "envelope" conformations allow it to adapt and find optimal binding poses within a target protein, a phenomenon known as "pseudorotation".[2][5] This contrasts with the more rigid chair conformations of piperidine and the strained planarity of azetidine. |
| Structural Impact | Induces γ-turns | Induces β-turns | Less defined turn propensity | In peptide mimetics, the ring size dictates secondary structure. Azetidine residues preferentially stabilize compact γ-turns, while the larger proline (pyrrolidine) ring favors the more common β-turns.[6] This allows for precise control over peptide conformation. |
Expert Insight: The choice between these scaffolds is a classic multi-parameter optimization problem. While piperidine's rigidity can be advantageous for locking in a highly active conformation, this can come at the cost of increased lipophilicity.[1] Pyrrolidine often represents a "sweet spot," offering a 3D exit vector and conformational adaptability without a significant lipophilicity penalty. Azetidines are an excellent, albeit less explored, option for drastically increasing aqueous solubility and providing unique, constrained vectors for fragment growing.[4]
Case Study: Pyrrolidine in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The development of gliptins for the treatment of Type 2 Diabetes provides a compelling case study on the power of the pyrrolidine scaffold. The enzyme DPP-4 is responsible for the rapid degradation of incretin hormones like GLP-1, which are crucial for stimulating glucose-dependent insulin secretion.[7][8]
Vildagliptin, a potent DPP-4 inhibitor, features a cyanopyrrolidine moiety that is critical to its mechanism of action. This group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to prolonged enzyme inhibition.[7][9]
Comparative Performance Data
The selection of the pyrrolidine ring was not arbitrary. Structure-activity relationship (SAR) studies on DPP-4 inhibitors have explored various scaffolds. The data below illustrates how subtle changes to the core scaffold can dramatically impact potency.
| Compound | Scaffold | Target | IC50 | Rationale for Performance |
| Vildagliptin | Cyanopyrrolidine | DPP-4 | ~11.32 µM (for a sulfonamide analog) | The pyrrolidine ring optimally positions the nitrile "warhead" for interaction with the catalytic serine. Its conformation fits snugly into the S1 pocket of the enzyme.[3] |
| Azetidine Analog | Cyanoazetidine | DPP-4 | Sub-micromolar to <100 nM | The smaller, more rigid azetidine ring can also achieve high potency. However, some cyanoazetidines exhibit chemical instability, cyclizing into inactive forms, though certain members show stability comparable to cyanopyrrolidines. |
| Piperidine Analog | N/A | DPP-4 | Generally less potent | While less common in potent DPP-4 inhibitors, the larger piperidine ring often leads to a suboptimal fit in the constrained S1 binding pocket, resulting in lower inhibitory activity compared to its five- and four-membered counterparts. |
Mechanism of Action: The Vildagliptin Pathway
The success of Vildagliptin lies in its ability to protect GLP-1 from degradation, thereby amplifying its natural biological effects.
Caption: Mechanism of Vildagliptin action on the DPP-4/GLP-1 pathway.
Experimental Protocols: A Practical Guide
A core tenet of our work as application scientists is providing robust, reproducible methodologies. Below are detailed protocols for the synthesis of a functionalized pyrrolidine scaffold and its subsequent evaluation in a biological assay.
Synthesis Workflow: Asymmetric [3+2] Cycloaddition
The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide is a powerful and highly stereocontrolled method for constructing polysubstituted pyrrolidines.[10][11] This approach builds the core ring and sets multiple stereocenters in a single, atom-economical step.
Caption: General workflow for asymmetric [3+2] cycloaddition synthesis.
Detailed Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is a representative procedure based on established methodologies.[12][13]
-
Reagent Preparation:
-
To a flame-dried, 25 mL round-bottom flask under an argon atmosphere, add the silver acetate (AgOAc, 0.1 equiv) and the chiral phosphine ligand (e.g., (R)-TF-BiphamPhos, 0.11 equiv).
-
Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 30 minutes.
-
-
Ylide Precursor Addition:
-
To the stirred catalyst solution, add the aldehyde (1.2 equiv) and the amino ester hydrochloride (e.g., glycine methyl ester HCl, 1.0 equiv).
-
Add triethylamine (Et3N, 1.5 equiv) dropwise to the mixture to generate the iminoester in situ. Stir for 20 minutes at room temperature.
-
-
Cycloaddition Reaction:
-
Cool the reaction mixture to the desired temperature (typically between -20°C and -78°C) using a suitable cooling bath.
-
Add the alkene dipolarophile (e.g., methyl acrylate, 1.1 equiv) dropwise over 5 minutes.
-
Allow the reaction to stir at this temperature for the specified time (typically 12-24 hours), monitoring by TLC for the consumption of the starting materials.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure, enantioenriched pyrrolidine product.
-
-
Validation:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Biological Evaluation Workflow: DPP-4 Inhibition Assay
This fluorescence-based assay is a standard method for high-throughput screening of potential DPP-4 inhibitors.[14][15]
Caption: Workflow for a fluorescence-based DPP-4 inhibitor screening assay.
Detailed Protocol: In Vitro DPP-4 Inhibition Assay
This protocol is adapted from commercially available kits and standard literature procedures.[14]
-
Reagent Preparation:
-
Prepare DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl). Keep on ice.
-
Dilute human recombinant DPP-4 enzyme to the desired working concentration in cold Assay Buffer.
-
Prepare a 2X working solution of the fluorogenic substrate H-Gly-Pro-AMC in Assay Buffer.
-
Prepare serial dilutions of test compounds and a known inhibitor (e.g., Sitagliptin) in Assay Buffer containing a final DMSO concentration of <1%.
-
-
Assay Procedure (96-well format):
-
To the wells of a black, flat-bottom 96-well plate, add the following:
-
Blank Wells (no enzyme): 50 µL Assay Buffer.
-
Positive Control Wells (100% activity): 40 µL Assay Buffer + 10 µL DPP-4 enzyme solution.
-
Inhibitor Wells: 40 µL of each test compound dilution + 10 µL DPP-4 enzyme solution.
-
-
Mix gently by shaking the plate for 30 seconds.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Read the fluorescence intensity (Excitation: 355-365 nm, Emission: 450-465 nm) every 60 seconds for 30 minutes (kinetic mode).
-
-
Data Analysis:
-
For each time point, subtract the fluorescence of the blank wells from all other readings.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Prospects
The pyrrolidine scaffold is more than just a common heterocycle; it is a strategic tool for molecular design that offers a unique and advantageous balance of 3D architecture, conformational flexibility, and tunable physicochemical properties.[1][5] As demonstrated in the case of DPP-4 inhibitors, its rational incorporation can lead to highly potent and successful therapeutic agents. By understanding its performance relative to alternatives like piperidine and azetidine, medicinal chemists can make more deliberate and effective design choices. The robust synthetic and analytical protocols provided herein serve as a validated starting point for researchers looking to explore the vast chemical space and therapeutic potential of pyrrolidine-based compounds. As drug discovery continues to move towards more complex and sterically demanding biological targets, the strategic value of non-planar scaffolds like pyrrolidine will only continue to grow.
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Li Petri, G., Spano, V., D'Anneo, A., & Lauria, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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A Senior Application Scientist's Guide to Docking Studies of 3-Aminopyrrolidine Derivatives with Target Proteins
This guide provides an in-depth technical comparison of docking studies involving 3-aminopyrrolidine derivatives, a scaffold of significant interest in contemporary drug discovery. We will explore the nuances of molecular docking as applied to this versatile chemical class, with a particular focus on their interactions with Dipeptidyl Peptidase-IV (DPP-IV) and the oncogenic KRAS G12C mutant. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics.
The 3-aminopyrrolidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into inhibitors of various enzymes and receptors due to its ability to engage in key hydrogen bonding and electrostatic interactions.[1] Understanding the binding modes of these derivatives at an atomic level is paramount for optimizing their potency and selectivity. Molecular docking serves as a powerful computational tool to predict these interactions, guiding synthetic efforts and expediting the drug discovery pipeline.
The Critical Role of Docking Protocol Validation
A standard validation procedure involves redocking a co-crystallized ligand into the active site of its corresponding protein. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered acceptable, indicating that the docking protocol can reliably reproduce the known binding orientation.[2][3]
Comparative Docking Analysis: 3-Aminopyrrolidine Derivatives as DPP-IV Inhibitors
Dipeptidyl Peptidase-IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes. Several approved drugs, such as sitagliptin and vildagliptin, feature a central amine that interacts with the key acidic residues in the DPP-IV active site. The 3-aminopyrrolidine scaffold provides an excellent framework for designing novel DPP-IV inhibitors.
A study by Uddin et al. (2015) provides valuable insights into the correlation between docking scores and experimental inhibitory activity (IC50) for a series of DPP-IV inhibitors. While not exclusively focused on 3-aminopyrrolidine derivatives, the dataset includes compounds with related structural features and highlights key interaction points. The following table summarizes a selection of their findings, showcasing the relationship between computational predictions and in vitro activity.[4]
| Compound ID | CDOCKER Energy (kcal/mol) | Experimental IC50 (nM) |
| dpp4_42 | -47.167 | 1.8 |
| dpp4_43 | -78.432 | 2.1 |
| dpp4_44 | -46.721 | 3.2 |
| dpp4_45 | -46.438 | 3.5 |
| Alogliptin (control) | -40.601 | 6.1 |
Table 1: Correlation of Docking Scores with Experimental Activity for DPP-IV Inhibitors. Data extracted from Uddin et al. (2015).[4]
The data indicates a general trend where a more favorable (more negative) CDOCKER energy score correlates with lower IC50 values, signifying higher inhibitory potency. However, it is crucial to note that the correlation is not always linear, and other factors such as solvation energies and entropic effects, which are not fully captured by all docking scoring functions, play a significant role in determining the true binding affinity.
The key amino acid residues in the DPP-IV active site that are crucial for inhibitor binding include Glu205, Glu206, Tyr662, Tyr547, and Arg125.[4][5] The 3-aminopyrrolidine core, with its basic amine, is well-positioned to form a salt bridge with the catalytic dyad residues Glu205 and Glu206, a hallmark interaction for many potent DPP-IV inhibitors.
Exploring Covalent Inhibition: 3-Aminopyrrolidine Derivatives Targeting KRAS G12C
The KRAS oncogene, particularly the G12C mutant, has long been considered an "undruggable" target. However, the recent development of covalent inhibitors that specifically target the mutant cysteine residue has revolutionized the treatment landscape for KRAS G12C-driven cancers.[6] The 3-aminopyrrolidine scaffold can be functionalized with electrophilic "warheads" to enable covalent bond formation with the reactive cysteine of KRAS G12C.
Covalent docking is a specialized computational technique used to model the binding of inhibitors that form a covalent bond with their target protein. This approach goes beyond standard non-covalent docking by explicitly modeling the formation of the covalent linkage.
A study by Chen et al. (2022) highlights the application of covalent docking in identifying potential KRAS G12C inhibitors. While not specifically featuring 3-aminopyrrolidine derivatives, the methodology is directly applicable. The study demonstrates that covalent docking can effectively predict the binding poses of known inhibitors like sotorasib and adagrasib and can be used to screen for novel covalent binders.[7]
The key interaction for covalent KRAS G12C inhibitors is the formation of a covalent bond with the sulfur atom of Cys12. The docking protocol must be able to accurately model this reaction.
Comparison of Docking Software: A Critical Evaluation
| Software | Algorithm | Strengths | Considerations |
| AutoDock Vina | Lamarckian Genetic Algorithm | Open-source, widely used, computationally efficient. | Scoring function may be less accurate for certain systems. |
| GOLD | Genetic Algorithm | High accuracy in pose prediction, flexible ligand and protein handling. | Commercial software, can be computationally intensive. |
| Glide (Schrödinger) | Hierarchical search protocol | High accuracy, good correlation with experimental data, integrated with a comprehensive modeling suite. | Commercial software, requires significant computational resources. |
Table 2: A High-Level Comparison of Popular Docking Software.
A study comparing AutoDock, GOLD, and Glide for docking Ru(II)-based complexes found strong correlations in the predicted binding sites but disparities in the ranking of the compounds by the different methods.[8] This underscores the importance of not relying solely on the ranking from a single program but rather using a consensus approach or validating the results with more rigorous methods like molecular dynamics simulations.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of docking studies, it is essential to follow a well-defined protocol. Below are generalized, step-by-step methodologies for ligand and protein preparation, and the docking process itself.
Ligand Preparation Protocol
-
2D to 3D Conversion: Start with the 2D structure of the 3-aminopyrrolidine derivative. Use a molecular modeling program to convert it to a 3D conformation.
-
Tautomer and Ionization State Prediction: At physiological pH (typically 7.4), the 3-amino group of the pyrrolidine ring will be protonated. It is crucial to assign the correct protonation states to all ionizable groups.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy conformation.
Protein Preparation Protocol
-
PDB Structure Retrieval: Obtain the crystal structure of the target protein (e.g., DPP-IV, PDB ID: 6B1E; KRAS G12C, PDB ID: 6OIM) from the Protein Data Bank.
-
Preprocessing: Remove all non-essential molecules, such as water, co-solvents, and ions, from the PDB file. If the crystal structure is a multimer, retain only the chain of interest.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct protonation states for all titratable residues.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while keeping the backbone atoms fixed.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Visualizing Key Interactions
The following diagrams, generated using Graphviz, illustrate the conceptual signaling pathway of DPP-IV inhibition and a simplified logical relationship in covalent inhibitor design.
Caption: Signaling pathway of DPP-IV inhibition by 3-aminopyrrolidine derivatives.
Caption: Logical relationship in the design of covalent KRAS G12C inhibitors.
Conclusion and Future Directions
Molecular docking is an indispensable tool in the modern drug discovery paradigm, offering a rapid and cost-effective means to predict and analyze protein-ligand interactions. For 3-aminopyrrolidine derivatives, docking studies have been instrumental in elucidating their binding modes with key therapeutic targets like DPP-IV and KRAS G12C.
This guide has provided a comparative overview of docking methodologies, emphasizing the critical need for protocol validation and the careful interpretation of results. While docking scores can provide a valuable guide for prioritizing compounds, they should always be considered in conjunction with experimental data.
Future advancements in docking algorithms, particularly those that more accurately account for protein flexibility and solvation effects, will undoubtedly enhance the predictive power of these computational methods. The continued integration of molecular docking with other computational techniques, such as molecular dynamics and free energy perturbation calculations, will further refine our ability to design novel, potent, and selective 3-aminopyrrolidine-based therapeutics.
References
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Uddin, M. J., et al. (2015). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. PLoS ONE, 10(10), e0140679. [Link]
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Chen, S., et al. (2022). Drug Repurposing against KRAS Mutant G12C: A Machine Learning, Molecular Docking, and Molecular Dynamics Study. International Journal of Molecular Sciences, 23(24), 15789. [Link]
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Katuwal, N., et al. (2023). Validation of the docking protocol. Comparative analysis of the binding.... ResearchGate. [Link]
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Jadhav, A. M., et al. (2015). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Molecules, 20(5), 8764-8787. [Link]
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Wang, L., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(9), 4377-4383. [Link]
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Nagaoka, M., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLoS ONE, 11(11), e0166275. [Link]
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Wang, M., et al. (2021). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Acta Pharmaceutica Sinica B, 11(8), 2296-2308. [Link]
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Obakachi, V. A., et al. (2025). Validation of docking protocol via re-docking of co-crystallized ligands into EGFR (PDB ID - 1M17) and VEGFR (PDB ID - 3VHE). ResearchGate. [Link]
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A Comparative Guide to the In Vitro Potency of Substituted Pyrrolidine Inhibitors
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. Its inherent stereochemistry and conformational flexibility allow for precise interactions within enzyme active sites, leading to the development of numerous successful therapeutics.[1] This guide provides an in-depth, comparative analysis of the in vitro potency of various substituted pyrrolidine inhibitors, focusing on key therapeutic targets: Dipeptidyl Peptidase-IV (DPP-IV), Metallo-β-Lactamases (MBLs), SARS-CoV-2 3CL Protease (3CLpro), and various kinases. We will delve into the experimental data that underpins our understanding of their potency and explore the methodologies used to generate these critical insights.
The Enduring Significance of the Pyrrolidine Moiety
The five-membered saturated nitrogen heterocycle of the pyrrolidine ring is a privileged scaffold in medicinal chemistry. Its non-planar, puckered conformation allows for the presentation of substituents in distinct three-dimensional orientations, facilitating optimal engagement with complex biological targets. This structural feature is a key contributor to the high potency and selectivity observed in many pyrrolidine-containing drugs. Furthermore, the pyrrolidine nitrogen can act as a key hydrogen bond acceptor or be functionalized to modulate physicochemical properties such as solubility and membrane permeability, which are critical for drug development.
Comparative In Vitro Potency of Substituted Pyrrolidine Inhibitors
The following table summarizes the in vitro potency of a selection of substituted pyrrolidine inhibitors against their respective targets. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, has been curated from various scientific publications. It is important to note that direct comparison of absolute values across different studies should be approached with caution, as experimental conditions can vary. However, the data provides a valuable overview of the relative potencies of these compounds.
| Inhibitor Class | Target Enzyme | Specific Inhibitor Example | Potency (IC50/Ki) | Assay Type | Reference |
| DPP-IV Inhibitors | Dipeptidyl Peptidase-IV | Pyrrolidine-2-carbonitrile derivative (Compound 17a) | IC50 = 0.017 µM | Fluorometric | [2] |
| Pyrrolidine-2-carbonitrile derivative (Compound 6b, para-methyl) | IC50 = 22.87 µg/mL | Spectrophotometric | [3] | ||
| Pyrrolidine-2-carbonitrile derivative (Compound 6c, para-chloro) | IC50 = 23.14 µg/mL | Spectrophotometric | [3] | ||
| Isoquinoline Analog (Compound 45) | IC50 = 78 nM | Not Specified | [4] | ||
| MBL Inhibitors | Metallo-β-Lactamase (IMP-1) | Mercaptocarboxylate 1 | Ki in nM range | Not Specified | [5] |
| Metallo-β-Lactamase (L1) | Mercaptocarboxylate 1 | Ki in nM range | Not Specified | [5] | |
| Metallo-β-Lactamases (B1, B3) | L-captopril | IC50 = 0.072 to >500 µM | Not Specified | [6] | |
| Metallo-β-Lactamases (B1, B3) | 6-Phosphonomethylpyridine-2-carboxylates (PMPCs) | IC50 = 0.3–7.2 μM; Ki = 0.03–1.5 μM | Not Specified | [7] | |
| SARS-CoV-2 3CLpro Inhibitors | SARS-CoV-2 3CL Protease | 5-((1-([1,1'-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | IC50 = 19 ± 3 µM | Enzymatic Assay | [8] |
| N-(4-((3-(4-chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide | IC50 = 38 ± 3 µM | Enzymatic Assay | [8] | ||
| TKB245 (5) | Not Specified | Cell-based | [9] | ||
| TKB248 (6) | Not Specified | Cell-based | [9] | ||
| Kinase Inhibitors | Aurora A Kinase | Pyrrolo[2,3-d]pyrimidine-based inhibitor (Compound 8a) | IC50 = 0.74 nM | Kinase Inhibition Assay | [10] |
| KRASG12C | N-methyl pyrrolidine C-2 amine substituent (Compound 32e) | Cell IC50 = 0.070 µM | Cellular Assay | [11] | |
| GlyT1 | Pyrrolidine sulfonamide (Compound 23a) | Ki = 0.198 µM | Not Specified | [1] | |
| Acetylcholinesterase (AChE) | N-benzoylthiourea-pyrrolidine carboxylic acid derivative (Compound 15g) | IC50 = 0.029 µM | Not Specified | [12] |
Experimental Methodologies: A Closer Look
The determination of inhibitor potency is critically dependent on the experimental assay employed. Understanding the principles behind these assays is essential for interpreting the data correctly and for designing robust screening campaigns.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[13] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.
Principle: A common method for assessing DPP-IV inhibition is a fluorometric assay. This assay utilizes a synthetic substrate, such as Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), which is non-fluorescent. In the presence of active DPP-IV, the enzyme cleaves the substrate, releasing the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity. The presence of a DPP-IV inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound (substituted pyrrolidine inhibitor) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound in assay buffer.
-
Enzyme and Substrate Preparation: Reconstitute recombinant human DPP-IV enzyme in assay buffer. Prepare a working solution of the Gly-Pro-AMC substrate in assay buffer.
-
Assay Setup: In a 96-well microplate, add a fixed amount of the DPP-IV enzyme to each well.
-
Inhibitor Addition: Add the serially diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Metallo-β-Lactamase (MBL) Inhibition Assay
MBLs are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to global health.[14] The development of MBL inhibitors is a critical area of research.
Principle: A widely used method for measuring MBL activity is a spectrophotometric assay employing the chromogenic cephalosporin, nitrocefin. Nitrocefin contains a β-lactam ring that, upon hydrolysis by an MBL, undergoes a color change from yellow to red. This change in absorbance can be monitored over time to determine the rate of the enzymatic reaction. An effective MBL inhibitor will slow down the rate of nitrocefin hydrolysis.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the pyrrolidine-based inhibitor in a suitable solvent. Create a series of dilutions in the assay buffer.
-
Enzyme Preparation: Purify and dilute the target MBL (e.g., NDM-1, VIM-2) to a working concentration in the assay buffer, which should be supplemented with zinc ions to ensure enzyme activity.
-
Assay Setup: In a 96-well plate, add the diluted MBL to each well.
-
Inhibitor Addition: Add the various concentrations of the test inhibitor to the wells. Include appropriate controls.
-
Pre-incubation: Allow the plate to incubate at a constant temperature (e.g., 30°C) for a defined period.
-
Reaction Initiation: Start the reaction by adding a solution of nitrocefin to each well.
-
Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 486 nm) at regular time intervals using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition and plot it against the inhibitor concentration to determine the IC50 or Ki value.
SARS-CoV-2 3CL Protease (3CLpro) Inhibition Assay
The 3CL protease of SARS-CoV-2 is a cysteine protease that is essential for the replication of the virus.[15] It has emerged as a prime target for the development of antiviral therapeutics.
Principle: A common in vitro assay for 3CLpro activity is a fluorescence resonance energy transfer (FRET)-based assay. This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. Pyrrolidine-based inhibitors that bind to the active site of 3CLpro will prevent substrate cleavage and thus inhibit the increase in fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve the test inhibitor in a suitable solvent and prepare serial dilutions.
-
Enzyme and Substrate Preparation: Express and purify recombinant SARS-CoV-2 3CLpro. Prepare a working solution of the FRET peptide substrate.
-
Assay Setup: In a microplate, add the 3CLpro enzyme to each well.
-
Inhibitor Addition: Add the diluted test compounds to the wells.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a specified time at room temperature.
-
Reaction Initiation: Add the FRET substrate to each well to start the reaction.
-
Fluorescence Measurement: Monitor the fluorescence signal over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the reaction rates and determine the IC50 value by plotting the percent inhibition versus inhibitor concentration.
Kinase Inhibition Assay
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[16] Pyrrolopyrimidine and other pyrrolidine derivatives have shown significant promise as kinase inhibitors.[17][18]
Principle: A variety of assay formats are available to measure kinase activity. One common method is a luminescence-based assay that measures the amount of ATP remaining in the reaction mixture after the kinase reaction. In this assay, the kinase transfers a phosphate group from ATP to a substrate. The amount of ATP consumed is directly proportional to the kinase activity. After the kinase reaction, a reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to produce light, and the luminescence signal is inversely proportional to the kinase activity. A potent kinase inhibitor will result in less ATP being consumed, leading to a higher luminescence signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the pyrrolidine-based kinase inhibitor.
-
Kinase and Substrate Preparation: Obtain the purified kinase of interest and its corresponding substrate.
-
Assay Setup: In a microplate, add the kinase and its substrate to each well.
-
Inhibitor Addition: Add the diluted test compounds.
-
Kinase Reaction: Initiate the reaction by adding ATP to each well and incubate for a defined period at a controlled temperature.
-
ATP Detection: Stop the kinase reaction and add the ATP detection reagent containing luciferase and luciferin.
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Understanding the Broader Context: Signaling Pathways and Mechanisms of Action
The in vitro potency of an inhibitor is a critical parameter, but its ultimate therapeutic potential is determined by its effect on the broader biological system. Understanding the signaling pathways and mechanisms of action of the target enzymes provides the necessary context for interpreting the significance of inhibitor potency.
DPP-IV in Glucose Homeostasis
DPP-IV inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, primarily GLP-1 and GIP.[19] This leads to an increase in the circulating levels of these active hormones. GLP-1, in turn, stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion from α-cells, and slows gastric emptying.[13] The net effect is improved glycemic control in patients with type 2 diabetes.
Metallo-β-Lactamases in Antibiotic Resistance
MBLs are a key mechanism by which bacteria develop resistance to β-lactam antibiotics.[14] These enzymes are capable of hydrolyzing the amide bond in the β-lactam ring of a wide range of antibiotics, including penicillins, cephalosporins, and carbapenems, rendering them ineffective.[5] The active site of MBLs contains one or two zinc ions that are essential for catalysis. Pyrrolidine-based inhibitors are being developed to chelate these zinc ions or otherwise block the active site, thereby restoring the efficacy of β-lactam antibiotics.
SARS-CoV-2 3CL Protease in Viral Replication
The SARS-CoV-2 3CLpro plays a pivotal role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins.[15] This proteolytic processing is an essential step for the assembly of the viral replication and transcription complex. By inhibiting 3CLpro, pyrrolidine-based compounds can effectively halt viral replication, making it a highly attractive target for the development of antiviral drugs to treat COVID-19.
Conclusion
Substituted pyrrolidine inhibitors represent a versatile and powerful class of molecules with demonstrated efficacy against a range of important therapeutic targets. This guide has provided a comparative overview of their in vitro potency, supported by detailed experimental methodologies and a discussion of the relevant biological pathways. The data presented herein underscores the importance of the pyrrolidine scaffold in modern drug discovery and highlights the ongoing efforts to develop novel and improved inhibitors with enhanced potency and selectivity. As our understanding of the intricate interactions between these inhibitors and their target enzymes continues to grow, we can anticipate the development of even more effective therapies for a wide range of diseases.
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A Senior Application Scientist's Guide to the Metabolic Stability of 3-Methylpyrrolidin-3-amine Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, the strategic incorporation of saturated heterocycles is a cornerstone of designing molecules with optimized pharmacokinetic profiles.[1][2] Among these, the 3-Methylpyrrolidin-3-amine scaffold has emerged as a valuable building block. This guide provides an in-depth comparison of its metabolic stability against relevant alternatives, supported by established experimental workflows and data, to inform rational drug design.
The Strategic Value of Saturated Heterocycles in Drug Design
Medicinal chemists increasingly employ a strategy known as "scaffold hopping" or bioisosteric replacement, often moving from flat, aromatic rings to three-dimensional saturated structures.[3] This approach, sometimes called "escaping flatland," can significantly improve physicochemical properties.[4] Saturated scaffolds like pyrrolidines can enhance solubility, refine receptor binding geometry, and, critically, improve metabolic stability by eliminating sites susceptible to oxidative metabolism common in aromatic systems.[5][6]
The pyrrolidine ring itself is a versatile and common motif in drug discovery.[7] However, unsubstituted aliphatic rings can still be liabilities for metabolic degradation. The focus of this guide, the 3-Methylpyrrolidin-3-amine scaffold, introduces a specific substitution pattern designed to overcome these challenges. The key feature is the quaternary carbon at the 3-position, which sterically shields a common site of metabolism.
The Metabolic Landscape: Predicting and Blocking Metabolic Hotspots
The metabolism of small molecule drugs is primarily carried out in the liver by families of enzymes.[8] These biotransformations are categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[9][10] For amine-containing heterocycles like pyrrolidine, the most common metabolic pathways involve Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism.[11][12]
Common Metabolic Pathways for Pyrrolidine Scaffolds:
-
N-Dealkylation: If the pyrrolidine nitrogen is substituted, this is often a rapid metabolic pathway.
-
C-Oxidation: Oxidation of carbon atoms, particularly those alpha to the nitrogen, is a frequent metabolic route.
-
N-Oxidation: The tertiary amine within the pyrrolidine ring can be oxidized.[13][14]
-
Ring Hydroxylation: Hydroxylation can occur at various positions on the ring, increasing polarity for excretion.
The 3-Methylpyrrolidin-3-amine scaffold is designed to specifically thwart C-oxidation at the 3-position. The presence of the methyl group on the same carbon as the amine creates a quaternary center, which is sterically hindered and lacks a hydrogen atom for abstraction, a common initiating step in CYP-mediated oxidation. This "metabolic blocking" strategy is a well-established principle in medicinal chemistry.[15][16]
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Navigating the Disposal of 3-Methylpyrrolidin-3-amine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-Methylpyrrolidin-3-amine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The responsible disposal of this and other research chemicals is a critical component of our laboratory operations, ensuring the well-being of our personnel and the integrity of our surrounding environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Methylpyrrolidin-3-amine, grounded in established safety protocols and regulatory compliance.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on analogous compounds, 3-Methylpyrrolidin-3-amine should be handled as a substance that is:
-
Flammable: Vapors may be heavier than air and can travel to an ignition source.[1]
-
Corrosive: Capable of causing severe burns to the skin and eyes upon contact.[1]
-
Toxic: Harmful if inhaled, swallowed, or absorbed through the skin.[1]
-
Environmentally Hazardous: Potentially toxic to aquatic organisms.[2]
This hazard profile dictates the stringent use of Personal Protective Equipment (PPE) at all times.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1] | To protect against splashes of the corrosive liquid. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption of the toxic and corrosive substance. |
| Body Protection | A flame-retardant laboratory coat. | To protect against accidental spills and splashes. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[3] | To avoid inhalation of harmful vapors. |
Step-by-Step Disposal Protocol
The proper disposal of 3-Methylpyrrolidin-3-amine from a laboratory setting involves a multi-step process that prioritizes safety and regulatory adherence.
Step 1: In-Lab Waste Collection and Segregation
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.[4][5]
-
Designate a Waste Container: Select a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass).[4] The original container of the main component can often be used.[4]
-
Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE" and the full chemical name: "3-Methylpyrrolidin-3-amine".[4] Include the approximate concentration if it is in a solution.
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5] This area should be away from general work areas and incompatible materials. Crucially, 3-Methylpyrrolidin-3-amine waste must be segregated from:
-
Container Management: Keep the waste container tightly closed except when adding waste.[4] Do not overfill the container.
Step 2: Spill Management and Decontamination
Accidental spills must be handled promptly and safely.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.[2]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Neutralization (for residual amounts): For residual amounts after absorption, the area can be decontaminated. While specific neutralization procedures for 3-Methylpyrrolidin-3-amine are not documented, a general approach for amines involves careful neutralization with a weak acid. However, for disposal purposes, it is generally recommended to absorb the material and dispose of it as hazardous waste without attempting chemical neutralization that could lead to unintended reactions.
-
Collect and Dispose: Carefully collect the absorbent material using spark-proof tools and place it in the designated hazardous waste container.[1]
-
Decontaminate Surfaces: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
Step 3: Preparing for Off-Site Disposal
The ultimate disposal of 3-Methylpyrrolidin-3-amine must be handled by a licensed hazardous waste disposal facility.
-
Request a Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.[5]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
-
Final Packaging: The EHS office or contractor will provide guidance on the final packaging for transport, which must comply with Department of Transportation (DOT) regulations. Based on analogous compounds, 3-Methylpyrrolidin-3-amine would likely be classified as a flammable liquid, toxic, and corrosive.[2]
Disposal Methodologies for Amine Wastes
For larger quantities or industrial settings, several treatment options for amine wastes exist, although these are generally not performed at the laboratory scale. These methods aim to reduce the hazardous nature of the waste before final disposal.[8]
| Disposal Method | Description | Applicability |
| Incineration | High-temperature destruction of the chemical waste. This is a common method for flammable organic compounds. | Most likely method for laboratory-scale waste handled by a disposal facility. |
| Chemical Treatment | Methods such as oxidation or neutralization to break down the amine into less hazardous substances.[8] | Typically used in industrial settings with large volumes of amine waste. |
| Biological Treatment | The use of microorganisms to degrade the amine waste.[8] | An environmentally friendly option for certain types of amine wastewater, primarily in industrial applications.[8] |
Regulatory Framework
The disposal of chemical waste is governed by strict federal and state regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management.[9] Generators of hazardous waste are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs), with varying regulatory requirements for each.[9][10] It is the responsibility of the generating institution to ensure full compliance with all applicable regulations.
Conclusion
The proper disposal of 3-Methylpyrrolidin-3-amine is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's EHS department for specific guidance and procedures.
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Sains Malaysiana. (2012). Removal of toxic aliphatic amines by adsorption using commercial activated charcoal. ResearchGate. Retrieved from [Link]
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N-methylpyrrolidone wastewater treatment. (2023, December 25). How to deal with N-methylpyrrolidone wastewater? Retrieved from [Link]
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United States Environmental Protection Agency. (1978). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. EPA NEPAL. Retrieved from [Link]
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University of Oklahoma. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from [Link]
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Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
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United States Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylpyrrolidin-3-amine
This guide provides essential, field-proven safety protocols for handling 3-Methylpyrrolidin-3-amine. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety measure. The protocols outlined herein are designed to be self-validating systems, ensuring the protection of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our approach is conservatively grounded in the known hazards of structurally analogous compounds, ensuring a robust margin of safety.
Section 1: Hazard Assessment - The Rationale for Precaution
The core principle of laboratory safety is to understand the adversary. 3-Methylpyrrolidin-3-amine, a substituted pyrrolidine and an aliphatic amine, must be treated with the utmost respect. Its structure suggests a profile of high reactivity and significant physiological risk. By analyzing close structural analogs, we can build a reliable hazard profile.
Many analogous pyrrolidine derivatives and aliphatic amines are classified as highly flammable, toxic, and corrosive.[1][2] They can cause severe skin burns, irreversible eye damage, and are harmful if inhaled or swallowed.[3][4] The amine functional group often imparts a strong, unpleasant odor and is responsible for the corrosive nature of these compounds.[4]
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Category | Anticipated Risk with 3-Methylpyrrolidin-3-amine | Rationale & Supporting Evidence from Analogs |
| Flammability | High | Highly flammable liquid and vapor. Keep away from all ignition sources, including heat, sparks, and open flames.[2] Use non-sparking tools and explosion-proof equipment.[1][5] |
| Corrosivity | Severe | Causes severe skin burns and eye damage.[2][3] The product is expected to cause burns to the eyes, skin, and mucous membranes.[1][4] |
| Toxicity (Acute) | High | Toxic if swallowed and harmful if inhaled.[1] May be absorbed through the skin in harmful amounts.[4] |
| Respiratory Hazard | High | Causes chemical burns to the respiratory tract.[4] Vapors can cause respiratory irritation.[6] Must be handled in a well-ventilated area, preferably a chemical fume hood.[3][7] |
| Aquatic Toxicity | Moderate to High | Many amines are toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment. |
Section 2: The Core Protocol - A Multi-Layered PPE Defense
Personal Protective Equipment (PPE) is the last line of defense after engineering controls and administrative procedures. For 3-Methylpyrrolidin-3-amine, it is a mandatory and non-negotiable aspect of every procedure.
Respiratory Protection: Securing Your Breathing Zone
The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[7] All operations that could generate vapors or aerosols, including opening the container, weighing, and transfers, must be conducted within a fume hood.
-
Standard Operations (in Fume Hood): No respiratory protection is typically required if work is performed correctly within a fume hood.
-
Emergency Situations (Spills, Ventilation Failure): A NIOSH-approved respirator is essential.[8][9] For significant spills, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[10] For minor vapor exposure, a full-face or half-mask air-purifying respirator with organic vapor cartridges may be sufficient.[10]
Eye and Face Protection: An Impenetrable Barrier
Given the severe and potentially irreversible damage amines can cause to the eyes, protection must be absolute.[1][4]
-
Minimum Requirement: Chemical splash goggles are the mandatory minimum for any task involving this chemical.[8][9] Standard safety glasses offer insufficient protection against splashes.
-
Best Practice/Required for Transfers: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>50 mL), performing transfers, or any task with an elevated splash risk.[11][12]
Skin and Body Protection: Preventing Corrosive Contact
This chemical is expected to cause severe skin burns and may be absorbed through the skin.[4]
-
Gloves: Use compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to double-glove (an inner and outer pair) and to check the manufacturer's specifications for breakthrough time.[10][12] Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique to avoid contaminating your skin.[7]
-
Lab Coat/Apron: A flame-resistant lab coat is mandatory. For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is required.
-
Clothing and Footwear: Wear long pants and fully enclosed, chemical-resistant shoes.[11] Steel-toed boots are recommended when transporting larger quantities.[13]
PPE Selection Summary
| Task/Operation | Risk Level | Minimum Required PPE Ensemble |
| Transporting unopened container | Low | Lab coat, safety glasses, closed-toe shoes. |
| Weighing <1g inside fume hood | Moderate | Chemical splash goggles, double nitrile gloves, lab coat. |
| Liquid transfer >50mL inside fume hood | High | Face shield over chemical splash goggles, double nitrile gloves, chemical-resistant apron over lab coat. |
| Spill Cleanup | Severe | Full-face respirator (or SCBA), chemical-resistant suit/coveralls, heavy-duty chemical gloves, chemical-resistant boots.[10] |
Section 3: Standard Operating Procedures (SOPs)
Safe Handling & Storage Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational, a spill kit is accessible, and the nearest safety shower and eyewash station are unobstructed.
-
Attire: Don the appropriate PPE as outlined in Section 2.4.
-
Dispensing: Conduct all transfers and dispensing of the chemical inside a chemical fume hood to control vapor exposure.[7] Use non-sparking tools.[2]
-
Container Management: Keep the container tightly sealed when not in use.[6][8] Use a ground/bond strap for transfers between metal containers to prevent static discharge.[1][2]
-
Storage: Store the chemical in a cool, dry, well-ventilated, and locked area designated for flammable and corrosive materials.[6][8] Ensure it is stored away from incompatible materials such as strong acids and oxidizing agents.[5]
Emergency Protocol: Spill & Exposure Response
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.
-
Skin: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes in a safety shower.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
-
Minor Spill (in Fume Hood):
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[14]
-
Wipe the area with a suitable solvent and then wash with soap and water.
-
-
Major Spill (outside Fume Hood):
-
Evacuate the immediate area and alert all personnel.
-
Remove all sources of ignition.[1]
-
Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean it up without specialized training and equipment.
-
Section 4: Decontamination & Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Decontamination
-
All glassware and equipment must be thoroughly decontaminated. Rinse with a suitable organic solvent (e.g., isopropanol) in a fume hood, followed by a thorough wash with soap and water.
-
Contaminated disposable materials (gloves, absorbent pads) must be placed in a designated, sealed hazardous waste container.
Waste Disposal
-
Segregation: All waste containing 3-Methylpyrrolidin-3-amine, whether pure, in solution, or as absorbed solid, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[15] Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazards (Flammable, Corrosive, Toxic).
-
Disposal: The final disposal of the waste container must be handled by the institution's EHS department or a licensed chemical waste contractor.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Section 5: Visualization - PPE Decision Workflow
This diagram provides a logical pathway for selecting the appropriate level of PPE based on the specific task and its associated risks.
Caption: PPE Selection Workflow
References
-
What are the Health and Safety Guidelines for Using Amines? Provides general safety guidelines for handling amines, including PPE and storage. [Link]
-
Material Safety Data Sheet - 1-Methylpyrrolidine, 98% - Cole-Parmer. Details health effects, including severe burns to eyes, skin, and respiratory tract. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. General guide on amine safety, including recommended PPE like gloves, goggles, and respirators. [Link]
-
N-Methylpyrrolidone Handling and Storage - P2 InfoHouse. Provides information on safe storage and waste handling for a related compound. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals. General UNODC guidelines for chemical disposal. [Link]
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Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health fact sheet on Pyrrolidine, detailing PPE recommendations. [Link]
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Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. A research article mentioning the use of pyrrolidine in a laboratory setting. [Link]
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Personal Protective Equipment (PPE) - CHEMM. General information on levels of chemical PPE. [Link]
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Personal Protective Equipment | US EPA. Overview of PPE levels from the US Environmental Protection Agency. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
